molecular formula C7H4Cl4 B1581723 2,3-Dichlorobenzal Chloride CAS No. 57058-14-7

2,3-Dichlorobenzal Chloride

Cat. No.: B1581723
CAS No.: 57058-14-7
M. Wt: 229.9 g/mol
InChI Key: DGILBEZUEYPVNX-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzal Chloride is a useful research compound. Its molecular formula is C7H4Cl4 and its molecular weight is 229.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGILBEZUEYPVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345686
Record name 2,3-Dichlorobenzal Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-14-7
Record name 1,2-Dichloro-3-(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57058-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzal Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzal Chloride from 2,3-Dichlorotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Chlorinated Toluene Intermediates

Substituted benzal chlorides are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. 2,3-Dichlorobenzal chloride, specifically, serves as a precursor to valuable compounds, most notably in the production of certain pharmaceuticals where the 2,3-dichloro substitution pattern is a key pharmacophore. For instance, the related 2,3-dichlorobenzoyl chloride is a crucial intermediate in the synthesis of the anti-epileptic drug Lamotrigine.[1][2] The synthesis of these molecules demands high purity and yield, which begins with precise control over the initial chlorination steps.

This guide provides a comprehensive technical overview of the synthesis of this compound from 2,3-dichlorotoluene. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's selectivity and efficiency. The focus is on the free-radical side-chain chlorination, a process that, while powerful, presents significant control challenges that must be understood and managed for successful synthesis.

Part 1: The Dichotomy of Toluene Chlorination: Side-Chain vs. Aromatic Ring

The chlorination of an alkyl-substituted aromatic compound like 2,3-dichlorotoluene can proceed via two distinct and competing pathways. The outcome is dictated entirely by the reaction conditions, a fundamental concept that every chemist in this field must master.

  • Electrophilic Aromatic Substitution (Ring Chlorination): In the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and at lower temperatures, chlorine acts as an electrophile, attacking the electron-rich aromatic ring.[3][4][5] This pathway leads to the formation of various dichloromethylaniline isomers, which are undesired byproducts in the context of this synthesis.

  • Free-Radical Substitution (Side-Chain Chlorination): In the absence of Lewis acids and under the influence of ultraviolet (UV) light or high temperatures, the reaction proceeds via a free-radical chain mechanism.[5][6][7] This is the desired pathway for synthesizing benzal chlorides. The energy from the UV light initiates the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•), which then selectively abstract hydrogen atoms from the methyl group (the "side-chain").[5][7]

The choice is clear: to achieve side-chain chlorination and produce this compound, the reaction must be conducted under free-radical conditions, rigorously excluding any Lewis acid catalysts that would promote ring chlorination.

Part 2: The Free-Radical Mechanism of Side-Chain Chlorination

The photochlorination of 2,3-dichlorotoluene is a classic example of a free-radical chain reaction, which occurs in three key stages: initiation, propagation, and termination.[6][8]

1. Initiation: The process begins when a molecule of chlorine absorbs a photon of UV light, causing the relatively weak Cl-Cl bond to break homolytically, generating two chlorine radicals.[6][7]

  • Cl₂ + hν (UV light) → 2 Cl•

2. Propagation: This is a self-sustaining cycle where a radical is consumed, but another is generated, continuing the chain.

  • Step 2a: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming hydrogen chloride (HCl) and a stable 2,3-dichlorobenzyl radical. The stability of this benzylic radical is a key reason why abstraction from the side chain is favored over abstraction from the aromatic ring.[5]
  • Step 2b: The 2,3-dichlorobenzyl radical then reacts with another molecule of chlorine, abstracting a chlorine atom to form the product (2,3-dichlorobenzyl chloride) and a new chlorine radical, which can then start the cycle anew.

This two-step propagation cycle repeats, leading to further chlorination of the methyl group, first to this compound and finally to 2,3-dichlorobenzotrichloride.

3. Termination: The chain reaction ceases when two free radicals combine, removing them from the cycle. This can happen in several ways, though these events are less frequent than propagation steps in a well-controlled reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_step1 Step 1: H Abstraction cluster_step2 Step 2: Cl Abstraction cluster_step3 Further Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV Light) Toluene 2,3-Dichlorotoluene (Ar-CH₃) Cl_rad->Toluene Benzyl_rad 2,3-Dichlorobenzyl Radical (Ar-CH₂•) Toluene->Benzyl_rad Cl• Benzyl_rad2 Ar-CH₂• HCl HCl Cl_rad_in1 Cl• Benzyl_chloride 2,3-Dichlorobenzyl Chloride (Ar-CH₂Cl) Benzyl_rad2->Benzyl_chloride Cl₂ Cl2_in Cl₂ Cl_rad_out Cl• Benzyl_chloride2 Ar-CH₂Cl Cl_rad_out->Cl_rad_in1 Chain Continues Benzal_chloride This compound (Ar-CHCl₂) Benzyl_chloride2->Benzal_chloride + Cl•, + Cl₂ - HCl, - Cl• Benzotrichloride 2,3-Dichlorobenzotrichloride (Ar-CCl₃) Benzal_chloride->Benzotrichloride + Cl•, + Cl₂ - HCl, - Cl• Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl• Cl_rad2 Cl• Rad_rad R• + R'• RR R-R' Rad_rad->RR

Sources

physical and chemical properties of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dichlorobenzal Chloride, a chlorinated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds, established chemical principles, and relevant reaction methodologies to offer a robust profile for researchers, scientists, and professionals in drug development. This guide covers the compound's structure, predicted physical and chemical properties, a detailed synthesis protocol, expected reactivity, and potential applications. Furthermore, it outlines safety and handling procedures and provides a predictive analysis of its spectroscopic signatures (NMR, IR, and MS) to aid in its identification and characterization.

Introduction and Compound Identification

This compound, systematically known as 1,2-dichloro-3-(dichloromethyl)benzene or α,α,2,3-tetrachlorotoluene, is a tetra-substituted aromatic hydrocarbon. It is crucial to distinguish this compound from its more commonly referenced isomer, 2,3-dichlorobenzoyl chloride, which possesses a carbonyl group. This compound features a dichloromethyl group at the 1-position of the 2,3-dichlorobenzene ring. This structural feature is key to its reactivity, primarily as a precursor to 2,3-dichlorobenzaldehyde.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

Direct experimental data for this compound is scarce. The following properties are predicted based on data from its isomer, α,α,2,4-tetrachlorotoluene, and general principles of physical organic chemistry.

PropertyPredicted ValueRemarks and Citations
Molecular Formula C₇H₄Cl₄Based on chemical structure.
Molecular Weight 229.92 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBy analogy with other chlorinated toluenes.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature. The related isomer, α,α,2,4-tetrachlorotoluene, is a white solid with a melting point of 42°C.[1]
Boiling Point ~110-120°C at reduced pressureBy analogy with α,α,2,4-tetrachlorotoluene, which has a boiling point of 118-120°C at 1.86 kPa.[1]
Density ~1.5 g/cm³The predicted density for the 2,4-isomer is 1.501 g/cm³.[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., benzene, ether, chloroform, chlorinated hydrocarbons).Typical for nonpolar, chlorinated aromatic compounds.[1]
Stability Stable under anhydrous conditions. Hydrolyzes in the presence of water, especially at elevated temperatures.A general characteristic of benzal chlorides.

Synthesis of this compound

The most plausible synthetic route to this compound is through the free-radical side-chain chlorination of 2,3-dichlorotoluene. This reaction is typically initiated by UV light or a radical initiator. The selectivity for side-chain chlorination over aromatic ring chlorination is favored at high temperatures and under UV irradiation.[2]

reactant 2,3-Dichlorotoluene intermediate 2,3-Dichlorobenzyl Chloride reactant->intermediate + Cl₂ reagent Chlorine Gas (Cl₂) reagent->intermediate conditions UV Light (hν) High Temperature conditions->intermediate product This compound intermediate->product + Cl₂ byproduct HCl product->byproduct (byproduct)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Free-Radical Chlorination of 2,3-Dichlorotoluene

Causality: This protocol is designed to favor the formation of the dichloromethyl group by controlling the reaction conditions to promote free-radical substitution on the methyl group rather than electrophilic substitution on the aromatic ring. The use of UV light is critical for initiating the homolytic cleavage of chlorine gas into chlorine radicals.

  • Reactor Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer is assembled. The reflux condenser's outlet is connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct. The flask is placed in a heating mantle and positioned under a UV lamp.

  • Charging the Reactor: The flask is charged with 2,3-dichlorotoluene (1 mole).

  • Reaction Initiation: The 2,3-dichlorotoluene is heated to a gentle reflux. Chlorine gas is then bubbled through the liquid via the gas inlet tube while the reaction mixture is irradiated with the UV lamp.

  • Monitoring the Reaction: The reaction progress is monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of starting material, the monochlorinated intermediate (2,3-dichlorobenzyl chloride), and the desired dichlorinated product.

  • Reaction Termination: Once the desired conversion to this compound is achieved, the chlorine gas flow and UV lamp are turned off. The reaction mixture is cooled to room temperature.

  • Work-up and Purification: The crude product is purged with nitrogen to remove any dissolved HCl and unreacted chlorine. The resulting liquid is then subjected to fractional distillation under reduced pressure to isolate the this compound from the starting material, the monochlorinated intermediate, and any trichlorinated byproducts.

Self-Validation: The purity of the final product should be confirmed by GC analysis and its identity verified through spectroscopic methods as outlined in Section 5.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is centered on the dichloromethyl group.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound will hydrolyze to form 2,3-dichlorobenzaldehyde. This is a common and important reaction of benzal chlorides and is a key step in the synthesis of the corresponding aldehyde from the toluene derivative.[3]

start This compound product 2,3-Dichlorobenzaldehyde start->product Hydrolysis reagent H₂O reagent->product byproduct 2 HCl product->byproduct (byproduct)

Caption: Hydrolysis of this compound.

Applications:

The primary application of this compound is as a chemical intermediate. Its utility stems from its role as a precursor to 2,3-dichlorobenzaldehyde. 2,3-Dichlorobenzaldehyde is a valuable building block in the synthesis of various fine chemicals, including:

  • Pharmaceuticals: Substituted benzaldehydes are common starting materials in the synthesis of active pharmaceutical ingredients.

  • Agrochemicals: It can be used in the production of pesticides and herbicides.[4]

  • Dyes and Pigments: It serves as a precursor in the manufacturing of certain colorants.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The three protons on the aromatic ring would appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the four chlorine substituents.

  • Benzylic Proton (1H): The single proton of the dichloromethyl group (-CHCl₂) would appear as a singlet in the range of δ 6.5-7.0 ppm. The significant downfield shift is due to the deshielding effect of the two adjacent chlorine atoms and the aromatic ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents. The carbons bearing the chlorine atoms would be significantly shifted downfield.

  • Benzylic Carbon: The carbon of the dichloromethyl group (-CHCl₂) would appear at a characteristic downfield position, likely in the range of δ 80-90 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
3050-3100C-H stretch (aromatic)
2850-2950C-H stretch (benzylic)
1600, 1475C=C stretch (aromatic ring)
1000-1250C-Cl stretch (aromatic)
700-850C-Cl stretch (alkyl)
690-900C-H bend (out-of-plane, aromatic)
Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of four chlorine atoms. The major fragmentation pathway would likely involve the loss of chlorine radicals and HCl.

Safety and Handling

This compound is expected to be a hazardous chemical. The following precautions are based on the safety data for analogous chlorinated aromatic compounds.

  • Health Hazards: It is likely to be corrosive and cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation. It may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. It is sensitive to moisture and should be handled under anhydrous conditions.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents. Keep the container tightly closed.

  • Fire Hazards: It is likely combustible. Firefighting should be done with dry chemical, CO₂, or foam extinguishers. Water may cause a violent reaction.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. This guide provides a comprehensive, albeit largely predictive, overview of its properties, synthesis, and reactivity, drawing upon established chemical principles and data from closely related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals, enabling them to safely handle, synthesize, and utilize this compound in their work. It is strongly recommended that experimental work with this compound be preceded by a thorough literature search for any newly available data and that all handling be performed with appropriate safety precautions.

References

  • Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichlorobenzoyl chloride, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • OECD SIDS. (2004). α,α,α-Trichlorotoluene (Trichloromethylbenzene). Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]

  • ResearchGate. (2015). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link]

  • Loba Chemie. (2019). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the chlorination of toluene.
  • Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.
  • MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dichlorobenzoyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on 2,3-Dichlorobenzoyl Chloride (CAS No: 2905-60-4) . The initial request specified "2,3-Dichlorobenzal Chloride." It is important to clarify the distinction between these two chemical structures. A "benzoyl" group consists of a benzene ring attached to a carbonyl group (-C=O), whereas a "benzal" group has a benzene ring attached to a CH= group.[1][2][3] In chemical literature and commercial databases, "2,3-Dichlorobenzoyl Chloride" is a well-documented and widely used chemical intermediate. Information on "this compound" is scarce, suggesting a likely misnomer in the initial query. This guide will proceed with the assumption that the intended compound of interest is the commercially significant 2,3-Dichlorobenzoyl Chloride.

Introduction and Core Identifiers

2,3-Dichlorobenzoyl chloride is a highly reactive organochlorine compound, classified as an acyl chloride.[4] Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a reactive carbonyl chloride functional group.[4] This trifunctional nature makes it a crucial building block in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries.[5][6]

Chemical Identity and Molecular Structure

The fundamental identifiers for 2,3-Dichlorobenzoyl Chloride are summarized in the table below.

IdentifierValueSource(s)
CAS Number 2905-60-4[7][8]
Molecular Formula C₇H₃Cl₃O[7][8]
Molecular Weight 209.46 g/mol [7][8]
EC Number 220-811-5[8]
Synonyms Benzoyl chloride, 2,3-dichloro-; 2,3-Dichlorobenzoic acid chloride[4][5][7]

The molecular structure of 2,3-Dichlorobenzoyl chloride is depicted in the following diagram:

Caption: Molecular Structure of 2,3-Dichlorobenzoyl Chloride

Physicochemical Properties and Reactivity

2,3-Dichlorobenzoyl chloride is typically a white to pale yellow solid or liquid, characterized by a pungent odor.[4][5] It is sensitive to moisture and will hydrolyze to form the corresponding carboxylic acid, 2,3-dichlorobenzoic acid.[4] This reactivity with nucleophiles is characteristic of acyl chlorides and is the basis for its utility in organic synthesis.[1][4]

PropertyValueSource(s)
Appearance White or colorless to light yellow powder, lump, or clear liquid[5][9]
Melting Point 30-32 °C[5][10]
Boiling Point 140 °C at 14 mmHg[5][10]
Density ~1.498 g/cm³[5][10]
Flash Point 167 °C[5][10]
Solubility Soluble in Toluene[5][10]

Synthesis and Manufacturing

The synthesis of 2,3-Dichlorobenzoyl chloride can be achieved through several routes. The most common laboratory and industrial methods involve the chlorination of a suitable precursor.

Synthesis from 2,3-Dichlorobenzoic Acid

A prevalent method for synthesizing 2,3-Dichlorobenzoyl chloride is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) in an inert atmosphere.[11][12][13] This is a standard laboratory procedure for converting carboxylic acids to acyl chlorides.

G cluster_0 Synthesis of 2,3-Dichlorobenzoyl Chloride Reactant 2,3-Dichlorobenzoic Acid Product 2,3-Dichlorobenzoyl Chloride Reactant->Product Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts Generates

Caption: Synthesis from 2,3-Dichlorobenzoic Acid

Synthesis from 2,3-Dichlorotoluene

An alternative industrial route involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield 2,3-dichlorobenzoyl chloride.[13] This method is advantageous as it avoids the use of radical initiators.[13]

Applications in Research and Drug Development

2,3-Dichlorobenzoyl chloride is a key intermediate in the synthesis of a variety of organic compounds.[5] Its high reactivity allows for the introduction of the 2,3-dichlorobenzoyl moiety into larger molecules.

Pharmaceutical Synthesis

A significant application of 2,3-Dichlorobenzoyl chloride is in the pharmaceutical industry. It is a critical starting material for the synthesis of Lamotrigine, an anti-epileptic and anti-convulsant agent.[13][14] The synthesis involves reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide to form an acyl cyanide intermediate, which is then further processed.[13][15]

G cluster_1 Lamotrigine Synthesis Pathway Start 2,3-Dichlorobenzoyl Chloride Intermediate1 2,3-Dichlorobenzoyl Cyanide Start->Intermediate1 Reacts with CuCN Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 Reacts with Aminoguanidine Product Lamotrigine Intermediate2->Product Cyclization

Caption: Role in Lamotrigine Synthesis

It is also used in the preparation of compounds with xanthine oxidase inhibitory activity and has been investigated for its potential anti-inflammatory properties.[4][12]

Agrochemical Industry

In the agrochemical sector, 2,3-Dichlorobenzoyl chloride serves as an intermediate for the production of pesticides and herbicides.[5] Its structural features are incorporated into more complex molecules designed to have specific biological activities.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 2,3-Dichlorobenzoyl chloride is utilized in the synthesis of dyes and in the production of certain polymers where its reactivity is essential for chain formation.[5]

Experimental Protocols and Safety

Handling and Storage

Due to its reactivity and hazardous nature, 2,3-Dichlorobenzoyl chloride must be handled with care. It is corrosive and causes severe skin burns and eye damage.[16][17] The compound is also moisture-sensitive and should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[4][9]

Safety Precautions

When working with 2,3-Dichlorobenzoyl chloride, appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, is essential.[18] Work should be conducted in a fume hood to avoid inhalation of its vapors.[16]

Hazard Statements:

  • H302: Harmful if swallowed[17]

  • H314: Causes severe skin burns and eye damage[9][17]

  • H410: Very toxic to aquatic life with long-lasting effects[17]

In case of exposure, immediate medical attention is required.[16] For skin contact, contaminated clothing should be removed immediately, and the affected area rinsed with plenty of water.[16] For eye contact, rinse cautiously with water for several minutes.[16]

Disposal

Disposal of 2,3-Dichlorobenzoyl chloride and its containers must be done in accordance with local, state, and federal regulations, typically through an approved waste disposal plant.[16]

Conclusion

2,3-Dichlorobenzoyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and handling require careful consideration due to its hazardous nature. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its properties is crucial for its safe and effective use in creating valuable end-products.

References

  • 2,3-Dichlorobenzoyl chloride, CAS 2905-60-4. LookChem.

  • 2,3-Dichlorobenzoyl chloride | CAS 2905-60-4. Santa Cruz Biotechnology.

  • 2,3-Dichlorobenzoyl chloride synthesis. ChemicalBook.

  • Benzyl Chloride vs. Benzoyl Chloride: What's the Difference?. Difference Wiki.

  • 2,3-Dichlorobenzoyl chloride | 2905-60-4. ChemicalBook.

  • 2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

  • 2905-60-4|2,3-Dichlorobenzoylchloride|BLD Pharm.

  • CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride. CymitQuimica.

  • SAFETY DATA SHEET: 2,3-Dichlorobenzoyl chloride. Fisher Scientific.

  • 2,3-Dichlorobenzoyl Chloride | 2905-60-4. Tokyo Chemical Industry Co., Ltd.

  • MSDS - 2,3-Dichloro Benzoyl chloride. KM Pharma Solution Private Limited.

  • 2, 3 Dichloro Benzyl Chloride Manufacturer, Supplier from Anand. Bromchem Laboratories.

  • Difference Between Benzyl Chloride and Benzoyl Chloride. Compare the Difference Between Similar Terms.

  • 2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4. ChemicalBook.

  • How can 2,3-dichlorobenzoyl chloride be synthesized and applied?. Guidechem.

  • 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944. PubChem.

  • 2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

  • Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.

  • Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.

  • 2,3-Dichlorobenzyl chloride synthesis. ChemicalBook.

  • 2,3-Dichlorobenzoyl chloride AldrichCPR 2905-60-4. Sigma-Aldrich.

  • 2,3-Dichlorobenzoyl chloride SDS, 2905-60-4 Safety Data Sheets. ECHEMI.

  • Benzoyl chloride. Wikipedia.

  • CAS NO. 2905-60-4 | 2,3-Dichlorobenzoyl chloride | C7H3Cl3O. Local Pharma Guide.

  • Phenyl, Benzyl, Benzal and Benzoyl |Organic chemistry tricks |NEET, JEE |Eshwari Ma'am. YouTube.

  • Difference Between Benzoyl Chloride and Benzoyl Peroxide: A Complete Guide. Chemtradeasia.

  • Exploring 3,5-Dichlorobenzoyl Chloride: Applications and Properties. LinkedIn.

Sources

spectroscopic data for 2,3-Dichlorobenzal Chloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dichlorobenzal Chloride (also known by its IUPAC name, 1,2-dichloro-3-(dichloromethyl)benzene), a significant compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind the spectral interpretations.

Introduction

This compound (CAS No. 57058-14-7) is a tetrachlorinated toluene derivative with the molecular formula C₇H₄Cl₄.[1] Its structure, featuring a dichloromethyl group adjacent to two chlorine atoms on a benzene ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass Spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will provide a detailed examination of each of these analytical techniques as applied to this compound.

Molecular Structure and Analysis Workflow

The structural elucidation of an organic compound like this compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle.

cluster_0 Spectroscopic Analysis Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectral analysis of an organic compound.

The molecular structure with atom numbering for spectroscopic assignment is presented below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information about the electronic environment and connectivity of the protons.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the single proton on the dichloromethyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.9Multiplet2HAromatic Protons (H-4, H-6)
~7.4 - 7.6Multiplet1HAromatic Proton (H-5)
~7.0Singlet1HMethine Proton (-CHCl₂)

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly from experimental values.

Interpretation and Rationale:

  • Aromatic Protons (H-4, H-5, H-6): The three aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing chlorine atoms further deshield these protons. The specific substitution pattern leads to a complex splitting pattern (multiplet) for these protons due to their coupling with each other. Protons H-4 and H-6 are in more distinct electronic environments compared to H-5, which is flanked by two hydrogens.

  • Methine Proton (H-7): The single proton on the dichloromethyl group is significantly deshielded by the two adjacent chlorine atoms and the benzene ring. This results in a downfield chemical shift, typically appearing as a sharp singlet as there are no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by vibrations of the aromatic ring and the carbon-chlorine bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H Aromatic Stretch
1580 - 1450Medium-StrongC=C Aromatic Ring Stretch
1200 - 1000StrongC-H Aromatic In-plane Bending
850 - 750StrongC-Cl Stretch
750 - 650StrongC-H Aromatic Out-of-plane Bending

Note: The table presents expected absorption ranges for the key functional groups.

Interpretation and Rationale:

  • C-H Aromatic Stretch: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of an aromatic ring.

  • C=C Aromatic Ring Stretch: The absorptions in the 1580-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-Cl Stretch: The strong absorptions in the 850-750 cm⁻¹ region are indicative of the C-Cl stretching vibrations from the multiple chlorine substituents on both the ring and the methyl group. The intensity and position of these bands can be complex due to the presence of multiple chlorine atoms.

  • C-H Aromatic Out-of-plane Bending: The pattern of absorption in the fingerprint region, particularly the C-H out-of-plane bending, can sometimes provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms.

m/zRelative Intensity (%)Proposed Fragment
228, 230, 232, 234, 236Varies[M]⁺ (Molecular Ion)
193, 195, 197High[M - Cl]⁺
158, 160Medium[M - Cl₂]⁺ or [M - HCl - Cl]⁺
123Low[C₇H₄Cl]⁺

Note: The m/z values represent the major isotopes. The relative intensities of the isotopic peaks are determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Fragmentation Pathway:

Under electron ionization (EI), this compound will ionize to form a molecular ion [M]⁺. The presence of four chlorine atoms will result in a complex isotopic cluster for the molecular ion. The most probable fragmentation pathways involve the loss of chlorine radicals or hydrogen chloride.

M [C₇H₄Cl₄]⁺˙ m/z 228 M_minus_Cl [C₇H₄Cl₃]⁺ m/z 193 M->M_minus_Cl - Cl˙ M_minus_2Cl [C₇H₄Cl₂]⁺˙ m/z 158 M_minus_Cl->M_minus_2Cl - Cl˙

Caption: Proposed mass spectral fragmentation pathway for this compound.

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The cluster of peaks corresponding to the molecular ion will be observed at m/z values around 228 to 236, reflecting the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks can be calculated and compared to the experimental spectrum to confirm the number of chlorine atoms.

  • [M - Cl]⁺ Fragment: The loss of a single chlorine radical is a common fragmentation pathway for chlorinated compounds, leading to a prominent peak cluster around m/z 193. This is often the base peak in the spectrum.[1]

  • Further Fragmentation: Subsequent loss of another chlorine radical or a molecule of HCl can lead to other fragments observed in the spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be obtained from a thin film. Place a drop of the neat sample between two salt plates (e.g., KBr or NaCl).[1]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Processing: Identify the major absorption bands and record their wavenumbers and relative intensities.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Data Acquisition: Inject a small volume of the sample solution into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer. Acquire the mass spectrum, typically scanning over a mass range of m/z 40-400.[1]

  • Data Processing: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum for this peak, identifying the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The ¹H NMR spectrum reveals the distinct proton environments of the aromatic and dichloromethyl groups. The IR spectrum confirms the presence of the key functional groups, namely the aromatic ring and the carbon-chlorine bonds. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. The integration of these techniques, guided by a sound understanding of spectroscopic principles, is essential for the rigorous characterization of this and other complex organic molecules in a research and development setting.

References

  • PubChem. 1,2-Dichloro-3-(dichloromethyl)benzene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2,3-Dichlorobenzal Chloride (CAS No. 57058-14-7), a halogenated aromatic compound of interest in synthetic chemistry and as a potential intermediate in the pharmaceutical and agrochemical industries. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive framework and detailed experimental protocols for its characterization.

Introduction: The Significance of this compound

This compound, systematically named 1,2-dichloro-3-(dichloromethyl)benzene, is a tetrachlorinated toluene derivative.[1][2] Its chemical structure, featuring a dichloromethyl group ortho to two chlorine atoms on a benzene ring, renders it a reactive intermediate for organic synthesis. The reactivity of the dichloromethyl group, in particular its susceptibility to hydrolysis to form an aldehyde, makes it a potential precursor for the synthesis of 2,3-dichlorobenzaldehyde, a key building block in the production of various pharmaceuticals and other fine chemicals.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug development and other synthetic applications. Solubility dictates the choice of appropriate solvent systems for reactions and purifications, while stability determines the viable storage conditions, handling procedures, and potential degradation pathways that may impact product purity and yield.

Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Source
CAS Number 57058-14-7[1][2]
IUPAC Name 1,2-dichloro-3-(dichloromethyl)benzene[1]
Synonyms This compound, α,α,2,3-Tetrachlorotoluene[2]
Molecular Formula C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Boiling Point Estimated to be >200 °C at atmospheric pressureInferred from related dichlorotoluenes[3]
Density Estimated to be >1.2 g/cm³Inferred from related dichlorotoluenes[3]

Solubility Profile: A Predictive Analysis

The solubility of this compound is dictated by its molecular structure, which is largely nonpolar but possesses some degree of polarity due to the four chlorine atoms.

Qualitative Solubility:

Based on the principle of "like dissolves like," this compound is expected to be:

  • Soluble in nonpolar organic solvents such as toluene, hexane, and other hydrocarbons.

  • Soluble in moderately polar aprotic solvents like diethyl ether, ethyl acetate, and dichloromethane.

  • Sparingly soluble to insoluble in polar protic solvents such as water, ethanol, and methanol. The presence of chlorine atoms can slightly increase water solubility compared to unsubstituted toluene, but the overall hydrophobic nature of the molecule will dominate.

Reactivity with Solvents:

A critical consideration for the solubility of this compound is its reactivity, particularly with nucleophilic and protic solvents. The dichloromethyl group is susceptible to solvolysis, especially in the presence of water or alcohols, leading to the formation of 2,3-dichlorobenzaldehyde. Therefore, for non-reactive dissolution, anhydrous aprotic solvents are required.

Stability Profile: A Multi-faceted Assessment

The stability of this compound is a crucial factor for its storage, handling, and application in synthesis. The primary degradation pathway of concern is hydrolysis, with thermal and photolytic degradation also being potential factors.

Hydrolytic Stability

The hydrolysis of benzal chlorides to their corresponding benzaldehydes is a well-documented reaction. The reaction proceeds via a two-step nucleophilic substitution, where the dichloromethyl group is converted to a geminal diol, which then rapidly dehydrates to form the aldehyde.

Proposed Mechanism of Hydrolysis:

hydrolysis_mechanism cluster_step1 Step 1: Nucleophilic Attack by Water cluster_step2 Step 2: Dehydration A This compound B Carbocation Intermediate A->B Slow (Rate-Determining) C Gem-diol Intermediate B->C Fast D 2,3-Dichlorobenzaldehyde C->D Fast HCl 2 HCl D->HCl H2O 2 H₂O H2O->A

Caption: Proposed Sₙ1-like mechanism for the hydrolysis of this compound.

The rate of hydrolysis is influenced by several factors:

  • pH: The reaction is expected to be catalyzed by both acid and base.

  • Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

  • Solvent: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis over time.

Thermal Stability

Chlorinated aromatic compounds generally exhibit high thermal stability. However, at elevated temperatures, dehydrochlorination and decomposition can occur. The thermal decomposition of dichlorobenzenes has been shown to be dependent on the extent of chlorine substitution on the aromatic ring.[4] For this compound, thermal stress could potentially lead to the elimination of HCl and the formation of polymeric materials.

Photostability

Aromatic chlorides can undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Experimental Protocols for Characterization

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given aprotic solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation concentration of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

  • HPLC system with a UV detector

  • Analytical balance

  • Thermostatically controlled shaker

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C).

    • Equilibrate for at least 24 hours to ensure saturation.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

    • Determine the weight of the filtered solution.

    • Dilute the filtered solution to a known volume with the same anhydrous solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor and the density of the solvent.

solubility_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate in thermostatted shaker A->B C Filter supernatant B->C D Dilute to known volume C->D F HPLC analysis of sample and standards D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Calculate solubility in original solution G->H

Caption: Experimental workflow for determining the solubility of this compound.

Protocol for Hydrolytic Stability Assessment (Forced Degradation)

This protocol describes a forced degradation study to evaluate the hydrolytic stability of this compound under acidic, neutral, and basic conditions.

Objective: To determine the rate of hydrolysis and identify the major degradation products.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • For each condition (acidic, neutral, basic), add a small aliquot of the stock solution to a larger volume of the respective aqueous medium (0.1 N HCl, pH 7.0 buffer, 0.1 N NaOH) to achieve a final concentration suitable for HPLC analysis. The final solution should contain a small percentage of acetonitrile to ensure initial solubility.

    • Incubate the solutions in a thermostatically controlled water bath at a specific temperature (e.g., 50 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to stop the reaction.

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) for each condition.

Conclusion

This compound is a reactive chemical intermediate with a solubility and stability profile that must be carefully considered for its successful application in research and development. While specific experimental data for this compound is limited, a predictive understanding based on analogous structures suggests that it is soluble in a range of aprotic organic solvents and is susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures. The experimental protocols provided in this guide offer a framework for the systematic and accurate determination of its solubility and stability, enabling researchers to optimize reaction conditions, ensure product quality, and maintain safe handling practices.

References

  • PubChem. (n.d.). 1,2-Dichloro-3-(dichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-1-(dichloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,2-Dichloro-3-(dichloromethyl)benzene. American Chemical Society. Retrieved from [Link]

  • Proceedings A. (1954). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. 224(1159), 544–551.

Sources

electrophilic aromatic substitution reactions of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,3-Dichlorobenzal Chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This substrate presents a significant challenge to synthetic chemists due to the cumulative deactivating effects of two chlorine atoms and a dichloromethyl (benzal chloride) group on the aromatic ring. This document delineates the theoretical underpinnings of the substrate's reactivity, including an analysis of competing substituent-directing effects and steric hindrance. We provide predictive insights into the regiochemical outcomes for key EAS reactions such as nitration, halogenation, and sulfonation, supported by detailed, field-proven experimental protocols adapted for this highly deactivated system. Furthermore, the inherent limitations of this substrate, particularly its inertness towards Friedel-Crafts reactions, are discussed with mechanistic justifications. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this or similarly challenging aromatic scaffolds.

Introduction: The Challenge of a Highly Deactivated Aromatic System

Electrophilic aromatic substitution (SEAr) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via an initial attack by the π-electron system of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A subsequent deprotonation step restores aromaticity, yielding the substituted product.[2]

The facility and regioselectivity of this process are profoundly influenced by the electronic nature of the substituents already present on the ring.[3][4] this compound is a substrate of interest for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, its aromatic ring is substituted with three distinct electron-withdrawing groups, presenting a formidable challenge to further functionalization via EAS.

Table 1: Physicochemical Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Properties
2,3-Dichlorobenzoyl Chloride C₇H₃Cl₃O 209.46 White solid, moisture-sensitive, used as an intermediate in pharmaceuticals and agrochemicals.[5][6]
2,3-Dichlorotoluene C₇H₆Cl₂ 161.03 Clear, colorless liquid; versatile intermediate for drugs like Lamotrigine and Felodipine.[7]

| 1-Chloro-3-(trichloromethyl)benzene | C₇H₄Cl₄ | 229.92 | Also known as 3-Chlorobenzotrichloride.[8][9] |

Analysis of Substituent Effects and Regioselectivity

The reactivity and orientation of an incoming electrophile are dictated by the interplay of inductive and resonance effects of the existing substituents. In this compound, all three substituents are deactivating, significantly reducing the nucleophilicity of the benzene ring and necessitating more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts) compared to simpler aromatics.[10][11]

  • Dichloromethyl Group (-CHCl₂) : This group is strongly deactivating due to the powerful inductive electron withdrawal by its two chlorine atoms. As it lacks non-bonding electrons for resonance donation, it acts as a potent meta-director .[10][12]

  • Chlorine Atoms (-Cl) : Halogens present a unique case. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directors .[3][13] This is because their lone pairs can donate electron density through resonance, which preferentially stabilizes the arenium ion intermediate when electrophilic attack occurs at the ortho and para positions.[3][12]

The cumulative effect of these substituents on this compound results in a complex regiochemical landscape. The available positions for substitution are C4, C5, and C6.

  • Directing Influence on C4 : Receives an ortho-directing influence from the C3-Cl.

  • Directing Influence on C5 : Receives a reinforcing para-directing influence from the C2-Cl and a meta-directing influence from the C1-CHCl₂ group.

  • Directing Influence on C6 : Receives an ortho-directing influence from the C2-Cl and a para-directing influence from the C3-Cl. However, the C6 position is subject to significant steric hindrance from the adjacent bulky dichloromethyl group, making it the least likely site of attack.[10]

Caption: Competing directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the severe deactivation of the ring, all subsequent protocols require forcing conditions to achieve viable reaction rates.

Nitration

Nitration introduces a nitro (-NO₂) group, a critical functional handle for further transformations, such as reduction to an amine. The standard electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[11][14]

Predicted Outcome : Substitution will occur predominantly at the C5 position.

Protocol: Nitration of this compound Causality: The use of fuming nitric acid and/or oleum is necessary to generate a sufficiently high concentration of the nitronium ion to overcome the high activation energy barrier of this deactivated substrate.[10] The low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.

  • Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Preparation : In a separate beaker, cautiously add concentrated sulfuric acid (98%, 3.0 eq) to fuming nitric acid (>90%, 1.5 eq) while cooling in an ice bath.

  • Addition : Add the cold nitrating mixture dropwise to the stirred substrate solution via the dropping funnel. The internal temperature must be maintained below 10 °C throughout the addition.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitrated product will precipitate.

  • Isolation & Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 2,3-dichloro-5-nitrobenzal chloride.

Caption: Workflow for the nitration of this compound.

Halogenation

Aromatic halogenation introduces a halogen atom (Cl, Br) onto the ring. The reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Cl-Cl) and generate a potent electrophile.[15][16]

Predicted Outcome : Halogenation will yield the 5-halo-substituted product.

Protocol: Bromination of this compound Causality: Iron(III) bromide acts as a Lewis acid, complexing with Br₂ to create a highly electrophilic "Br⁺" equivalent, which is necessary for the reaction to proceed.[16] Anhydrous conditions are paramount as water would deactivate the catalyst.

  • Reaction Setup : Charge a dry, three-necked flask with this compound (1.0 eq) and a catalytic amount of anhydrous iron(III) bromide (FeBr₃, 0.1 eq) in an inert solvent like dichloromethane or carbon tetrachloride.

  • Reagent Addition : Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent from a dropping funnel at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the bromine color has discharged. Monitor the reaction by TLC or GC.

  • Workup : Cool the reaction mixture and quench by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

  • Isolation & Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product, 5-bromo-2,3-dichlorobenzal chloride, can be purified by column chromatography or recrystallization.

The Insurmountable Barrier: Friedel-Crafts Reactions

A significant limitation for this substrate is its profound inertness towards Friedel-Crafts alkylation and acylation reactions.[17][18]

Causality and Justification : Friedel-Crafts reactions involve the generation of a carbocation (alkylation) or an acylium ion (acylation) electrophile via a Lewis acid catalyst.[17][19] These electrophiles are generally weaker than those used in nitration or halogenation. The combined, powerful deactivating effect of the two chloro groups and the dichloromethyl group reduces the ring's nucleophilicity to a point where it cannot effectively attack these weakly electrophilic Friedel-Crafts intermediates.[10] Any attempt to overcome this barrier with higher temperatures or stronger catalysts typically leads to decomposition or undesired side reactions rather than the target substitution.

Sources

An In-depth Technical Guide to the Hazards and Safe Handling of 2,3-Dichlorobenzal Chloride and Structurally Related Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The compound "2,3-Dichlorobenzal Chloride" is likely a common name or misnomer for 2,3-dichlorobenzylidene chloride. A specific, verified Safety Data Sheet (SDS) for 2,3-dichlorobenzylidene chloride was not available at the time of writing. Therefore, this guide has been constructed by synthesizing data from structurally similar compounds, including 2,3-dichlorobenzoyl chloride, 2,3-dichlorobenzyl chloride, and other chlorinated aromatic compounds. The information provided should be used as a precautionary guide and is not a substitute for a compound-specific risk assessment based on a verified SDS.

Introduction and Chemical Identification

This compound, likely referring to 2,3-dichlorobenzylidene chloride, belongs to a class of chlorinated aromatic compounds that are common intermediates in organic synthesis. Due to their reactive nature, these substances warrant careful handling to mitigate potential health and safety risks in a laboratory setting. This guide provides a comprehensive overview of the known hazards and recommended safety protocols, drawing from data on closely related chemical structures.

The primary analogue referenced in this guide is 2,3-Dichlorobenzoyl chloride (CAS No: 2905-60-4) , which shares the dichlorinated benzene ring but differs in the side chain (benzoyl vs. benzal).[1][2][3] Information from other chlorinated aromatic compounds is also incorporated to provide a broader safety context.

Hazard Identification and Classification

Based on data from structurally related compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for severe tissue damage upon contact.[1][4]

GHS Classification (Inferred):

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][5]

  • Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.[1][5]

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1.

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 1.

Signal Word: Danger [1][5]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.[4][6]

  • H410: Very toxic to aquatic life with long lasting effects.

  • May cause respiratory irritation.[1][4]

Precautionary Statements (Inferred):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[1][4]

  • P405: Store locked up.[1][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physicochemical Properties and Reactivity

The following table summarizes key physicochemical data from related compounds. This information is critical for understanding the substance's behavior under various laboratory conditions.

PropertyData (for 1,3-Dichlorobenzene)Source
Molecular Formula C7H5Cl3 (for 2,3-Dichlorobenzyl chloride)[7]
Molecular Weight 195.47 g/mol (for 2,3-Dichlorobenzyl chloride)[7]
Appearance Light yellow liquid (for 3,4-Dichlorobenzyl chloride)[8]
Boiling Point 172 - 173 °C / 342 - 343 °F
Melting Point -25 to -22 °C / -13 to -8 °F
Density 1.288 g/mL at 25 °C (77 °F)
Flash Point > 155 °C / > 311 °F (for 3,4-Dichlorobenzyl chloride)[8]
Chemical Stability Stable under normal conditions. Moisture sensitive.[6]
Reactivity Reacts with water. Incompatible with strong oxidizing agents, bases, alcohols, and amines.[6] May be corrosive to metals.[6][9]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][4][5]

Risk Assessment and Hierarchy of Controls

A thorough risk assessment is mandatory before handling this compound or any related compound. The hierarchy of controls provides a systematic approach to minimizing risk.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound cluster_details Implementation Examples elimination Elimination substitution Substitution elimination->substitution Is the chemical essential? engineering Engineering Controls substitution->engineering Use a less hazardous alternative if possible. admin Administrative Controls engineering->admin Isolate the process. eng_details • Chemical fume hood • Closed system handling • Local exhaust ventilation engineering->eng_details ppe Personal Protective Equipment (PPE) admin->ppe Implement SOPs and training. admin_details • Standard Operating Procedures (SOPs) • Restricted access to handling areas • Mandatory safety training admin->admin_details ppe_details • Chemical resistant gloves (e.g., Nitrile) • Safety goggles and face shield • Chemical resistant apron/lab coat ppe->ppe_details

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE)

Given the corrosive nature of related compounds, a stringent PPE protocol is essential.[4]

  • Eye and Face Protection: Tightly fitting chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: A chemical-resistant apron or lab coat should be worn. For larger quantities or increased risk of splashing, consider a full chemical-resistant suit.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.[9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Safe Handling and Storage Procedures

Handling:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Avoid all personal contact, including inhalation of vapors or dust.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4][9]

  • When not in use, keep containers tightly sealed.[4][9][10]

  • Avoid physical damage to containers.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[4][6][10]

  • Keep containers tightly closed.[4][9][10]

  • Store in a corrosive-resistant container.[9]

  • The storage area should be locked and accessible only to authorized personnel.[1][4][9]

Emergency Procedures

Immediate and appropriate response to an emergency is critical to minimizing harm.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4][9]

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][9]

Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[1][4]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Prevent entry to the area.

    • If safe to do so, remove ignition sources and increase ventilation.[4]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Combustible.[4] Heating may cause containers to rupture violently.[4] Emits toxic and corrosive fumes (hydrogen chloride, carbon monoxide, carbon dioxide) under fire conditions.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

This compound and its related compounds are considered hazardous waste.

  • Dispose of in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or into the environment.

  • Waste should be collected in a designated, properly labeled, and sealed container.

  • Contact your institution's environmental health and safety department for specific disposal procedures.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3,4-Dichlorobenzyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

Sources

mechanism of 2,3-Dichlorobenzal Chloride formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Formation of Side-Chain Chlorinated Dichlorotoluenes and their Conversion to 2,3-Dichlorobenzoyl Chloride

Introduction

2,3-Dichlorobenzoyl chloride is a pivotal intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its most notable application is in the production of the anti-epileptic drug Lamotrigine.[3][4] The industrial synthesis of this compound is a multi-step process that hinges on the precise control of a free-radical chain reaction. This guide provides an in-depth examination of the core mechanism: the side-chain photochlorination of 2,3-dichlorotoluene.

While the term "2,3-Dichlorobenzal Chloride" refers to an intermediate in this process, 1,2-dichloro-3-(dichloromethyl)benzene, this whitepaper will detail its formation within the broader, industrially significant pathway to 2,3-Dichlorobenzoyl Chloride. We will explore the causality behind the experimental choices, from reaction initiation to the final hydrolysis step, providing field-proven insights for researchers and development professionals. The primary pathway involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is subsequently hydrolyzed.[5]

Part 1: The Mechanism of Free-Radical Side-Chain Chlorination

The foundational step in the synthesis is the conversion of 2,3-dichlorotoluene to 2,3-dichlorobenzotrichloride. This transformation is a classic example of a free-radical halogenation, a chain reaction that proceeds via initiation, propagation, and termination steps.[6] The reaction is notoriously unselective, but by controlling the conditions, it is possible to favor substitution on the methyl group (side-chain) rather than on the aromatic ring.[7]

Expertise & Causality: Why Free-Radical Conditions?

The choice of ultraviolet (UV) light as an initiator is critical. UV radiation provides the energy for the homolytic cleavage of chlorine molecules (Cl₂), generating highly reactive chlorine radicals (Cl•).[6] This initiation method is deliberate to avoid electrophilic aromatic substitution. Aromatic chlorination is promoted by Lewis acid catalysts (like FeCl₃ or AlCl₃), which polarize the Cl-Cl bond to create an electrophile (Cl⁺) that attacks the electron-rich benzene ring.[8] By excluding such catalysts and using a radical initiator like UV light, the reaction is directed specifically to the more susceptible C-H bonds of the alkyl side-chain.[5][7]

The reaction proceeds sequentially, substituting the three hydrogen atoms of the methyl group.

  • 2,3-Dichlorotoluene → 2,3-Dichlorobenzyl Chloride (Monochloro)

  • 2,3-Dichlorobenzyl Chloride → this compound (Dichloro)

  • This compound → 2,3-Dichlorobenzotrichloride (Trichloro)

Achieving a high yield of the fully substituted 2,3-dichlorobenzotrichloride requires careful control over the stoichiometry of chlorine and reaction time.

Mechanism: Free-Radical Chlorination Pathway

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (hν) Toluene 2,3-Dichlorotoluene (Ar-CH₃) Benzyl_rad Benzyl Radical (Ar-CH₂•) Toluene->Benzyl_rad + Cl• Benzyl_Cl 2,3-Dichlorobenzyl Chloride (Ar-CH₂Cl) Benzyl_rad->Benzyl_Cl + Cl₂ Cl_rad_p2 Cl• Benzyl_Cl->Cl_rad_p2 - HCl Cl_rad_p1 Cl• Cl_rad_p1->Toluene Cl_rad_p2->Toluene Repeats for -CH₂Cl and -CHCl₂ Cl2_p Cl₂ Cl2_p->Benzyl_rad rad1 Cl• prod1 Cl₂ rad1->prod1 prod2 Ar-CH₂Cl rad1->prod2 rad2 Cl• rad2->prod1 rad3 Ar-CH₂• rad3->prod2 prod3 Dimer rad3->prod3 rad4 Ar-CH₂• rad4->prod3

Caption: Free-radical chain mechanism for the side-chain chlorination of 2,3-dichlorotoluene.

Experimental Protocol: Photochlorination of 2,3-Dichlorotoluene

This protocol is a synthesized example based on publicly available patent literature and should be adapted and optimized for specific laboratory or industrial conditions.[5]

  • Reactor Setup: Charge a UV photochlorination reactor with 1042 g (6.47 moles) of 2,3-dichlorotoluene.

  • Heating: Heat the reactor contents to the target temperature, typically between 100-120 °C.[5]

  • Initiation: Activate the high-pressure mercury UV lamps.

  • Chlorine Introduction: Introduce chlorine gas at a controlled flow rate (e.g., ~370 g/h). Monitor the reaction progress using Gas Chromatography (GC) to track the disappearance of starting material and the appearance of mono-, di-, and tri-chlorinated products.

  • Reaction Monitoring: Continue the reaction until GC analysis shows that the concentration of 2,3-dichlorobenzotrichloride has maximized and the concentrations of the preceding intermediates (benzyl and benzal chlorides) are minimal (e.g., <1%).[5]

  • Completion: Towards the end of the reaction, the chlorine flow rate may be decreased (e.g., to 40 g/h) to minimize unreacted chlorine breakthrough.[5]

  • Work-up: Once the reaction is complete, turn off the UV lamps and chlorine supply. Sparge the crude mixture with nitrogen to remove any dissolved HCl and residual chlorine. The resulting crude 2,3-dichlorobenzotrichloride is typically used directly in the next step without further purification.

Data Presentation: Reaction Parameters
ParameterValue/RangeRationale & ImpactSource
Starting Material2,3-DichlorotolueneThe substrate for side-chain chlorination.[5]
Temperature90 - 120 °CBalances reaction rate with control; higher temperatures can increase byproduct formation.[5]
InitiatorHigh-Pressure Mercury UV LampsProvides energy for radical formation, favoring side-chain over ring chlorination.[5]
Chlorine Flow~370 g/h (initial)Must be carefully controlled to manage the exothermic reaction and selectivity.[5]
Yield~95% (GC Assay)High yield is achievable with precise monitoring and control.[5]

Part 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

The second core step is the conversion of the trichlorinated intermediate into the desired 2,3-dichlorobenzoyl chloride. This is accomplished through a catalyzed hydrolysis reaction.

Expertise & Causality: The Role of the Catalyst

The hydrolysis of a benzotrichloride derivative to a benzoyl chloride is not facile and requires a catalyst. Lewis acids such as Zinc Chloride (ZnCl₂) are commonly employed.[3][5][9] The catalyst coordinates to one of the chlorine atoms on the trichloromethyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This controlled addition of a single water molecule is key; adding excess water or using harsher conditions (like a strong base) would lead to the formation of the corresponding carboxylic acid, which is generally undesired at this stage.

Mechanism: Catalyzed Hydrolysis

Hydrolysis_Mechanism cluster_overall Overall Reaction ArCCl3 2,3-Dichlorobenzotrichloride (Ar-CCl₃) Activated_Complex Activated Complex [Ar-CCl₂(Cl---ZnCl₂)] ArCCl3->Activated_Complex + ZnCl₂ ZnCl2 ZnCl₂ (Catalyst) H2O H₂O (Water) Acylium_Intermediate Acylium Cation Intermediate [Ar-C(=O)Cl₂]⁺ Activated_Complex->Acylium_Intermediate + H₂O - ZnCl₃⁻ Product 2,3-Dichlorobenzoyl Chloride (Ar-COCl) Acylium_Intermediate->Product - H⁺ HCl 2 HCl ArCCl3_sum Ar-CCl₃ Product_sum Ar-COCl ArCCl3_sum->Product_sum ZnCl₂ 160-165 °C H2O_sum H₂O HCl_sum 2 HCl

Caption: Proposed mechanism for the ZnCl₂-catalyzed hydrolysis of 2,3-dichlorobenzotrichloride.

Experimental Protocol: Hydrolysis to 2,3-Dichlorobenzoyl Chloride

This protocol is a synthesized example based on publicly available patent literature.[3][5]

  • Reactor Charging: In a suitable reactor, charge 366.5 g of crude 2,3-dichlorobenzotrichloride (assay ~96.0%, 1.33 moles).

  • Catalyst Addition: Add a catalytic amount of Zinc Chloride (ZnCl₂), typically around 1 g.[3]

  • Heating: Heat the mixture to the reaction temperature of 160-165 °C.

  • Water Addition: Add water (24.0 g) dropwise to the reactor while vigorously stirring and maintaining the temperature at 160-165 °C. The addition is highly exothermic and generates HCl gas, which must be scrubbed. The addition time is typically around 1 hour.[3]

  • Reaction Completion: Hold the reaction mixture at temperature for a short period after the addition is complete to ensure full conversion.

  • Purification: The crude product is then purified by vacuum distillation to yield 2,3-dichlorobenzoyl chloride as a colorless to light yellow liquid or solid (M.P. 29 °C).[2]

Data Presentation: Hydrolysis Parameters
ParameterValue/RangeRationale & ImpactSource
Starting Material2,3-DichlorobenzotrichlorideThe product of the photochlorination step.[3][5]
CatalystZinc Chloride (ZnCl₂)Lewis acid that activates the C-Cl bond for nucleophilic attack.[3][9]
Temperature160 - 165 °CProvides the necessary activation energy for the reaction.[3][5]
ReagentWater (H₂O)The nucleophile for the hydrolysis; added in a controlled, near-stoichiometric amount.[3]
Yield88 - 91%High yields are reported following distillation.[3][5][9]

Part 3: Alternative Synthesis Route

An alternative, though often less direct for large-scale production, is the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[5][10]

  • Oxidation: 2,3-dichlorotoluene is first oxidized to 2,3-dichlorobenzoic acid. This can be achieved using strong oxidizing agents like nitric acid under pressure.[10]

  • Chlorination: The resulting carboxylic acid is then heated with thionyl chloride. The reaction proceeds via a nucleophilic acyl substitution, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion.

This route is common in laboratory settings but may be less economical industrially compared to the photochlorination pathway due to the use of strong oxidants and reagents.

Conclusion

The formation of this compound is a key intermediate step in the robust and scalable synthesis of 2,3-dichlorobenzoyl chloride. The entire process is a testament to the power of controlled reaction chemistry. By understanding and manipulating the conditions that favor free-radical side-chain substitution over electrophilic aromatic substitution, high yields of the crucial 2,3-dichlorobenzotrichloride precursor can be achieved. Subsequent catalyzed hydrolysis, carefully managed to prevent over-reaction to the carboxylic acid, efficiently delivers the final, high-purity product. The insights and protocols detailed in this guide provide a solid foundation for researchers and process chemists working on the synthesis of this and related compounds.

References

  • 2,3-Dichlorobenzoyl chloride synthesis. ChemicalBook.

  • Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents (EP2024345B1).

  • How can 2,3-dichlorobenzoyl chloride be synthesized and applied? Guidechem.

  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents (US20090312544A1).

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2, 3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, American Chemical Society.

  • 2,3-Dichlorobenzyl chloride synthesis. ChemicalBook.

  • Lamotrigine. Wikipedia.

  • Cas 2905-60-4,2,3-Dichlorobenzoyl chloride. LookChem.

  • 2,3-Dichlorobenzoyl chloride. PubChem, National Center for Biotechnology Information.

  • 2,3-Dichlorobenzoyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.

  • Free-radical halogenation. Wikipedia.

  • 2,3-Dichlorotoluene 32768-54-0 wiki. Guidechem.

  • In-Depth Technical Guide to the Free- Radical Chlorination of 2-Chlorotoluene for the Synthesis of 1-Chloro-2- (dichloromethyl)benzene. Benchchem.

  • 2,3-Dichlorobenzoyl chloride, 97%. Otto Chemie Pvt. Ltd.

  • 2,3-Dichlorotoluene synthesis. ChemicalBook.

  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI.

Sources

The Synthesis of 2,3-Dichlorobenzal Chloride: A Technical Guide to Key Intermediates and Reaction Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3-dichlorobenzal chloride, a pivotal intermediate in the production of various agrochemicals and pharmaceuticals. The primary focus of this document is the free-radical side-chain chlorination of 2,3-dichlorotoluene, a process that, while seemingly straightforward, presents significant challenges in selectivity and control. We will dissect the core synthetic pathways, elucidate the roles of key intermediates, and provide field-proven insights into optimizing reaction conditions to maximize the yield of the desired dichlorinated product. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this critical industrial synthesis.

Introduction: The Significance of this compound

This compound, also known as 1,2-dichloro-3-(dichloromethyl)benzene, is a valuable chemical intermediate. Its primary utility lies in its role as a precursor to 2,3-dichlorobenzaldehyde, which is subsequently used in the synthesis of a range of more complex molecules. The strategic placement of the chlorine atoms on the benzene ring and the dichloromethyl group makes it a versatile building block in organic synthesis.

The predominant industrial route to this compound is the photochlorination of 2,3-dichlorotoluene. This process involves the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms via a free-radical chain mechanism. The reaction proceeds through two key intermediates: 2,3-dichlorobenzyl chloride (monochloro-) and the target molecule, this compound (dichloro-), before potentially continuing to the over-chlorinated 2,3-dichlorobenzotrichloride (trichloro-). The primary challenge and the focus of this guide is to navigate this reaction landscape to selectively halt the chlorination at the dichlorinated stage.

The Synthetic Pathway: Free-Radical Chlorination of 2,3-Dichlorotoluene

The synthesis of this compound is achieved through the side-chain chlorination of 2,3-dichlorotoluene, a reaction initiated by ultraviolet (UV) light.[1] This process is a classic example of a free-radical chain reaction, which can be broken down into three fundamental stages: initiation, propagation, and termination.

2.1. Reaction Mechanism

The generally accepted mechanism for the free-radical chlorination of toluene derivatives is as follows:

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light.[1]

    Cl₂ + hν → 2 Cl•

  • Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a stable 2,3-dichlorobenzyl radical and a molecule of hydrogen chloride (HCl). The stability of the benzyl radical is a key factor driving the selectivity for side-chain chlorination over aromatic ring chlorination.[2]

    C₇H₆Cl₂ + Cl• → •C₇H₅Cl₂ + HCl

    The newly formed 2,3-dichlorobenzyl radical then reacts with another molecule of chlorine to produce 2,3-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction.

    •C₇H₅Cl₂ + Cl₂ → C₇H₅Cl₃ + Cl•

    This propagation cycle repeats, leading to the formation of this compound and subsequently 2,3-dichlorobenzotrichloride.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediates Key Intermediates cluster_byproduct Over-chlorination Byproduct 2_3_Dichlorotoluene 2,3-Dichlorotoluene 2_3_Dichlorobenzyl_Chloride 2,3-Dichlorobenzyl Chloride (Monochloro-) 2_3_Dichlorotoluene->2_3_Dichlorobenzyl_Chloride + Cl₂ / hν - HCl 2_3_Dichlorobenzal_Chloride This compound (Dichloro-) 2_3_Dichlorobenzyl_Chloride->2_3_Dichlorobenzal_Chloride + Cl₂ / hν - HCl 2_3_Dichlorobenzotrichloride 2,3-Dichlorobenzotrichloride (Trichloro-) 2_3_Dichlorobenzal_Chloride->2_3_Dichlorobenzotrichloride + Cl₂ / hν - HCl

Caption: Synthetic pathway from 2,3-Dichlorotoluene to its chlorinated derivatives.

Key Intermediates: Structure and Role

The successful synthesis of this compound hinges on understanding and controlling the formation and consumption of the key intermediates.

3.1. 2,3-Dichlorotoluene (Starting Material)

  • Structure: A toluene molecule with chlorine atoms at the 2 and 3 positions of the benzene ring.

  • Role: The primary substrate for the photochlorination reaction. The methyl group is the site of radical substitution.

3.2. 2,3-Dichlorobenzyl Chloride (Monochloro- Intermediate)

  • Structure: The first product of the side-chain chlorination, with one chlorine atom attached to the methyl group.

  • Role: A crucial intermediate that is both a product of the initial chlorination step and the reactant for the subsequent chlorination to the desired dichlorinated product. Its concentration will rise and then fall as the reaction progresses.

3.3. This compound (Dichloro- Intermediate - Target Molecule)

  • Structure: The target molecule of the synthesis, featuring two chlorine atoms on the methyl group.

  • Role: This is the desired key intermediate for subsequent reactions, such as hydrolysis to 2,3-dichlorobenzaldehyde. The primary objective of a controlled synthesis is to maximize the concentration of this intermediate at the point of reaction termination.

3.4. 2,3-Dichlorobenzotrichloride (Trichloro- Byproduct)

  • Structure: The over-chlorinated product with three chlorine atoms on the methyl group.

  • Role: An undesired byproduct in the synthesis of this compound. Its formation represents a loss of yield of the target molecule. However, in other synthetic contexts, such as the production of 2,3-dichlorobenzoyl chloride, this is the desired final product.[3]

Experimental Protocol: Controlled Synthesis of this compound

The selective synthesis of this compound requires careful control over several critical reaction parameters. The following protocol outlines a general procedure, with an emphasis on the variables that influence product distribution.

4.1. Materials and Equipment

  • 2,3-Dichlorotoluene (99%+ purity)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), gas inlet, condenser, and temperature control.

  • Gas flow meter

  • Scrubber for HCl and excess chlorine

  • Analytical Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for reaction monitoring.

4.2. Step-by-Step Methodology

  • Reactor Setup: Charge the photochemical reactor with a known quantity of 2,3-dichlorotoluene.

  • Inerting: Purge the reactor with an inert gas to remove any oxygen, which can act as a radical inhibitor.[1]

  • Heating: Heat the 2,3-dichlorotoluene to the desired reaction temperature, typically in the range of 80-120°C.[3]

  • Initiation: Turn on the UV lamp to initiate the reaction.

  • Chlorine Introduction: Introduce a controlled flow of chlorine gas into the reactor below the liquid surface. The molar ratio of chlorine to 2,3-dichlorotoluene is a critical parameter for controlling the extent of chlorination.

  • Reaction Monitoring: Periodically, take small aliquots of the reaction mixture and analyze them by GC to determine the relative concentrations of 2,3-dichlorotoluene, 2,3-dichlorobenzyl chloride, this compound, and 2,3-dichlorobenzotrichloride.

  • Termination: Once the desired concentration of this compound is reached and the formation of 2,3-dichlorobenzotrichloride begins to accelerate, stop the flow of chlorine and turn off the UV lamp.

  • Purging: Purge the reactor with an inert gas to remove any residual HCl and unreacted chlorine.

  • Purification: The crude reaction mixture, containing unreacted starting material and the various chlorinated products, can be purified by fractional distillation under reduced pressure to isolate the this compound.

4.3. Causality Behind Experimental Choices

  • Temperature: Higher temperatures generally favor the side-chain chlorination over ring chlorination. However, excessively high temperatures can lead to increased byproduct formation. The optimal temperature range of 80-120°C represents a balance between reaction rate and selectivity.[3]

  • UV Light: The intensity and wavelength of the UV light affect the rate of initiation. Consistent and controlled irradiation is crucial for a reproducible reaction profile.

  • Chlorine Stoichiometry: This is arguably the most critical factor in controlling the product distribution. A molar ratio of approximately 2:1 (chlorine to 2,3-dichlorotoluene) is theoretically required for complete conversion to this compound. However, in practice, the reaction is a dynamic process, and careful monitoring is necessary to stop the reaction at the optimal point.

  • Reaction Monitoring: Real-time analysis of the reaction mixture is essential for achieving high selectivity. GC analysis provides the necessary data to make informed decisions about when to terminate the reaction to maximize the yield of the desired intermediate.

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterEffect on this compound YieldRationale
Chlorine to Toluene Ratio Increasing the ratio beyond the optimal point decreases the yield.A low ratio results in incomplete conversion, while a high ratio promotes over-chlorination to 2,3-dichlorobenzotrichloride.
Reaction Time Yield increases to a maximum and then decreases.Initially, the formation of this compound is favored. With prolonged reaction time, it is consumed to form the trichlorinated byproduct.
Temperature A moderate increase can improve the rate, but excessive heat can lead to byproducts.Balances the rate of the desired free-radical reaction against potential side reactions.
UV Light Intensity Higher intensity increases the overall reaction rate.A higher concentration of chlorine radicals accelerates all chlorination steps.

Analytical Characterization and Quality Control

Accurate and reliable analytical methods are paramount for monitoring the synthesis of this compound and ensuring the quality of the final product.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of the reaction mixture. It allows for the separation, identification, and quantification of the starting material, intermediates, and byproducts.[4]

  • Separation: A capillary column with a non-polar stationary phase is typically used to separate the chlorinated toluene derivatives based on their boiling points and polarities.

  • Identification: The mass spectrometer provides fragmentation patterns for each component, allowing for unambiguous identification.

  • Quantification: By using an internal standard and creating calibration curves, the concentration of each component in the reaction mixture can be accurately determined.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilution with Solvent Sample->Dilution GC_Inlet GC Inlet Dilution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Quantification Quantification of Components Data_System->Quantification

Sources

Methodological & Application

hydrolysis of 2,3-Dichlorobenzal Chloride to 2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzaldehyde via Hydrolysis of 2,3-Dichlorobenzal Chloride

Authored by: A Senior Application Scientist

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,3-dichlorobenzaldehyde. This key chemical intermediate is pivotal in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The primary focus of this guide is the hydrolysis of this compound, a critical transformation in the production pathway. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into process control and optimization.

Introduction and Strategic Importance

2,3-Dichlorobenzaldehyde is a highly valuable aromatic aldehyde due to the specific substitution pattern on the benzene ring, which imparts unique reactivity and functionality for subsequent molecular elaboration. Its synthesis is a topic of significant industrial interest. While several synthetic routes exist, a common and scalable approach involves the side-chain halogenation of 2,3-dichlorotoluene to form this compound, followed by its hydrolysis to the target aldehyde.[1] Understanding the nuances of this hydrolysis step is paramount for achieving high yield, purity, and process efficiency. This guide provides the necessary expertise to execute and troubleshoot this reaction effectively.

Reaction Mechanism and Rationale

The conversion of this compound, a geminal dihalide, to 2,3-dichlorobenzaldehyde is a classic hydrolysis reaction. The process involves the nucleophilic substitution of the two chlorine atoms on the benzylic carbon with hydroxyl groups, which then rapidly dehydrates to form the stable aldehyde.

The reaction proceeds as follows:

Overall Reaction: Cl₂CHC₆H₃Cl₂ + H₂O → OCHC₆H₃Cl₂ + 2HCl

While the hydrolysis of simple benzyl halides can proceed through an Sₙ1 or Sₙ2 mechanism, the pathway for geminal dihalides like benzal chloride is more complex. The presence of two electron-withdrawing chlorine atoms on the benzylic carbon, in addition to the two on the aromatic ring, significantly influences the stability of potential intermediates. An Sₙ1-type mechanism involving a carbocation is generally disfavored due to the destabilizing effect of the adjacent chloro substituents.[2] Therefore, the reaction more likely follows a pathway with Sₙ2 characteristics, involving the stepwise attack of water (or hydroxide) and the formation of an unstable geminal diol intermediate, which immediately eliminates a molecule of water to yield the final aldehyde product.

Reaction_Mechanism cluster_0 Hydrolysis of this compound Start This compound Intermediate1 Geminal Chlorohydrin Intermediate Start->Intermediate1 + H₂O - HCl Intermediate2 Unstable Geminal Diol Intermediate1->Intermediate2 + H₂O - HCl Product 2,3-Dichlorobenzaldehyde Intermediate2->Product - H₂O

Caption: Proposed reaction pathway for the hydrolysis of this compound.

Safety and Handling Precautions

Working with chlorinated aromatic compounds requires strict adherence to safety protocols. This compound and related intermediates are hazardous.

  • Corrosivity: These compounds are corrosive and can cause severe skin burns and eye damage.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[3][5] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reactivity: The hydrolysis reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap or scrubber to neutralize the evolved HCl.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Always consult the latest Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[3][4][5][6][7]

Detailed Experimental Protocol

This protocol describes a robust method for the hydrolysis of this compound. The reaction is typically performed in an aqueous medium, often with a catalyst or under elevated temperatures to drive the reaction to completion.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (98%+ purity)Three-neck round-bottom flask (e.g., 500 mL)
Deionized WaterReflux condenser with gas outlet adapter
Toluene or Dichloromethane (ACS Grade)Mechanical or magnetic stirrer with stir bar
Anhydrous Magnesium Sulfate (MgSO₄)Heating mantle with temperature controller
Sodium Bicarbonate (NaHCO₃)Separatory funnel
Gas scrubber (e.g., containing NaOH solution)
Rotary evaporator
Vacuum distillation apparatus
Beakers, graduated cylinders, and other glassware
Quantitative Data Summary
ParameterValueNotes
This compound~50 g (approx. 0.238 mol)Starting material.
Deionized Water250 mLServes as both reactant and solvent. A molar ratio of water to substrate of at least 10:1 is recommended.
Reaction Temperature100-105°C (Reflux)Ensures a sufficient reaction rate.[8]
Reaction Time6-12 hoursMonitor for completion by GC or TLC.
Work-up Solvent (Toluene)2 x 75 mLFor extraction of the product.
Neutralizing Agent (5% NaHCO₃ aq.)~100 mLTo remove residual HCl.
Expected Crude Yield70-85%Varies based on reaction completion and work-up efficiency.[1][9]
Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a glass stopper (or thermometer). Connect the top of the condenser to a gas scrubber to neutralize the HCl gas produced during the reaction.

  • Reagent Charging: Charge the flask with 250 mL of deionized water and the magnetic stir bar. Begin vigorous stirring.

  • Initiation of Reaction: Carefully add 50 g of this compound to the flask. Heat the mixture to reflux (approximately 100-105°C) using the heating mantle.[8]

  • Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring. The progress can be monitored by periodically taking small aliquots from the reaction mixture (after cooling), extracting with a small amount of dichloromethane, and analyzing by Gas Chromatography (GC). The reaction is considered complete when the starting material peak is no longer detectable or has reached a minimum, constant level.[1]

  • Work-up - Cooling and Extraction: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous mixture with toluene (2 x 75 mL). Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layer with 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic. Then, wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The remaining material is the crude 2,3-dichlorobenzaldehyde.

  • Purification: The crude product, which may appear as an off-white or yellowish solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield a pure white solid.[9][10] The reported melting point of pure 2,3-dichlorobenzaldehyde is 64-67°C.[11]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 2,3-dichlorobenzaldehyde.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing purity and quantifying residual starting material or by-products.[12][13]

  • Melting Point: A sharp melting point in the range of 64-67°C is indicative of high purity.[11]

  • Spectroscopy:

    • ¹H NMR: Confirms the molecular structure, showing a characteristic aldehyde proton signal (~10 ppm) and aromatic proton signals with appropriate splitting patterns.

    • IR Spectroscopy: Shows a strong carbonyl (C=O) stretch for the aldehyde group around 1700 cm⁻¹.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; Inactive starting material.Ensure the mixture is vigorously refluxing. Verify the purity of the this compound.
Incomplete Reaction Reaction time too short; Poor mixing.Extend the reflux time and monitor by GC. Ensure the stirring is vigorous enough to create a good emulsion.
Low Yield Incomplete reaction; Losses during work-up/extraction.Ensure the reaction goes to completion. Perform extractions carefully and ensure complete phase separation.
Product is Oily/Dark Presence of impurities from starting material or side reactions.Purify by vacuum distillation or perform multiple recrystallizations. Consider a charcoal treatment during recrystallization.

Conclusion

The hydrolysis of this compound is a fundamental and effective method for producing high-purity 2,3-dichlorobenzaldehyde. By understanding the reaction mechanism, adhering strictly to safety protocols, and carefully controlling experimental parameters such as temperature, reaction time, and mixing, researchers can achieve high yields of this important chemical intermediate. The protocol detailed herein provides a reliable and scalable foundation for laboratory and potential pilot-plant synthesis, empowering further research and development in the pharmaceutical and chemical industries.

References

  • ChemicalBook. (n.d.). 2,3-Dichlorobenzaldehyde synthesis.
  • Fisher Scientific Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dichlorobenzoyl chloride.
  • Sciencemadness Wiki. (2021). Benzyl chloride.
  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride.
  • Google Patents. (2017). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Google Patents. (2017). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • CymitQuimica. (2022). 2,3-Dichlorobenzoyl chloride Safety Data Sheet.
  • ECHEMI. (n.d.). 2,3-Dichlorobenzoyl chloride SDS, 2905-60-4 Safety Data Sheets.
  • Google Patents. (1998). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
  • Tokyo Chemical Industry. (2023). SAFETY DATA SHEET - 2,3-Dichlorobenzyl Chloride.
  • Wikipedia. (n.d.). Benzyl chloride.
  • Allen. (n.d.). Benzal chloride on hydrolysis gives.
  • ECHEMI. (n.d.). Benzyl chloride hydrolysis preparing benzyl alcohol experiment.
  • Google Patents. (2017). CN106397148A - Benzal chloride hydrolysis method.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
  • Sigma-Aldrich. (n.d.). 2,3-Dichlorobenzaldehyde 99%.
  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
  • Google Patents. (2015). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorobenzyl Chloride.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

Sources

The Strategic Synthesis of Lamotrigine: A Detailed Guide Utilizing 2,3-Dichlorobenzoyl Chloride as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the synthesis of Lamotrigine, a prominent anti-epileptic and mood-stabilizing drug. The focus of this guide is the strategic use of 2,3-Dichlorobenzoyl Chloride as a pivotal intermediate, outlining a robust and scalable synthetic pathway. We delve into the mechanistic underpinnings of each reaction step, providing field-proven insights and detailed, step-by-step protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently approach the synthesis of Lamotrigine, ensuring both high yield and purity.

Introduction: The Significance of Lamotrigine and its Synthesis

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a cornerstone in the treatment of epilepsy and bipolar disorder.[1][2] Its mechanism of action involves the blockade of voltage-sensitive sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory amino acid neurotransmitters like glutamate and aspartate. The growing clinical importance of Lamotrigine has spurred the development of efficient and economically viable synthetic routes.

A common and industrially scalable approach to Lamotrigine synthesis hinges on the construction of the central 1,2,4-triazine ring. This is typically achieved through the condensation of a guanidine derivative with a suitable 1,2-dicarbonyl precursor. In this context, 2,3-Dichlorobenzoyl Cyanide has emerged as a key intermediate, providing the necessary carbon framework for the triazine ring with the desired dichlorophenyl substituent.[3][4] This application note will detail the synthesis of Lamotrigine, commencing from the preparation of 2,3-Dichlorobenzoyl Chloride, a direct precursor to the crucial cyanide intermediate.

Overall Synthetic Strategy

The synthesis of Lamotrigine via the 2,3-Dichlorobenzoyl Chloride intermediate can be conceptually divided into three key stages:

  • Formation of the Acid Chloride: Preparation of 2,3-Dichlorobenzoyl Chloride from a suitable starting material. A common industrial route begins with 2,3-Dichlorotoluene.

  • Cyanation to the Acyl Cyanide: Conversion of 2,3-Dichlorobenzoyl Chloride to the critical intermediate, 2,3-Dichlorobenzoyl Cyanide.

  • Triazine Ring Formation and Cyclization: Reaction of 2,3-Dichlorobenzoyl Cyanide with an aminoguanidine salt to form a Schiff base, which subsequently undergoes cyclization to yield Lamotrigine.

This strategic approach allows for the controlled and efficient assembly of the complex Lamotrigine molecule.

Visualizing the Synthetic Pathway

Lamotrigine_Synthesis Start 2,3-Dichlorotoluene Intermediate1 2,3-Dichlorobenzotrichloride Start->Intermediate1 Photochlorination (Cl2, UV light) Intermediate2 2,3-Dichlorobenzoyl Chloride (Key Intermediate) Intermediate1->Intermediate2 Hydrolysis (H2O, catalyst) Intermediate3 2,3-Dichlorobenzoyl Cyanide Intermediate2->Intermediate3 Cyanation (e.g., CuCN) Schiff_Base Schiff Base Intermediate [2-(2,3-dichlorophenyl)-2- (guanidinylamino)acetonitrile] Intermediate3->Schiff_Base Condensation (Aminoguanidine Salt, Acid) Lamotrigine Lamotrigine Schiff_Base->Lamotrigine Cyclization

Figure 1: Overall synthetic workflow from 2,3-Dichlorotoluene to Lamotrigine.

Part 1: Synthesis of the Key Intermediate: 2,3-Dichlorobenzoyl Chloride

The synthesis of 2,3-Dichlorobenzoyl Chloride is a critical first step. While the initial query mentioned 2,3-Dichlorobenzal Chloride, a more direct and scalable industrial method commences with 2,3-Dichlorotoluene. This compound is often a minor byproduct in the chlorination of 2,3-Dichlorotoluene en route to 2,3-Dichlorobenzotrichloride. For the purpose of a robust synthesis, we will focus on the pathway from 2,3-Dichlorotoluene.

Step 1.1: Photochlorination of 2,3-Dichlorotoluene

This radical chain reaction involves the substitution of the benzylic hydrogens with chlorine atoms. The reaction is initiated by UV light, which generates chlorine radicals.

Protocol:

  • Charge a suitable UV photoreactor with 2,3-Dichlorotoluene.

  • Heat the reactor to a temperature range of 90-110°C.[1]

  • Introduce chlorine gas at a controlled flow rate. The reaction is typically monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of intermediates (benzyl chloride, benzal chloride, and benzotrichloride).

  • Continue the chlorination until the desired conversion to 2,3-Dichlorobenzotrichloride is achieved. A high conversion is crucial for the efficiency of the subsequent step.

Expert Insights: The flow of chlorine should be carefully controlled to minimize the formation of ring-chlorinated byproducts. The use of high-pressure mercury UV lamps is common in industrial settings.[1]

Step 1.2: Hydrolysis of 2,3-Dichlorobenzotrichloride

The trichloromethyl group is then hydrolyzed to a carboxylic acid chloride (acyl chloride). This reaction is typically catalyzed by a Lewis acid.

Protocol:

  • To the crude 2,3-Dichlorobenzotrichloride from the previous step, add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).

  • Heat the mixture to 160-165°C.[5]

  • Slowly add water dropwise to the reaction mixture while maintaining the temperature. The addition rate is critical to control the evolution of HCl gas.

  • Upon completion of the reaction (monitored by GC), the crude 2,3-Dichlorobenzoyl Chloride is purified by vacuum distillation.

Causality: The Lewis acid catalyst polarizes the C-Cl bonds of the trichloromethyl group, making the carbon atom more susceptible to nucleophilic attack by water.

Parameter Value Reference
Starting Material2,3-Dichlorobenzotrichloride[5]
ReagentWater[5]
CatalystZinc Chloride (ZnCl₂)[5]
Temperature160-165°C[5]
Typical Yield~88-91%[6]

Table 1: Typical Reaction Conditions for the Hydrolysis of 2,3-Dichlorobenzotrichloride.

Part 2: Cyanation to 2,3-Dichlorobenzoyl Cyanide

This step involves a nucleophilic acyl substitution where the chloride of the acid chloride is replaced by a cyanide group. This transformation is crucial as it introduces the nitrile group necessary for the subsequent cyclization.

Protocol:

  • In a reaction vessel, charge 2,3-Dichlorobenzoyl Chloride and cuprous cyanide (CuCN).[5]

  • Heat the mixture to 160-165°C and stir vigorously for approximately 7 hours.[5]

  • Cool the reaction mixture to about 85°C and add toluene to dissolve the product.

  • Stir the toluene mixture at 60°C for an hour, then cool to 15°C to precipitate inorganic salts.

  • Filter the mixture to remove the salts.

  • The toluene is removed from the filtrate by distillation under reduced pressure.

  • The crude 2,3-Dichlorobenzoyl Cyanide can be further purified by crystallization from a solvent like petroleum ether.[5][7]

Trustworthiness: The use of cuprous cyanide is advantageous as it generally leads to cleaner reactions with fewer side products compared to alkali metal cyanides.[3][4][8] However, the solubility of CuCN can be a rate-limiting factor.[3][4][8] Various catalytic systems, including phase-transfer catalysts, have been explored to improve reaction kinetics.[3][4][8]

Parameter Value Reference
Starting Material2,3-Dichlorobenzoyl Chloride[5][7]
ReagentCuprous Cyanide (CuCN)[5][7]
Temperature160-165°C[5][7]
Solvent (for workup)Toluene[5][7]
Typical Yield~94%[9]

Table 2: Reaction Parameters for the Synthesis of 2,3-Dichlorobenzoyl Cyanide.

Part 3: Triazine Ring Formation and Synthesis of Lamotrigine

This final stage involves the condensation of 2,3-Dichlorobenzoyl Cyanide with an aminoguanidine salt, followed by cyclization to form the 1,2,4-triazine ring of Lamotrigine.

Protocol:

  • In a suitable reactor, a mixture of a water-miscible organic solvent (e.g., dimethylsulfoxide - DMSO) and an aqueous mineral acid (e.g., nitric acid or sulfuric acid) is prepared.[1][5]

  • An aminoguanidine salt, such as aminoguanidine bicarbonate, is added to this acidic solution.

  • 2,3-Dichlorobenzoyl Cyanide is then added to the reaction mixture.

  • The reaction proceeds to form the Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[1][5]

  • The Schiff base then undergoes intramolecular cyclization to yield crude Lamotrigine.[1][5]

  • The crude Lamotrigine is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of pharmaceutically acceptable quality.[10]

Mechanistic Insight: The acidic conditions facilitate the condensation reaction by protonating the carbonyl group of the acyl cyanide, making it more electrophilic. The subsequent cyclization is driven by the nucleophilic attack of a nitrogen atom from the guanidino group onto the nitrile carbon.

Visualizing the Key Transformation

Triazine_Formation AcylCyanide 2,3-Dichlorobenzoyl Cyanide SchiffBase Schiff Base Intermediate AcylCyanide->SchiffBase Condensation (Acid Catalyst) Aminoguanidine Aminoguanidine Salt Aminoguanidine->SchiffBase Lamotrigine Lamotrigine SchiffBase->Lamotrigine Intramolecular Cyclization

Figure 2: Formation of the triazine ring from 2,3-Dichlorobenzoyl Cyanide.

Safety and Handling Precautions

  • Cyanides: All cyanide compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit readily available.

  • Acid Chlorides: 2,3-Dichlorobenzoyl Chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. All photochlorination reactions must be conducted in a well-maintained and properly vented photoreactor.

  • Acids: Concentrated mineral acids are highly corrosive. Handle with appropriate PPE.

Conclusion

The synthetic route to Lamotrigine detailed in this application note, utilizing 2,3-Dichlorobenzoyl Chloride as a key intermediate, represents a robust and scalable process. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and efficiently synthesize this important pharmaceutical agent. The provided insights into reaction conditions, causality, and safety are intended to facilitate a successful and safe execution of this synthesis.

References

  • The Chemical Properties and Synthesis of 2,3-Dichlorobenzoyl Cyanide. (n.d.).
  • WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. (n.d.).
  • Lamotrigine - Wikipedia. (n.d.). Retrieved from [Link]

  • Leitch, D. C., John, M. P., Slavin, P. A., & Searle, A. D. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 21(11), 1815–1821. [Link]

  • US5925755A - Process for the preparation of lamotrigine - Google Patents. (n.d.).
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). [Journal Name].
  • EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. (n.d.).
  • WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents. (n.d.).
  • CN103570637A - Preparation method of lamotrigine - Google Patents. (n.d.).
  • US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. (n.d.).
  • An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024, March 4). Mansa STM Publishers.
  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. (n.d.). Retrieved from [Link]

  • An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Organic Process Research & Development. (2017, October 17). Retrieved from [Link]

Sources

experimental protocol for the synthesis of 2,3-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2,3-Dichlorobenzaldehyde

Title: A Robust Two-Step Protocol for the Laboratory-Scale Synthesis of 2,3-Dichlorobenzaldehyde from 2,3-Dichlorotoluene

Abstract: 2,3-Dichlorobenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Felodipine and the anticonvulsant Lamotrigine, as well as various dyes and agrochemicals.[1][2] This application note provides a detailed, field-proven experimental protocol for the synthesis of 2,3-dichlorobenzaldehyde. The described method is a two-step process commencing with the free-radical bromination of 2,3-dichlorotoluene to yield a dibrominated intermediate, followed by its subsequent hydrolysis to the target aldehyde. This protocol is designed for reproducibility and high yield, making it suitable for researchers in organic synthesis and drug development. The causality behind critical experimental choices is elucidated to empower the user with a deeper understanding of the reaction mechanism and potential optimization pathways.

The specific substitution pattern of 2,3-dichlorobenzaldehyde makes it an indispensable building block in medicinal chemistry and materials science.[2] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations. The chlorine substituents on the aromatic ring modulate the electronic properties and steric profile of the molecule, which is often crucial for achieving desired biological activity or material properties.

Several synthetic routes to 2,3-dichlorobenzaldehyde exist, including the direct oxidation of 2,3-dichlorotoluene and the diazotization of 2,3-dichloroaniline.[3][4] However, the side-chain halogenation of 2,3-dichlorotoluene followed by hydrolysis remains one of the most reliable and high-yielding methods for laboratory-scale preparations.[2] This protocol focuses on a robust bromination-hydrolysis sequence, which consistently delivers high-purity product.

Reaction Scheme

The overall synthesis is a two-step process:

Step 1: Free-Radical Bromination of 2,3-Dichlorotoluene

2,3-Dichlorotoluene is converted to 2,3-dichlorobenzylidene dibromide via a side-chain bromination reaction initiated by azobisisobutyronitrile (AIBN). Hydrogen peroxide is used in conjunction with bromine to regenerate bromine from the HBr byproduct, thereby improving atom economy.[1][3]

Step 2: Hydrolysis of 2,3-Dichlorobenzylidene Dibromide

The dibromide intermediate is hydrolyzed to form the final product, 2,3-dichlorobenzaldehyde. This can be achieved using various methods, including aqueous hydrogen bromide or an aqueous solution of sodium carbonate.[1][2][5] This protocol will detail the hydrolysis using an aqueous solution of hydrogen bromide.

Health and Safety

Extreme caution must be exercised throughout this procedure. This synthesis involves corrosive, toxic, and reactive chemicals. A thorough risk assessment must be conducted before commencing any work.

  • 2,3-Dichlorobenzaldehyde: Causes skin irritation and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects.

  • 2,3-Dichlorotoluene: A combustible liquid that is harmful if swallowed and causes skin irritation.

  • Bromine: Highly toxic, corrosive, and causes severe skin burns and eye damage. It is fatal if inhaled. Work with bromine must be performed in a certified chemical fume hood.

  • Hydrogen Peroxide (27.5%): A strong oxidizer that can cause or intensify fire. It causes severe skin burns and eye damage.

  • Azobisisobutyronitrile (AIBN): A flammable solid that can self-heat and catch fire. It is toxic if inhaled, swallowed, or in contact with skin.

  • 1,2-Dichloroethane: A flammable liquid and vapor that is fatal if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.

  • Hydrogen Bromide: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., Viton or a suitable laminate) must be worn at all times. All operations should be conducted within a properly functioning chemical fume hood.[6][7]

Experimental Protocol

Step 1: Synthesis of 2,3-Dichlorobenzylidene Dibromide

Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of 2,3-dichlorotoluene. AIBN is chosen as the initiator due to its predictable decomposition at the reaction temperature (70-80°C), generating radicals that initiate the bromination. 1,2-dichloroethane is used as a solvent that is stable under the reaction conditions. The simultaneous addition of hydrogen peroxide regenerates bromine from the HBr byproduct, maximizing the efficiency of the bromine used.[1][2]

Materials and Equipment:

  • 1000 mL three-neck round-bottom flask

  • Reflux condenser

  • Two dropping funnels

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip the 1000 mL three-neck round-bottom flask with a reflux condenser, two dropping funnels, a magnetic stir bar, and a temperature probe. Place the setup in a heating mantle.

  • To the flask, add 97.8 g of 2,3-dichlorotoluene, 360 g of 1,2-dichloroethane, and 3.9 g of azobisisobutyronitrile (AIBN).[2]

  • Begin stirring and heat the mixture to 70°C.

  • Once the temperature has stabilized, begin the simultaneous dropwise addition of 110 g of bromine from one dropping funnel and 108 g of 27.5% hydrogen peroxide from the second dropping funnel.[2]

  • Causality Check: The rate of addition should be controlled to maintain the reaction temperature at 80°C.[2] An exothermic reaction is expected. If the temperature rises too quickly, slow the addition rate and apply external cooling (e.g., an ice bath) if necessary. The reddish color of bromine should fade as it is consumed.

  • After the addition is complete, continue to stir the reaction mixture at 80°C until the reaction is complete. Monitor the reaction progress by Gas Chromatography (GC) if available.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous phase.

  • Concentrate the upper organic phase using a rotary evaporator to remove the 1,2-dichloroethane solvent. The resulting product is crude 2,3-dichlorobenzylidene dibromide (approx. 180 g), which is used directly in the next step.[1]

Step 2: Hydrolysis to 2,3-Dichlorobenzaldehyde

Rationale: The dibromide intermediate is unstable in the presence of water and readily hydrolyzes to the corresponding aldehyde. This step is conducted in the presence of aqueous hydrogen bromide and a co-solvent, N,N-dimethylacetamide, at elevated temperatures to ensure a complete and efficient conversion.[1][2] Steam stripping is an effective method for isolating the crude aldehyde from the high-boiling solvent and non-volatile impurities.

Materials and Equipment:

  • 2000 mL reaction kettle (or round-bottom flask)

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Distillation apparatus for steam stripping

  • Büchner funnel and flask

  • Recrystallization dishes

Procedure:

  • Transfer the crude 2,3-dichlorobenzylidene dibromide from Step 1 into the 2000 mL reaction kettle.

  • Add 360 g of 9% aqueous hydrogen bromide solution and 540 g of N,N-dimethylacetamide.[2]

  • Heat the mixture with vigorous stirring to 130-140°C and maintain this temperature for 8 hours.[2]

  • Causality Check: The high temperature is necessary to drive the hydrolysis to completion. Monitor the reaction by GC or TLC to confirm the disappearance of the intermediate.

  • After the hydrolysis is complete, cool the reaction mixture.

  • Isolate the crude 2,3-dichlorobenzaldehyde via steam stripping.[1]

  • The collected distillate will contain the product, which may solidify upon cooling.

  • Purify the crude product by recrystallization from ethanol.[5]

  • Filter the recrystallized product using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected yield is approximately 81.25 g of refined 2,3-dichlorobenzaldehyde as a white crystalline powder.[2][8]

Data Summary

ParameterStep 1: BrominationStep 2: Hydrolysis
Starting Material 2,3-Dichlorotoluene2,3-Dichlorobenzylidene Dibromide
Key Reagents Bromine, H₂O₂, AIBN9% aq. HBr, N,N-Dimethylacetamide
Solvent 1,2-DichloroethaneN/A
Temperature 70-80°C[1]130-140°C[1]
Reaction Time Monitored by GC8 hours[1]
Workup/Purification Phase separation, concentrationSteam stripping, Recrystallization
Expected Yield ~180 g (crude intermediate)[1]~81.25 g (final product)
Purity (Post-Recrystallization) N/A>99% (by GC)[2]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis & Purification A Charge Reactor: 2,3-Dichlorotoluene 1,2-Dichloroethane AIBN B Heat to 70°C A->B C Simultaneously Add: Bromine 27.5% H₂O₂ (Maintain Temp at 80°C) B->C D Reaction Monitoring (GC) C->D E Cool to Room Temp D->E F Workup: Aqueous Wash Concentration E->F G Crude 2,3-Dichlorobenzylidene Dibromide F->G H Charge Reactor: Crude Intermediate 9% aq. HBr N,N-Dimethylacetamide G->H Transfer to Step 2 I Heat to 130-140°C for 8 hours H->I J Reaction Monitoring (GC/TLC) I->J K Cool & Isolate: Steam Stripping J->K L Purification: Recrystallization from Ethanol K->L M Final Product: 2,3-Dichlorobenzaldehyde (White Crystalline Powder) L->M

Caption: Workflow for the two-step synthesis of 2,3-dichlorobenzaldehyde.

Conclusion

This application note details a reliable and high-yield protocol for the synthesis of 2,3-dichlorobenzaldehyde. By providing a rationale for key experimental steps and comprehensive safety information, this guide serves as a valuable resource for researchers requiring this important chemical intermediate. The described two-step bromination-hydrolysis sequence is a classic yet effective method that is well-suited for laboratory-scale production.

References

  • Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. (2017). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]

  • 2,3- DICHLOROBENZALDEHYDE MSDS CAS-No.: 6334-18-5 MSDS - Loba Chemie. (2019). Loba Chemie. Retrieved January 20, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents. (2017). Google Patents.
  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents. (2017). Google Patents.
  • CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents. (1999). Google Patents.

Sources

Application Notes: The Role of 2,3-Dichlorobenzal Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 2,3-Dichlorobenzal Chloride. While its derivatives are pivotal in the pharmaceutical industry for synthesizing drugs like Lamotrigine and Felodipine, its role in the agrochemical sector is primarily as a key intermediate that provides the 2,3-dichlorophenyl moiety. This structural motif is present in various biologically active molecules. This guide focuses on the transformation of this compound into its two most critical derivatives: 2,3-Dichlorobenzaldehyde and 2,3-Dichlorobenzoyl Chloride. We present validated, step-by-step protocols, explain the causality behind experimental choices, and provide comprehensive safety and handling information.

Introduction: A Versatile Dichlorinated Intermediate

This compound, also known as α,α,2,3-tetrachlorotoluene, is a halogenated aromatic hydrocarbon. It serves as a crucial synthetic intermediate, primarily valued for its ability to be converted into high-purity 2,3-Dichlorobenzaldehyde and 2,3-Dichlorobenzoyl Chloride. These downstream products are the actual building blocks used in the synthesis of complex molecules across various industries, including pharmaceuticals and agrochemicals.[1][2]

The 2,3-dichloro substitution pattern on the benzene ring is critical for conferring specific electronic and steric properties to a target molecule, which in turn influences its biological activity. While other isomers, such as 2,4- and 2,6-dichlorotoluene, are well-documented precursors for specific herbicides and fungicides, the 2,3-isomer provides a unique scaffold for a different range of bioactive compounds.[3] The industrial synthesis of this compound typically starts from 2,3-dichlorotoluene, which undergoes a free-radical photochlorination process.[1][2] This guide will focus on the subsequent, pivotal transformations of this intermediate.

Core Synthetic Transformations & Protocols

The primary value of this compound in a synthetic workflow is its efficient conversion to either an aldehyde or an acyl chloride. These two functional groups offer vast and distinct possibilities for subsequent molecular elaboration.

2.1. Synthesis of 2,3-Dichlorobenzaldehyde via Hydrolysis

The conversion of a benzal chloride (a geminal dihalide) to a benzaldehyde is a classic hydrolysis reaction. The two chlorine atoms on the benzylic carbon are replaced by a single oxygen atom, forming the highly reactive and useful aldehyde functional group.

Causality and Experimental Rationale: The hydrolysis of the gem-dichloro group is typically performed under aqueous conditions, often with a base or acid to facilitate the reaction. A common industrial approach involves heating with an aqueous solution of sodium carbonate.[4] This method is effective and uses readily available, inexpensive reagents. The reaction proceeds via a nucleophilic substitution mechanism, likely forming an unstable gem-diol intermediate which rapidly eliminates water to form the stable aldehyde. Careful control of temperature and reaction time is necessary to prevent side reactions, such as Cannizzaro-type disproportionation of the product aldehyde under strongly basic conditions.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from established industrial methods for the hydrolysis of substituted benzal halides.[4]

Materials:

  • This compound (Assumed as starting material)

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dichloroethane (or other suitable organic solvent)

  • Deionized Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Activated Carbon (for decolorizing, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge this compound and 1,2-dichloroethane.

  • Addition of Base: Prepare a 30% (w/v) aqueous solution of sodium carbonate. Add this solution to the reaction mixture.

  • Hydrolysis: Heat the biphasic mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • The solvent can be removed under reduced pressure to yield the crude 2,3-Dichlorobenzaldehyde. For higher purity, the crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., dichloromethane or an ethanol/water mixture), treated with activated carbon for decolorization, filtered hot, and allowed to cool slowly for recrystallization.[5]

    • Collect the crystals by filtration and dry under vacuum. A purity of >98% is achievable.[5]

2.2. Synthesis of 2,3-Dichlorobenzoyl Chloride

The most efficient and industrially relevant route to 2,3-Dichlorobenzoyl Chloride does not start from the benzal chloride, but rather from its over-chlorinated precursor, 2,3-Dichlorobenzotrichloride (α,α,α,2,3-pentachlorotoluene). The synthesis involves a carefully controlled partial hydrolysis.

Causality and Experimental Rationale: The reaction of a benzotrichloride with a stoichiometric amount of water, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), selectively produces the corresponding benzoyl chloride.[2][6] The catalyst activates the C-Cl bond, making the benzylic carbon more susceptible to nucleophilic attack by water. The reaction is highly temperature-dependent; precise control is crucial to prevent over-hydrolysis to the corresponding carboxylic acid. The dropwise addition of water at high temperature (e.g., 160°C) ensures that the water reacts immediately, minimizing its concentration in the reaction mixture and thus favoring the formation of the acyl chloride over the carboxylic acid.[6] This method provides a high-yield, high-purity product suitable for further synthesis without extensive purification.[2]

Experimental Protocol: Catalytic Hydrolysis of 2,3-Dichlorobenzotrichloride

This protocol is based on a patented industrial process, ensuring high yield and purity.[2][6]

Materials:

  • 2,3-Dichlorobenzotrichloride (Assay >96%)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: Charge a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation head with 2,3-Dichlorobenzotrichloride.

  • Catalyst Addition: Heat the starting material to 100°C and add a catalytic amount of anhydrous zinc chloride (approx. 0.1-0.3% by weight).

  • Hydrolysis Reaction: Increase the temperature to 160-165°C. Begin the slow, dropwise addition of deionized water. The addition rate should be controlled to maintain the temperature and manage the evolution of HCl gas, which should be scrubbed through a basic solution. The total addition time may range from 1 to 7 hours depending on the scale.[6]

  • Monitoring: The reaction can be monitored by GC to track the disappearance of the starting material and the formation of the product.

  • Purification: Once the reaction is complete, the crude 2,3-Dichlorobenzoyl Chloride is purified directly by vacuum distillation from the reaction vessel. The product typically distills at 140°C/14 mmHg. This process effectively separates the high-purity product from the catalyst and any high-boiling residues.

Table 1: Comparison of Hydrolysis Protocols

Parameter2,3-Dichlorobenzotrichloride to Acyl Chloride[6]
Starting Material 2,3-Dichlorobenzotrichloride
Key Reagent Water (H₂O)
Catalyst Zinc Chloride (ZnCl₂)
Temperature 160-165 °C
Typical Yield 88-91%
Product Purity (GC) >98.9%
Key Advantage High purity, high yield, direct route
Applications in Complex Molecule Synthesis

The aldehyde and acyl chloride derived from this compound are versatile synthons.

  • 2,3-Dichlorobenzaldehyde is a key precursor for the antihypertensive drug Felodipine . The synthesis involves a Knoevenagel condensation with methyl acetoacetate, followed by a Hantzsch-type cyclization.[7][8]

  • 2,3-Dichlorobenzoyl Chloride is the starting point for the synthesis of the antiepileptic drug Lamotrigine .[9] The process involves cyanation to form 2,3-dichlorobenzoyl cyanide, which is then reacted with aminoguanidine to construct the triazine ring.[1][10][11] The 2,3-dichlorophenyl group in Lamotrigine is also a foundational element for newer derivatives being investigated for pain therapy.[12]

While direct examples of high-volume agrochemicals are more commonly derived from other dichlorotoluene isomers, the chemical principles and reactions are transferable. The 2,3-dichlorophenyl moiety is a known constituent in molecules with potential fungicidal or herbicidal activity, often seen in triazole-based fungicides and other halogenated aromatic structures.[3][13]

Diagrams and Workflows
Synthetic Pathway Overview

G cluster_0 Precursor Synthesis cluster_1 Key Intermediates cluster_2 Core Building Blocks cluster_3 Final Product Classes Dichlorotoluene 2,3-Dichlorotoluene BenzalChloride 2,3-Dichlorobenzal Chloride Dichlorotoluene->BenzalChloride Photochlorination (Cl₂) Benzotrichloride 2,3-Dichlorobenzotrichloride BenzalChloride->Benzotrichloride Further Photochlorination Aldehyde 2,3-Dichlorobenzaldehyde BenzalChloride->Aldehyde Hydrolysis AcylChloride 2,3-Dichlorobenzoyl Chloride Benzotrichloride->AcylChloride Catalytic Hydrolysis (H₂O/ZnCl₂) Agrochemicals Agrochemicals Aldehyde->Agrochemicals Pharmaceuticals Pharmaceuticals (e.g., Lamotrigine, Felodipine) Aldehyde->Pharmaceuticals AcylChloride->Agrochemicals AcylChloride->Pharmaceuticals

Caption: Synthetic pathways from 2,3-Dichlorotoluene to key intermediates and final products.

Experimental Workflow: Acyl Chloride Synthesis

G start Start: Charge Reactor with 2,3-Dichlorobenzotrichloride step1 Heat to 100°C Add ZnCl₂ Catalyst start->step1 step2 Heat to 160-165°C step1->step2 step3 Slowly Add Water (1-7 hours) step2->step3 step4 Monitor by GC until Reaction is Complete step3->step4 step4->step3 Incomplete step5 Purify by Vacuum Distillation step4->step5 Complete end End: Collect Pure 2,3-Dichlorobenzoyl Chloride step5->end

Caption: Step-by-step workflow for the synthesis of 2,3-Dichlorobenzoyl Chloride.

Safety, Handling, and Storage

Working with chlorinated aromatic compounds and acyl chlorides requires strict adherence to safety protocols. 2,3-Dichlorobenzoyl Chloride is a corrosive and moisture-sensitive substance.

Table 2: Hazard and Safety Information for 2,3-Dichlorobenzoyl Chloride

Hazard CategoryGHS Classification & Precaution[14]
Acute Toxicity H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.
Corrosion H314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. Immediately remove all contaminated clothing.
Environmental H410: Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.
Reactivity Moisture sensitive. Reacts with water, potentially violently, to release HCl gas.
Storage Store locked up in a cool, dry, well-ventilated area. Keep container tightly closed. Store under an inert atmosphere (e.g., nitrogen or argon). Store in a corrosion-resistant container.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., butyl rubber, Viton).

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or HCl gas produced upon contact with moisture.

Spill & Disposal:

  • Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.

  • Do NOT use water to clean up spills.

  • Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable, albeit hazardous, chemical intermediate. Its true synthetic potential is realized through its efficient conversion into 2,3-Dichlorobenzaldehyde and 2,3-Dichlorobenzoyl Chloride. The protocols detailed herein provide reliable and high-yielding pathways to these essential building blocks. While their most prominent applications to date are in the pharmaceutical sector, the underlying chemistry and the 2,3-dichlorophenyl scaffold they provide remain highly relevant for the discovery and development of novel agrochemicals. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for any researcher working with these compounds.

References
  • Google Patents. (n.d.). CN101613280A - Felodipine synthetic intermediate 2, the preparation method of 3-dichlorin benzylidene methyl acetoacetate.
  • Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
  • Patsnap. (n.d.). The preparation method of felodipine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20060281948A1 - Process for the preparation of substituted benzoyl cyanides.
  • Google Patents. (n.d.). US4634466A - Triazoles and use as fungicides and plant growth regulators.
  • Google Patents. (n.d.). CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate.
  • American Chemical Society. (2012). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

  • Arkat USA. (2025). Optimization and continuous flow synthesis of felodipine. Arkivoc. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 2,3 Dichloro Benzoyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol. Retrieved from [Link]

  • Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]

  • PubChem. (n.d.). Lamotrigine. Retrieved from [Link]

  • MDPI. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). US5942624A - Manufacturing process for felodipine.

Sources

laboratory scale synthesis and purification of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis and Purification of 2,3-Dichlorobenzal Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Synthesis

This compound, also known as α,α,2,3-tetrachlorotoluene, is a pivotal intermediate in the synthesis of complex organic molecules. Its difunctional nature, featuring both a reactive dichloromethyl group and a substituted aromatic ring, makes it a valuable precursor for pharmaceuticals, agrochemicals, and dyes. Notably, it is a key building block in the production of 2,3-dichlorobenzaldehyde, an essential intermediate for the anticonvulsant drug Lamotrigine.[1][2]

This guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via photochemical side-chain chlorination of 2,3-dichlorotoluene. It further details the purification of the crude product by vacuum distillation to achieve high purity suitable for subsequent synthetic transformations. The causality behind experimental choices, critical safety protocols, and methods for quality control are explained throughout.

Synthesis Strategy: Controlled Free-Radical Chlorination

The selected method is the direct side-chain chlorination of 2,3-dichlorotoluene. This pathway is favored for its atom economy and straightforward execution. The reaction proceeds via a free-radical mechanism, which must be carefully controlled to favor the formation of the desired benzal chloride over mono-chlorinated (benzyl chloride) or tri-chlorinated (benzotrichloride) byproducts.[3][4]

Mechanism Rationale: The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) using ultraviolet (UV) light.[4] The propagation phase involves two key steps:

  • A chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a resonance-stabilized 2,3-dichlorobenzyl radical and hydrogen chloride (HCl). The stability of this benzylic radical is crucial for the selectivity of side-chain versus aromatic ring chlorination.[4]

  • The benzyl radical then reacts with another molecule of Cl₂, yielding 2,3-dichlorobenzyl chloride and a new chlorine radical, which continues the chain reaction.

This process is repeated, converting the benzyl chloride into the target this compound. The key to achieving a high yield of the desired product is to carefully monitor the reaction and halt it before significant over-chlorination to 2,3-dichlorobenzotrichloride occurs.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 2,3-dichlorotoluene. All operations involving chlorine gas must be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,3-Dichlorotoluene≥98%Sigma-Aldrich, TCI
Chlorine Gas (Cl₂)≥99.5%Compressed gas cylinder
Nitrogen Gas (N₂)High PurityCompressed gas cylinder
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a gas outlet to a scrubber (containing sodium hydroxide solution)

  • Gas dispersion tube (sparger)

  • Submersible UV immersion lamp (high-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Gas flow meter

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Gas chromatography (GC) setup for reaction monitoring

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation A Assemble Reaction Apparatus (Flask, Condenser, UV Lamp, Sparger) B Charge Reactor with 2,3-Dichlorotoluene A->B C Heat to 100-110°C B->C D Start UV Lamp & Stirring C->D E Introduce Chlorine Gas at a Controlled Rate D->E F Monitor Reaction by GC (Target: >90% Benzal Chloride) E->F G Stop Chlorine Flow & UV Lamp F->G H Purge with Nitrogen Gas G->H I Cool to Room Temperature H->I J Wash with NaHCO₃ Solution I->J K Dry Organic Layer (Anhydrous MgSO₄) J->K L Filter and Concentrate K->L M Obtain Crude Product L->M

Caption: Experimental workflow for the synthesis of crude this compound.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, gas dispersion tube, and a thermometer or thermocouple. The gas outlet of the condenser must be connected via tubing to a gas scrubber. Place the UV lamp into the central neck of the flask.

  • Charging the Reactor: Charge the flask with 2,3-dichlorotoluene (e.g., 161 g, 1.0 mol).

  • Initiating Reaction Conditions: Begin vigorous stirring and heat the reactor to 100-110°C using the heating mantle.[2] A stable temperature is critical for consistent radical formation.

  • Chlorination: Once the temperature is stable, turn on the UV lamp. Introduce a steady, subsurface stream of chlorine gas through the sparger at a controlled rate (e.g., ~0.5-1.0 g/min ). The reaction is exothermic; adjust heating as necessary to maintain the target temperature.

  • Reaction Monitoring: The progress of the chlorination is monitored by periodically taking small aliquots, quenching them, and analyzing by Gas Chromatography (GC). The goal is to maximize the formation of the dichlorinated product while minimizing the starting material and the over-chlorinated trichloro- byproduct. The reaction should be stopped when the concentration of this compound is maximized. This typically takes several hours.[2]

  • Reaction Completion and Quench: Once the desired conversion is achieved, stop the chlorine gas flow and turn off the UV lamp and heating mantle.

  • Purging: Purge the reaction mixture and headspace with nitrogen gas for 20-30 minutes to remove any dissolved HCl and residual chlorine gas. Allow the mixture to cool to room temperature.

  • Work-up: Carefully transfer the crude reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 100 mL) to neutralize residual HCl, followed by water (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove any volatile impurities, yielding the crude this compound as an oily liquid.

Purification Protocol: Vacuum Distillation

The primary impurities are unreacted starting material, under-chlorinated 2,3-dichlorobenzyl chloride, and over-chlorinated 2,3-dichlorobenzotrichloride. These can be effectively separated by vacuum distillation due to differences in their boiling points.

Equipment
  • Complete vacuum distillation apparatus (distillation flask, Vigreux column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

Step-by-Step Procedure
  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Charge the distillation flask with the crude this compound.

  • Distillation: Begin stirring and slowly reduce the pressure in the system. Once the target vacuum is achieved (e.g., 10-15 mmHg), begin heating the distillation flask.

  • Fraction Collection: Collect the fractions based on their boiling points at the working pressure.

    • Fore-run: A small initial fraction containing lower-boiling impurities (including residual starting material) will distill first.

    • Main Fraction: Collect the pure this compound at its characteristic boiling point.

    • Residue: Higher-boiling impurities, primarily 2,3-dichlorobenzotrichloride, will remain in the distillation flask.[2]

  • Completion: Once the main fraction has been collected, stop the heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure with nitrogen. The purified product should be stored under an inert atmosphere in a tightly sealed container.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

ParameterValueNotes
Starting Material2,3-Dichlorotoluene (161 g)1.0 mole
Reaction Temperature100-110 °CMaintained during chlorination[2]
Typical Crude Yield~90-95% (by weight)Varies with reaction endpoint
Purification MethodVacuum Distillation
Final Product Purity>98% (by GC)
AppearanceColorless to pale yellow liquid

Critical Safety Precautions

This compound and its precursors are hazardous materials. Strict adherence to safety protocols is mandatory.

  • Chemical Hazards:

    • Chlorine Gas: Extremely toxic and corrosive. Inhalation can cause severe respiratory damage or be fatal. Handle only in a high-performance fume hood with a dedicated scrubber.[5]

    • 2,3-Dichlorotoluene: Harmful if swallowed or inhaled. Causes skin and eye irritation.[6]

    • This compound: Assumed to be highly corrosive. Causes severe skin burns and eye damage.[7][8] It is moisture-sensitive and will react with water to release corrosive HCl gas.[9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) at all times.

  • Handling: All manipulations should be carried out in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ensure the reaction apparatus is properly vented to a scrubber.

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Reaction Mechanism Diagram

G cluster_initiation Initiation (UV Light) cluster_propagation Propagation Cycle Cl2 Cl2 Cl_rad1 Cl• + Cl• Cl2->Cl_rad1 hv Start 2,3-Dichlorotoluene (Ar-CH3) Cl_rad2 + Cl• Radical 2,3-Dichlorobenzyl Radical (Ar-CH2•) HCl_out1 - HCl Cl2_in1 + Cl2 Product1 2,3-Dichlorobenzyl Chloride (Ar-CH2Cl) Cl_rad_out1 - Cl• Cl_rad3 + Cl• Radical2 Ar-CHCl• Radical HCl_out2 - HCl Cl2_in2 + Cl2 Product2 This compound (Ar-CHCl2) Cl_rad_out2 - Cl• Cl_rad2->Radical Cl2_in1->Product1 Cl_rad3->Radical2 Cl2_in2->Product2

Caption: Simplified mechanism of free-radical side-chain chlorination.

References

  • LookChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (1999). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
  • Eureka | Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride. Retrieved from [Link]

  • Google Patents. (2009). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2009). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (2017). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Chemistry Stack Exchange. (2018). Why does chlorination of toluene stop at two chlorine atoms?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorotoluene. Retrieved from [Link]

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Retrieved from [Link]

Sources

Topic: Reaction of 2,3-Dichlorobenzoyl Chloride with Amines and Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzoyl chloride is a pivotal chemical intermediate in the synthesis of high-value organic compounds, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the highly reactive acyl chloride functional group, which allows for facile introduction of the 2,3-dichlorobenzoyl moiety onto various nucleophilic substrates. This application note provides a comprehensive technical guide on the reactions of 2,3-dichlorobenzoyl chloride with two common classes of nucleophiles: amines and alcohols. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction success. The aim is to equip researchers and drug development professionals with the expertise to confidently and efficiently utilize this versatile reagent in their synthetic endeavors.

Introduction and Strategic Importance

2,3-Dichlorobenzoyl chloride, an aromatic acyl chloride, serves as a cornerstone building block in organic synthesis. The presence of two chlorine atoms on the benzene ring significantly influences the electronic properties of the molecule and provides steric hindrance, which can be strategically exploited in complex syntheses. Its most notable application is as a key intermediate in the production of the anti-epileptic drug Lamotrigine.[1][2] Furthermore, derivatives of 2,3-dichlorobenzoyl chloride are explored for their potential as xanthine oxidase inhibitors.[3]

This guide focuses on the two primary classes of reactions involving 2,3-dichlorobenzoyl chloride: N-acylation of amines to form amides and O-acylation of alcohols to form esters. Understanding the nuances of these transformations is critical for achieving high yields, ensuring product purity, and developing scalable synthetic routes.

A Note on Nomenclature: It is crucial to distinguish 2,3-dichlorobenzoyl chloride ((2,3-Cl₂C₆H₃)-COCl), an acyl chloride, from 2,3-dichlorobenzal chloride ((2,3-Cl₂C₆H₃)-CHCl₂), a geminal dihalide. This document exclusively addresses the reactions of the acyl chloride, which is the reagent of primary interest for the synthesis of amides and esters.

Reagent Profile: Physicochemical Properties and Safety

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. 2,3-Dichlorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[4][5]

Table 1: Physicochemical and Safety Data for 2,3-Dichlorobenzoyl Chloride

PropertyValueSource
CAS Number 2905-60-4[6]
Molecular Formula C₇H₃Cl₃O[4][6]
Molecular Weight 209.45 g/mol
Appearance White to light yellow solid or liquid
Melting Point 29 °C
Boiling Point 140 °C @ 14 mmHg
Purity Typically >98.0%
Primary Hazards Causes severe skin burns and eye damage. May be corrosive to metals. Moisture sensitive.[4][5]

Handling and Storage - A Self-Validating Safety Protocol:

  • Engineering Controls: Always handle 2,3-dichlorobenzoyl chloride inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]

  • Dispensing: The reagent is a low-melting solid. It may be necessary to gently warm the container in a water bath to melt the contents for transfer via syringe. Perform this in the fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.

  • Spills: Absorb spills with an inert, dry material (e.g., vermiculite or sand) and transfer to a sealed container for hazardous waste disposal. Do not use water.

The Unifying Principle: Nucleophilic Acyl Substitution

The reactions of 2,3-dichlorobenzoyl chloride with both amines and alcohols proceed via a well-established nucleophilic addition-elimination mechanism . The high reactivity is driven by the electron-deficient carbonyl carbon, which is rendered highly electrophilic by the inductive effects of the attached oxygen and chlorine atoms.

The Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[8][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[8][9]

  • Deprotonation: The resulting product is protonated. A base (either a second equivalent of the amine or an added scavenger base) removes the proton from the nitrogen or oxygen to yield the final neutral amide or ester product and the hydrochloride salt of the base.[10]

Caption: General mechanism for nucleophilic acyl substitution.

Part I: Synthesis of 2,3-Dichlorobenzamides via Reaction with Amines

The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-substituted amides.[8][11]

Mechanistic Consideration: The Role of the Base The reaction produces one equivalent of hydrochloric acid (HCl). This acid will readily protonate any available amine, rendering it non-nucleophilic and halting the reaction. To ensure the reaction proceeds to completion, this HCl must be neutralized. There are two common strategies:

  • Use of Excess Amine: Employing two equivalents of the starting amine—one to act as the nucleophile and the second to act as a base to scavenge the HCl. This is cost-effective if the amine is inexpensive and readily available.

  • Use of a Non-Nucleophilic Base: Using a slight excess (e.g., 1.1-1.5 equivalents) of a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). This is the preferred method when the primary/secondary amine is valuable.

Protocol 1: Synthesis of N-benzyl-2,3-dichlorobenzamide

This protocol details a representative procedure using a non-nucleophilic base.

Materials and Reagents:

  • 2,3-Dichlorobenzoyl chloride (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equiv) and anhydrous DCM (approx. 0.2 M concentration relative to the amine). Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 2,3-dichlorobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 15-20 minutes. Causality: Slow, cold addition is crucial to control the exothermicity of the reaction and prevent side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine. Trustworthiness: This sequence of washes is a self-validating system to ensure the removal of all water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzyl-2,3-dichlorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Part II: Synthesis of 2,3-Dichlorobenzoate Esters via Reaction with Alcohols

Alcohols are generally less nucleophilic than amines. Consequently, their reaction with 2,3-dichlorobenzoyl chloride often requires a catalyst or promoter to proceed efficiently.

Mechanistic Consideration: Activating the Nucleophile A tertiary amine base, most commonly pyridine, is used as both an HCl scavenger and a nucleophilic catalyst.

  • Catalysis: Pyridine can initially react with the acyl chloride to form a highly reactive N-acylpyridinium salt.

  • Enhanced Reaction: This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol.

  • Base Action: Pyridine also neutralizes the generated HCl.

Protocol 2: Synthesis of Ethyl 2,3-dichlorobenzoate

Materials and Reagents:

  • 2,3-Dichlorobenzoyl chloride (1.0 equiv)

  • Ethanol (EtOH), anhydrous (1.5 equiv)

  • Pyridine, anhydrous (1.5 equiv)

  • Diethyl ether (Et₂O) or DCM

  • 1 M Copper (II) sulfate (CuSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dichlorobenzoyl chloride (1.0 equiv) and anhydrous diethyl ether. Cool the solution to 0 °C.

  • Nucleophile & Base Addition: In a separate flask, mix anhydrous ethanol (1.5 equiv) and anhydrous pyridine (1.5 equiv). Add this mixture dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of the starting material.

  • Work-up (Quenching): Dilute the reaction mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, 1 M CuSO₄ solution (repeatedly, until the blue color of the aqueous layer persists, indicating the complete removal of pyridine), saturated NaHCO₃ solution, and brine. Expertise: The copper sulfate wash is a classic and highly effective method for removing pyridine, which can be difficult to remove otherwise.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography.

Synthetic Workflow and Troubleshooting

The selection of the appropriate protocol depends on the nucleophile and the scale of the reaction. The following workflow and troubleshooting guide can assist in experimental design and optimization.

Synthetic_Workflow start Start: 2,3-Dichlorobenzoyl Chloride choose_nuc Choose Nucleophile start->choose_nuc amine Amine (R-NH₂) choose_nuc->amine N-acylation alcohol Alcohol (R-OH) choose_nuc->alcohol O-acylation amine_base Choose Base Strategy amine->amine_base protocol2 Follow Protocol 2: Ester Synthesis (Use Pyridine) alcohol->protocol2 excess_amine 2 eq. Amine (Amine is inexpensive) amine_base->excess_amine tert_base 1.2 eq. Et₃N or DIPEA (Amine is valuable) amine_base->tert_base protocol1 Follow Protocol 1: Amide Synthesis excess_amine->protocol1 tert_base->protocol1 workup Work-up & Purification protocol1->workup protocol2->workup product Final Product: Amide or Ester workup->product

Caption: Decision workflow for acylation reactions.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Nucleophile is protonated/inactive.1. Use a fresh bottle or freshly prepared acyl chloride.2. Ensure at least 1 eq. of base per eq. of HCl generated.3. Use anhydrous conditions; ensure amine/alcohol is not a salt.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poorly nucleophilic substrate (e.g., hindered alcohol).1. Allow longer reaction times; gently warm if necessary.2. Use a more potent catalyst (e.g., DMAP for hindered alcohols) or more forcing conditions.
Formation of Symmetric Anhydride Hydrolysis of acyl chloride by trace water to form carboxylic acid, which then reacts with another molecule of acyl chloride.Rigorously use anhydrous solvents and an inert atmosphere.
Difficulty Removing Byproducts 1. Triethylammonium chloride salt is partially soluble.2. Pyridine is difficult to remove.1. After reaction, filter the crude mixture before aqueous work-up.2. Use the prescribed copper sulfate (CuSO₄) wash.

Conclusion

The reactions of 2,3-dichlorobenzoyl chloride with amines and alcohols are robust and versatile transformations that are fundamental to modern organic synthesis. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling experimental parameters—particularly stoichiometry, temperature, and the exclusion of moisture—researchers can reliably synthesize a wide array of amides and esters. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important chemical intermediate in drug discovery and development programs.

References

  • 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P
  • Synthesis of 3,5-dichlorobenzoyl chloride - ResearchGate. [Link]

  • Reactions of Amines - Chemistry LibreTexts. [Link]

  • The Reaction of Tertiary Amines with Dichlorocarbene - HETEROCYCLES, Vol 19, No 2, 1982. [Link]

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]

  • Reactions of Alcohols - Chemistry LibreTexts. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • METHOD FOR PREPARING LAMOTRIGINE AND ITS INTERMEDIATE 2,3-DICHLOROBENZOYL CHLORIDE - European Patent Office EP2024345 B1. [Link]

  • Process for preparation of acetals - Google P
  • Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination - Chemguide. [Link]

  • Alcohol to Chloride - Common Conditions - Organic Chemistry Portal. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - The Organic Chemistry Tutor (YouTube). [Link]

  • Synthesis, Spectral Characterization...of a New Schiff Base... - PubMed Central. [Link]

  • Acid Chloride + Alcohol = Ester (Mechanism) - chemistNATE (YouTube). [Link]

  • o-CHLOROBENZOYL CHLORIDE - Organic Syntheses Procedure. [Link]

  • How come my acid chloride reacts with tertiary amine? - ResearchGate. [Link]

  • the reaction of acyl chlorides with ammonia and primary amines - Chemguide. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - Saya's World of Chemistry (YouTube). [Link]

Sources

Application Notes & Protocols: The Utility of 2,3-Dichlorobenzal Chloride in the Synthesis of Triarylmethane Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dichlorobenzal Chloride is a halogenated aromatic compound featuring a dichloromethyl (-CHCl₂) functional group. This reactive moiety serves as a potent electrophile, making the molecule a valuable precursor for the synthesis of complex organic structures. Specifically, it is an ideal building block for the central carbon atom of the triarylmethane scaffold, which forms the structural basis for a vast class of synthetic dyes.[1] This application note provides a detailed overview of the chemical principles, reaction mechanisms, and a comprehensive protocol for the utilization of this compound in the production of substituted triarylmethane dyes. We will explore the causality behind experimental choices, from the catalytic condensation reaction to the final oxidative step that yields the chromophore. The inclusion of the 2,3-dichloro-substituted phenyl ring is anticipated to modulate the tinctorial and physicochemical properties of the resulting dyes, offering a pathway to novel colorants for research and industrial applications.

Introduction: Significance in Dye Chemistry

The triarylmethane dyes are a prominent class of synthetic colorants known for their intense and brilliant colors.[1] Their structure consists of three aryl groups attached to a central carbon atom. The color arises from a delocalized π-electron system that forms upon oxidation of the colorless leuco base.[2] The versatility of this dye class stems from the ability to modify the aryl groups with various substituents, which fine-tunes the resulting color, solubility, and stability.

This compound provides a direct route to introduce a dichlorophenyl group onto this central carbon. The geminal dichlorides of the benzal chloride group are key to this transformation, acting as a masked carbonyl equivalent that can react with two equivalents of an electron-rich aromatic compound in a sequential Friedel-Crafts-type alkylation. This guide will detail the synthetic strategy for harnessing this reactivity to produce novel dyes.

Core Synthetic Pathway & Mechanism

The synthesis of a triarylmethane dye from this compound is a two-stage process: (1) A Lewis acid-catalyzed condensation with an aromatic nucleophile to form the colorless leuco base, followed by (2) oxidation to the final colored dye.

Stage 1: Friedel-Crafts Condensation to the Leuco Base

The foundational reaction is a Friedel-Crafts alkylation.[3] In this process, a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂), activates the this compound. This enhances the electrophilicity of the central carbon atom, facilitating its attack by electron-rich aromatic rings, such as N,N-dialkylanilines. The reaction proceeds in two steps, with each chlorine atom being successively replaced by an aryl group.

The causality for using a strong Lewis acid is to generate a carbocationic intermediate from the C-Cl bond, which is a highly reactive electrophile necessary for the aromatic substitution to occur. Anhydrous conditions are critical as Lewis acids react vigorously with water, which would quench the catalyst and halt the reaction.

G cluster_0 Mechanism: Leuco Dye Formation reagent1 This compound intermediate Carbocation Intermediate + AlCl₄⁻ reagent1->intermediate + Catalyst reagent2 2x N,N-Dimethylaniline (Electron-rich Aromatic) reagent2->intermediate Nucleophilic Attack (x2) catalyst AlCl₃ (Lewis Acid) product Colorless Leuco Dye (Triphenylmethane derivative) intermediate->product Elimination of 2HCl G A 1. Reaction Setup (Inert Atmosphere) B 2. Condensation Reaction (Leuco Dye Formation) A->B C 3. Reaction Quench & Neutralization B->C D 4. Extraction & Drying of Organic Phase C->D E 5. Purification of Leuco Dye D->E F 6. Oxidation Reaction (Color Formation) E->F G 7. Product Isolation & Purification F->G H 8. Characterization (Spectroscopy) G->H

Caption: High-level workflow for dye synthesis.

Step-by-Step Methodology

Part A: Synthesis of the Leuco Dye Base

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a calcium chloride drying tube. All glassware must be oven-dried to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add anhydrous zinc chloride (6.8 g, 50 mmol) and N,N-dimethylaniline (12.1 g, 100 mmol). Begin stirring under a gentle flow of nitrogen.

  • Addition of Precursor: Dissolve this compound (11.5 g, 50 mmol) in 20 mL of a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Transfer this solution to the dropping funnel.

  • Condensation: Add the this compound solution dropwise to the stirred mixture over 30 minutes. An exothermic reaction will occur; maintain the temperature below 60°C using a water bath if necessary. The rationale here is to control the reaction rate and prevent side reactions.

  • Reaction Completion: After the addition is complete, heat the mixture to 80-90°C and maintain for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the viscous mixture into a beaker containing 200 mL of water and 50 mL of 10% NaOH solution to quench the reaction and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude leuco dye. Recrystallize the solid from an ethanol/water mixture to obtain the purified leuco base.

Part B: Oxidation to the Final Dye

  • Solution Preparation: In a 500 mL beaker, prepare a slurry by suspending the purified leuco dye (10 g) in 200 mL of water containing hydrochloric acid (5 mL, conc.). Stir until a fine, uniform suspension is formed.

  • Oxidation: While stirring vigorously, add lead (IV) dioxide (8 g) portion-wise over 15 minutes. The mixture will develop an intense green-blue color as the leuco base is oxidized to the dye. The portion-wise addition prevents a sudden exotherm and ensures a controlled oxidation.

  • Reaction Completion: Continue stirring for 2 hours at room temperature.

  • Isolation: Filter the reaction mixture to remove excess PbO₂ and any lead chloride salts formed.

  • Purification: To the clear, colored filtrate, add a saturated solution of sodium chloride to precipitate the dye as its chloride salt ("salting out"). Collect the crystalline solid by vacuum filtration, wash with a small amount of cold brine, and dry in a vacuum oven at 50°C.

Characterization and Expected Data

The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

ParameterTechniqueExpected Result
Structural Confirmation¹H NMR, ¹³C NMRPeaks corresponding to the dichlorophenyl and dimethylaminophenyl groups.
Functional GroupsFT-IRCharacteristic peaks for C-H (aromatic), C-N, and C-Cl bonds.
Molecular WeightMass SpectrometryMolecular ion peak corresponding to the calculated mass of the dye cation.
Color PropertyUV-Vis SpectroscopyA strong absorption maximum (λmax) in the visible region (approx. 600-640 nm).
YieldGravimetric AnalysisTheoretical yield calculation followed by measurement of the final product mass.

Safety and Handling Precautions

Working with the reagents in this protocol requires strict adherence to safety procedures.

  • This compound & its Precursors: These compounds are corrosive and can cause severe skin burns and eye damage. [4][5][6]They are moisture-sensitive and may release HCl gas upon contact with water. [6]All handling must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat at all times. [4][7]* Waste Disposal: All chemical waste, especially solutions containing lead, must be disposed of according to institutional and local environmental regulations. Do not discharge into drains.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water. [8]If inhaled, move to fresh air. [7]In all cases of significant exposure, seek immediate medical attention. [4]

Conclusion

This compound serves as a highly effective and versatile precursor for synthesizing novel triarylmethane dyes. The Friedel-Crafts condensation followed by oxidation is a robust and well-established pathway that allows for the incorporation of a dichlorophenyl moiety into the dye structure. This substitution pattern opens avenues for creating colorants with potentially unique spectral properties, enhanced stability, or different affinities for various substrates. The detailed protocol herein provides a reliable foundation for researchers and scientists to explore this chemistry further, enabling the development of a diverse library of new dyes for various applications.

References

  • CymitQuimica. (n.d.). 2,3-Dichlorobenzoyl chloride Safety Data Sheet.
  • Wikipedia. (n.d.). Triphenylmethane. Retrieved from [Link]

  • Scribd. (n.d.). Triphenyl Methane: Synthesis & Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Triphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). DE3910606A1 - Process for preparing dyes of the dibenzopyrenequinone series.
  • Google Patents. (n.d.). EP0375989A2 - Process for the preparation of triphenyl methane dyes free from sulphonic groups.
  • Mehta, B., & Bhardwaj, S. (2010). Microwave Induced Synthesis of Triphenyl Methane Derivatives: A Solvent Free Path of Preparation of Dyes. Rasayan Journal of Chemistry, 3(3), 450-453. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Conversion of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,3-Dichlorobenzaldehyde

2,3-Dichlorobenzaldehyde is a pivotal intermediate in the synthesis of numerous high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors. It serves as a key building block for various active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and selective conversion of its precursor, 2,3-Dichlorobenzal Chloride, is therefore a process of significant industrial and research interest. This guide provides a detailed exploration of the catalytic hydrolysis of this compound to 2,3-Dichlorobenzaldehyde, offering both foundational understanding and actionable protocols for laboratory and scale-up applications.

Theoretical Framework: Understanding the Conversion

The primary and most direct conversion pathway for this compound is its hydrolysis to the corresponding aldehyde. While this reaction can proceed uncatalyzed, its rate is often impractically slow. Catalysis is essential to achieve efficient conversion under controlled conditions.

Mechanism of Benzal Chloride Hydrolysis

The hydrolysis of benzal chlorides, including this compound, proceeds through a nucleophilic substitution mechanism. The reaction is generally considered to have significant SN1 character due to the resonance stabilization of the resulting benzylic carbocation. The presence of two chlorine atoms on the benzylic carbon influences the reaction rate and stability of intermediates.

The process can be broken down into the following key steps:

  • Formation of a Carbocation: The reaction is initiated by the departure of a chloride ion, facilitated by a polar protic solvent (like water) or a Lewis acid catalyst. This rate-determining step results in the formation of a resonance-stabilized α-chlorobenzyl carbocation.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation to form a protonated α-chloro-α-hydroxy intermediate.

  • Deprotonation: The intermediate is deprotonated, yielding an unstable geminal chlorohydrin.

  • Second Chloride Ion Departure: The departure of the second chloride ion, again often acid-catalyzed, leads to the formation of a protonated aldehyde (an oxocarbenium ion).

  • Final Deprotonation: Rapid deprotonation of this intermediate yields the final product, 2,3-Dichlorobenzaldehyde, and regenerates the acid catalyst.

An alternative viewpoint considers the formation of a transient geminal diol, which rapidly dehydrates to the stable aldehyde.[1]

G cluster_0 Reaction Pathway A This compound B Resonance-Stabilized α-Chlorobenzyl Carbocation A->B - Cl⁻ (Rate-Determining) C Protonated Geminal Chlorohydrin B->C + H₂O D Unstable Geminal Chlorohydrin C->D - H⁺ E Oxocarbenium Ion D->E - Cl⁻, + H⁺ F 2,3-Dichlorobenzaldehyde E->F - H⁺

Caption: Proposed SN1-like mechanism for the hydrolysis of this compound.

The Role of Catalysis

Catalysts are employed to accelerate the rate-determining step—the formation of the benzylic carbocation.

  • Acid Catalysis: Strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are commonly used. The protons (H⁺) can coordinate with the chlorine atoms, making them better leaving groups and thus facilitating the formation of the carbocation. This is a robust and cost-effective method often employed in industrial settings.[2]

  • Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., an organic solution of the substrate and an aqueous phase), phase-transfer catalysts are highly effective. These catalysts, typically quaternary ammonium salts like tetrabutylammonium bromide (TBAB), transport a nucleophile (such as acetate or formate) from the aqueous phase to the organic phase where the this compound resides.[1] The reaction proceeds via an intermediate ester which is then hydrolyzed to the aldehyde. PTC offers advantages such as milder reaction conditions, reduced side reactions, and elimination of the need for organic solvents.[3]

Experimental Protocols and Methodologies

Safety First: this compound is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction evolves hydrogen chloride (HCl) gas, which must be scrubbed or vented safely.

Protocol 1: Strong Acid-Catalyzed Hydrolysis

This protocol is adapted from established methods for benzal chloride hydrolysis and is suitable for achieving high conversion.[2][4]

Materials and Reagents:

  • This compound (98%+)

  • Concentrated Hydrochloric Acid (~32-37%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Dichloromethane (for extraction)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Gas scrubber (e.g., containing a dilute NaOH solution)

Step-by-Step Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add this compound (1.0 eq). The outlet of the reflux condenser should be connected to a gas scrubber to neutralize the evolved HCl gas.

  • Acid Addition: With vigorous stirring, add a 10-fold molar excess of water, followed by concentrated hydrochloric acid to achieve a final HCl concentration of approximately 25%.[2] The addition may be exothermic; maintain control of the temperature with an ice bath if necessary.

  • Reaction: Heat the two-phase mixture to reflux (approx. 105-107 °C) with vigorous stirring. Maintain reflux for 4-8 hours.

  • Monitoring: The reaction progress can be monitored by the cessation of HCl gas evolution. For more precise tracking, aliquots can be withdrawn from the organic layer, quenched, and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The organic layer, containing the product, should separate.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with a suitable organic solvent (e.g., toluene).

    • Combine all organic layers.

  • Neutralization and Washing:

    • Carefully wash the combined organic phase with a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining acid.

    • Wash the organic phase with saturated brine to remove residual water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,3-Dichlorobenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow to off-white solid.[5]

G A Setup: Flask, Condenser, Scrubber B Charge: this compound, H₂O, Conc. HCl A->B C Reflux (105-107°C, 4-8h) with Vigorous Stirring B->C D Reaction Monitoring (Cessation of HCl evolution / GC) C->D E Cool to RT & Separate Layers D->E F Aqueous Layer Extraction (e.g., Toluene) E->F G Combine Organic Layers F->G H Wash: Sat. NaHCO₃, then Brine G->H I Dry (e.g., MgSO₄) & Filter H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Vacuum Distillation or Recrystallization) J->K L Pure 2,3-Dichlorobenzaldehyde K->L

Caption: Experimental workflow for acid-catalyzed hydrolysis of this compound.

Protocol 2: Phase-Transfer Catalyzed (PTC) Hydrolysis - A Conceptual Approach

This protocol outlines a conceptual framework based on PTC principles for the hydrolysis of benzal chlorides.[1] It represents a more advanced, potentially greener alternative.

Core Principle: A phase-transfer catalyst facilitates the reaction between the water-insoluble this compound and a water-soluble nucleophile (e.g., sodium acetate) at the interface of two immiscible liquids.

Materials and Reagents:

  • This compound

  • Sodium Acetate or Sodium Formate

  • Tetrabutylammonium Bromide (TBAB) or a similar quaternary ammonium salt

  • Toluene (as solvent)

  • Water

Conceptual Procedure:

  • Reaction Setup: A jacketed reactor is charged with this compound, toluene, and the phase-transfer catalyst (e.g., 1-5 mol% TBAB).

  • Aqueous Phase Addition: An aqueous solution of sodium acetate (e.g., 2.5 equivalents) is added.

  • Reaction: The biphasic mixture is heated (e.g., 80-100 °C) with very high shear stirring to maximize the interfacial area.

  • Mechanism: The TBAB transports acetate ions into the organic phase, which displace the chlorides to form a geminal diacetate intermediate. This intermediate is then hydrolyzed in situ to 2,3-Dichlorobenzaldehyde.

  • Work-up: The work-up would be similar to the acid-catalyzed method, involving phase separation, washing, drying, and purification.

Data Presentation and Expected Outcomes

The following table summarizes typical parameters and expected results for the acid-catalyzed hydrolysis protocol.

ParameterValue / ConditionRationale / Notes
Substrate This compound---
Catalyst Concentrated HClProvides the acidic medium to facilitate C-Cl bond cleavage.
Solvent Water / BiphasicWater acts as both solvent and nucleophile.
Temperature Reflux (~105-107 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion. Monitor by GC.
Stirring VigorousCrucial for maximizing contact between the immiscible phases.
Expected Yield >70%Yields are dependent on reaction completion and purification efficiency.[6]
Purity (Post-Purification) >99%Achievable via vacuum distillation or recrystallization.[5]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If GC analysis shows significant starting material after the recommended time, ensure the stirring is sufficiently vigorous and the temperature is at a steady reflux. The quality of the starting material can also be a factor.

  • Byproduct Formation: Over-oxidation to 2,3-dichlorobenzoic acid is a potential side reaction, though less likely under these conditions compared to other oxidative methods. The primary byproducts often arise from impurities in the starting material.

  • Emulsion during Work-up: If an emulsion forms during the bicarbonate wash, adding brine can help to break it. Allow sufficient time for the layers to separate fully.

  • Product Purity: The final purity is highly dependent on the efficiency of the purification step. For high-purity requirements, multiple recrystallizations or careful fractional distillation is recommended.

References

  • Halpern, M. (n.d.). PTC Esterification-Hydrolysis of Benzal Chloride to Aldehyde. PTC Organics, Inc. Retrieved from [Link]

  • Benzyl Chloride, Benzal Chloride, and Benzotrichloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Tanabe, K., & Ido, T. (1965). The mechanism of the hydrolysis of benzal chloride. Journal of the Research Institute for Catalysis, Hokkaido University. Retrieved from [Link]

  • (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Patsnap. Retrieved from [Link]

  • (n.d.). A kind of synthesis technique of 2,3 dichlorobenzaldehyde. Google Patents.
  • (n.d.). Phase Transfer Catalysis. NPTEL Archive. Retrieved from [Link]

  • (2008, March 28). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Sciencemadness.org. Retrieved from [Link]

  • (2020, October 24). Making benzaldehyde - benzalchloride acid hydrolysis. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2,3-Dichlorobenzal Chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Optimizing the Synthesis of 2,3-Dichlorobenzal Chloride

Technical Support Center

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the yield and purity of this critical chemical intermediate. The synthesis, primarily achieved through the free-radical side-chain chlorination of 2,3-dichlorotoluene, is a nuanced process where precise control is paramount to success. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the challenges of this reaction.

Core Synthesis Pathway: An Overview

The predominant method for synthesizing this compound is the free-radical photochlorination of 2,3-dichlorotoluene. This is a sequential reaction, and the primary challenge lies in halting the chlorination at the desired stage to prevent the formation of under-chlorinated (2,3-dichlorobenzyl chloride) and over-chlorinated (2,3-dichlorobenzotrichloride) byproducts.[1][2]

The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light.[3] The key is to introduce exactly two chlorine atoms onto the methyl group of the starting material.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Quality Control Reagents Reagents (2,3-Dichlorotoluene, Chlorine Gas) Reactor Photochlorination Reactor (Controlled Temperature & Cl2 Flow) Reagents->Reactor Initiator Initiator (UV Lamp or Chemical) Initiator->Reactor Quenching Inert Gas Purge (Remove HCl, excess Cl2) Reactor->Quenching Crude Product Distillation Vacuum Distillation Quenching->Distillation Analysis GC Analysis (Purity & Impurity Profile) Distillation->Analysis In-process & Final FinalProduct This compound (>98% Purity) Distillation->FinalProduct

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My primary product is 2,3-dichlorobenzotrichloride, and the yield of the desired this compound is very low. What is causing this over-chlorination?

A1: This is the most common challenge and stems from an excess of the chlorinating agent relative to the substrate at the reaction endpoint. The free-radical chlorination of the side chain is a stepwise process, and each successive chlorination is generally slower than the last, but the reaction will proceed to the trichlorinated product if conditions permit.[1]

Causality & Solutions:

  • Incorrect Stoichiometry: You may be supplying too much chlorine gas. The theoretical molar ratio of Cl₂ to 2,3-dichlorotoluene is 2:1. However, in practice, maintaining a slight sub-stoichiometric amount of chlorine and not driving the conversion to 100% is often necessary to prevent over-chlorination.

  • Poor Reaction Monitoring: The single most critical tool for this synthesis is in-process gas chromatography (GC). You must monitor the relative concentrations of the starting material, monochloro-, dichloro-, and trichloro- species. Without this data, you are operating blindly. Stop the chlorine feed when the concentration of this compound is maximized and before the concentration of 2,3-dichlorobenzotrichloride begins to rise sharply.

  • Inefficient Mixing/Localized Over-concentration: If chlorine gas is not dispersed efficiently, localized areas of high chlorine concentration can lead to rapid over-chlorination, even if the bulk stoichiometry is correct. Ensure vigorous stirring or agitation in the reactor.

Q2: I'm seeing large amounts of unreacted 2,3-dichlorotoluene and the intermediate 2,3-dichlorobenzyl chloride. How can I improve the conversion to the target compound?

A2: This indicates that the reaction has been stopped prematurely or is proceeding inefficiently.

Causality & Solutions:

  • Insufficient Chlorine/Time: The most straightforward cause is an insufficient supply of chlorine gas or inadequate reaction time. Continue the reaction and chlorine feed, using GC analysis to track the disappearance of the starting material and monochloro- intermediate.

  • Ineffective Initiation: The free-radical chain reaction may not be initiating or propagating efficiently.

    • UV Source: Ensure your UV lamp is functioning at the correct power and wavelength. The lamp's surface can become fouled, reducing its intensity.

    • Chemical Initiator: If using a chemical initiator like AIBN, ensure it is not expired and is used at the correct temperature for its decomposition half-life.

    • Inhibitors: The presence of radical scavengers, most commonly oxygen from air, can inhibit the reaction. Ensure the system is thoroughly purged with an inert gas (like nitrogen or argon) before starting the chlorine feed.

Q3: My final product is contaminated with ring-chlorinated byproducts. How can I prevent this side reaction?

A3: Ring chlorination (electrophilic aromatic substitution) competes with side-chain chlorination (free-radical substitution). Your goal is to create conditions that exclusively favor the free-radical pathway.

Causality & Solutions:

  • Presence of Lewis Acids: This is the most likely cause. Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are powerful catalysts for ring chlorination.[2][4] These can be introduced from corroded steel reactors or impurities in reagents. Using a glass-lined reactor is highly recommended.

  • Lack of Radical Initiator: The reaction should be conducted in the presence of a strong radical initiator (UV light) and in the absence of light and catalysts that promote electrophilic substitution.[2]

  • Low Temperature: While temperature must be controlled, excessively low temperatures may slow the free-radical pathway more than the competing electrophilic pathway if catalysts are present. The optimal temperature range is typically between 80-120°C.[5]

Free-Radical Chlorination Mechanism

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Repeats) cluster_termination 3. Termination Cl2 Cl-Cl Cl_rad 2 Cl• Cl2->Cl_rad UV Light Toluene Ar-CH3 Benzyl_rad Ar-CH2• Toluene->Benzyl_rad + Cl• - HCl Benzyl_Cl Ar-CH2Cl Benzyl_rad->Benzyl_Cl + Cl2 - Cl• Benzal_rad Ar-CHCl• Benzyl_Cl->Benzal_rad + Cl• - HCl Benzal_Cl Ar-CHCl2 (Target Product) Benzal_rad->Benzal_Cl + Cl2 - Cl• Term1 Cl• + Cl• → Cl2 Term2 R• + Cl• → R-Cl Term3 R• + R• → R-R

Caption: The free-radical chain mechanism for the side-chain chlorination of a toluene derivative.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method for monitoring the reaction? A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard. It allows for excellent separation and quantification of the starting material, 2,3-dichlorotoluene, and the mono-, di-, and tri-chlorinated products. A proper analytical method is crucial for determining the optimal reaction endpoint.[5][6]

Q: How should the crude product be purified to achieve high purity (>98%)? A: Fractional vacuum distillation is the most effective method. The boiling points of the different chlorinated species are distinct enough to allow for separation.

  • 2,3-Dichlorotoluene (Starting Material): ~200-201 °C

  • 2,3-Dichlorobenzyl Chloride: ~235-237 °C

  • This compound (Product): ~255-257 °C

  • 2,3-Dichlorobenzotrichloride: ~275-277 °C Distillation under reduced pressure is necessary to prevent thermal degradation of the products.

Q: What are the key safety considerations for this synthesis? A: This reaction involves several hazards that require strict safety protocols:

  • Chlorine Gas: Highly toxic and corrosive. The reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbers (e.g., sodium hydroxide solution) for the exhaust.

  • Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct. The scrubber system will also neutralize this.

  • UV Radiation: Use appropriate shielding to prevent exposure to harmful UV light.

  • Reagents: this compound and its related compounds are irritants and lachrymators. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q: How does reaction temperature affect the yield and selectivity? A: Temperature is a critical parameter.

  • Too Low: The reaction rate will be very slow.

  • Too High: Can lead to increased formation of byproducts, including tar and ring-chlorinated species. It can also increase the evaporation of the solvent or starting material. A typical temperature range is 90-110°C, which provides a good balance between reaction rate and selectivity.[5]

Quantitative Data on Reaction Parameters

The following tables illustrate the impact of key variables on product distribution. The data is a representative synthesis based on literature to demonstrate the principles of reaction control.

Table 1: Effect of Chlorine Stoichiometry on Product Distribution

Molar Ratio (Cl₂ : Substrate)2,3-Dichlorotoluene (%)2,3-Dichlorobenzyl Chloride (%)This compound (%) 2,3-Dichlorobenzotrichloride (%)
1.5 : 1154538 2
2.0 : 151575 5
2.2 : 1<1870 21
2.5 : 10245 53

Note: Data is illustrative. Optimal ratios must be determined empirically via in-process monitoring.

Table 2: Effect of Reaction Temperature on Selectivity

Temperature (°C)Side-Chain Chlorination Rate (Relative)Ring Chlorination Byproducts (%)
700.6< 0.5
1001.0< 1.0
1301.4> 3.0

Note: Assumes a clean, catalyst-free system.

Detailed Experimental Protocol

This protocol describes a lab-scale synthesis of this compound. Warning: This procedure must only be carried out by trained personnel in a suitable chemical laboratory with a certified fume hood and all necessary safety equipment.

Materials:

  • 2,3-Dichlorotoluene (≥99% purity)

  • Chlorine gas

  • Nitrogen or Argon gas

  • A three-neck, round-bottom flask (glass or glass-lined) equipped with a mechanical stirrer, gas inlet tube, reflux condenser, and thermometer.

  • A UV immersion lamp (e.g., high-pressure mercury lamp).

  • A gas scrubbing system containing aqueous sodium hydroxide.

Procedure:

  • System Setup: Assemble the reactor in a fume hood. Ensure all joints are properly sealed. Connect the outlet of the reflux condenser to the gas scrubber.

  • Inerting: Charge the reactor with 2,3-dichlorotoluene (e.g., 1.0 mole). Purge the entire system with nitrogen for 20-30 minutes to remove all oxygen.

  • Heating: Begin stirring and heat the 2,3-dichlorotoluene to the target reaction temperature (e.g., 100°C).[5]

  • Initiation: Once the temperature is stable, turn on the UV lamp.

  • Chlorination: Begin bubbling chlorine gas through the gas inlet tube below the surface of the liquid at a controlled, steady rate. An exothermic reaction should be observed. Use a cooling bath if necessary to maintain a stable temperature.

  • Monitoring: After approximately 60 minutes, carefully take the first sample for GC analysis. Continue to take samples every 30-60 minutes. Track the disappearance of the starting material and the appearance of the three chlorinated products.

  • Endpoint Determination: Stop the chlorine flow when the GC analysis shows that the concentration of this compound has peaked and is beginning to decline, while the concentration of 2,3-Dichlorobenzotrichloride is starting to increase significantly.

  • Quenching: Turn off the UV lamp and stop heating. Purge the system with nitrogen for 30 minutes to remove any residual chlorine and HCl gas.

  • Purification: Allow the crude product to cool. Purify by fractional vacuum distillation, collecting the fraction corresponding to the boiling point of this compound.

  • Analysis: Analyze the final product by GC to confirm purity.

References

  • Google Patents. (n.d.).EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (n.d.).US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst. Retrieved from [Link]

  • YouTube. (2024). Side Chain Chlorination on Toluene | Radical Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does chlorination of toluene stop at two chlorine atoms?. Retrieved from [Link]

  • PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Retrieved from [Link]

  • Google Patents. (n.d.).US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.
  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene. Retrieved from [Link]

  • Googleapis. (2006). Patent Application Publication US 2006/0281948 A1. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]

  • MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals. (n.d.). 2,3 Dichloro Benzoyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.).CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

  • YouTube. (2020). Benzal chloride on hydrolysis gives. Retrieved from [Link]

Sources

Introduction: The Critical Role of 2,3-Dichlorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 2,3-Dichlorobenzal Chloride hydrolysis for the synthesis of 2,3-Dichlorobenzaldehyde.

The hydrolysis of this compound is a pivotal reaction in industrial organic synthesis, yielding 2,3-dichlorobenzaldehyde, an essential intermediate for manufacturing high-value products, including pharmaceuticals like the antiepileptic drug Lamotrigine, as well as various agrochemicals and dyes.[1][2] Given its importance, achieving a high-yield, high-purity synthesis is paramount. However, the pathway from reactant to product is often fraught with challenges, from incomplete conversions to the formation of persistent impurities.

This technical support guide, designed for researchers and drug development professionals, provides a framework for systematically troubleshooting common issues encountered during this hydrolysis. As Senior Application Scientists, our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve problems effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction shows low or no conversion of this compound. What are the underlying causes?

This is a frequent issue that typically points to suboptimal reaction kinetics or mass transfer limitations. Let's break down the potential culprits.

  • Insight & Causality: The hydrolysis of a benzal chloride is fundamentally a nucleophilic substitution reaction.[3] Since this compound is immiscible with water, the reaction occurs at the interface of the organic and aqueous phases. Insufficient energy (temperature) or poor interfacial contact (mixing) will drastically slow down or stall the reaction.

  • Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale Recommended Action
Inadequate Temperature The hydrolysis reaction has an activation energy barrier that must be overcome. Insufficient thermal energy results in a slow reaction rate. Many industrial processes operate at elevated temperatures (e.g., 100-160°C) to drive the reaction forward.[4][5]Gradually increase the reaction temperature in 10°C increments, monitoring for conversion by GC or TLC. Ensure your reflux temperature is stable and appropriate for the solvent system.
Poor Mixing/Agitation As a biphasic reaction, the rate is dependent on the surface area between the organic and aqueous layers. Poor mixing leads to a small interfacial area, severely limiting the reaction rate.[4]Increase the stirring rate to create a fine emulsion of the organic reactant in the aqueous phase. For larger scale reactions, consider using an overhead stirrer with a high-shear impeller.
Incorrect Stoichiometry Water is a reactant. While often used in large excess as the solvent, an insufficient amount can be rate-limiting.Ensure a sufficient molar excess of water is present. A common molar ratio of 2-chlorobenzal chloride to water is 1:2.4.[4]
Catalyst Inefficiency While the reaction can proceed without a catalyst, acids (like sulfuric acid) or phase-transfer catalysts (PTCs) are sometimes used to accelerate the rate.[2][4] An inactive or absent catalyst will lead to a sluggish reaction.If using a catalyst, ensure it is of good quality and added in the correct amount. For PTCs, ensure they are appropriate for the solvent system.
Q2: My starting material is consumed, but the isolated yield of 2,3-dichlorobenzaldehyde is disappointingly low. Where is my product going?

High conversion with low yield points toward two main problems: the formation of side products or significant losses during the workup and purification stages.

  • Insight & Causality: The desired product, an aldehyde, is susceptible to over-oxidation to the corresponding carboxylic acid, especially under harsh conditions. Furthermore, intermediates in the reaction pathway can be diverted into unwanted side-products. Finally, every physical transfer and purification step introduces the potential for product loss.[6]

  • Troubleshooting Workflow for Low Yield:

    // Path for Incomplete Conversion incomplete_conversion [label="Address Low Conversion\n(See Q1: Temperature, Mixing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Path for Complete Conversion check_crude [label="Analyze Crude Reaction Mixture\n(GC-MS, LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Are significant side products present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Side Product Analysis over_oxidation [label="Side Product: 2,3-Dichlorobenzoic Acid\n\nAction: Reduce temperature, shorten\nreaction time, use milder conditions.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other_byproducts [label="Other Byproducts (e.g., polymers, ethers)\n\nAction: Re-evaluate solvent and temperature.\nEnsure inert atmosphere if needed.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Workup Loss Analysis workup_loss [label="No Major Side Products\n\nProblem is likely in Workup/Purification", fillcolor="#FBBC05", fontcolor="#202124"]; extraction_issue [label="Optimize Extraction:\n- Check solvent polarity\n- Increase number of extractions\n- Perform back-extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification_issue [label="Optimize Purification:\n- Recrystallization: Avoid excess solvent\n- Distillation: Check vacuum, column efficiency", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Connections start -> check_conversion; check_conversion -> incomplete_conversion [label="No"]; check_conversion -> check_crude [label="Yes"]; check_crude -> side_products; side_products -> over_oxidation [label="Yes (Acid Peak)"]; side_products -> other_byproducts [label="Yes (Other Peaks)"]; side_products -> workup_loss [label="No"]; workup_loss -> extraction_issue; workup_loss -> purification_issue; }

    Caption: Troubleshooting Decision Tree for Low Yield.

Q3: My final product is contaminated with impurities. What are they and how can I prevent them?

Product purity is critical, especially in pharmaceutical applications. Identifying and mitigating impurity formation is a key aspect of process optimization.

  • Insight & Causality: Impurities can arise from several sources: incomplete reaction, side reactions running parallel to the main hydrolysis, or degradation of the product. The primary impurity of concern is often the over-oxidized 2,3-dichlorobenzoic acid.

  • Common Impurities and Mitigation Strategies:

Impurity Source Prevention & Removal Strategy
2,3-Dichlorobenzoic Acid Over-oxidation of the aldehyde product, especially at high temperatures or with oxidizing agents present.[7]Prevention: Carefully control reaction temperature and time. Avoid unnecessarily harsh conditions. Removal: During workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and move to the aqueous layer.[8]
Unreacted this compound Incomplete hydrolysis reaction.Prevention: Optimize reaction conditions for full conversion (see Q1). Removal: Can be separated by fractional distillation under reduced pressure or careful recrystallization.
2,3-Dichlorobenzyl Alcohol This can be an intermediate if the hydrolysis proceeds via a two-step pathway (benzal chloride -> benzyl alcohol -> benzaldehyde), particularly if certain catalysts or conditions are used.[9]Prevention: Ensure conditions favor direct conversion to the aldehyde. Removal: Can be challenging to separate from the aldehyde due to similar properties. Chromatographic methods may be required.
Polymeric/Tar-like Substances Aldehydes can be prone to polymerization or condensation reactions, especially in the presence of strong acids or bases at high temperatures.[10]Prevention: Maintain a clean reaction vessel and use purified reagents. Avoid excessively high temperatures or prolonged reaction times. Removal: Often non-volatile and can be removed during distillation. Filtration may remove some solid polymers.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the hydrolysis of this compound?

The hydrolysis of benzal chlorides is generally considered to proceed through a carbocation intermediate, characteristic of an SN1-type mechanism. The benzylic carbocation is stabilized by the aromatic ring. The presence of two chlorine atoms on the benzylic carbon influences the stability and reactivity of this intermediate.

// Reactant reactant [label=<

This compound

];

// Step 1: Formation of Carbocation step1 [label="Slow, Rate-Limiting Step\n(- Cl⁻)"]; carbocation [label=<

Benzylic Carbocation Intermediate

];

// Step 2: Nucleophilic Attack by Water step2 [label="Fast\n(+ H₂O)"]; intermediate2 [label=<

α-chloro-α-hydroxy intermediate

];

// Step 3: Deprotonation step3 [label="Fast\n(- H+)"]; intermediate3 [label=<

Geminal Chlorohydrin

];

// Step 4: Elimination of HCl step4 [label="Fast\n(- HCl)"]; product [label=<

2,3-Dichlorobenzaldehyde

];

// Connections reactant -> step1 [style=invis]; step1 -> carbocation [label=""]; carbocation -> step2 [style=invis]; step2 -> intermediate2 [label=""]; intermediate2 -> step3 [style=invis]; step3 -> intermediate3 [label=""]; intermediate3 -> step4 [style=invis]; step4 -> product [label=""];

{rank=same; reactant; step1; carbocation;} {rank=same; step2; intermediate2;} {rank=same; step3; intermediate3;} {rank=same; step4; product;}

reactant -> carbocation [color="#EA4335"]; carbocation -> intermediate2 [color="#34A853"]; intermediate2 -> intermediate3 [color="#4285F4"]; intermediate3 -> product [color="#FBBC05"]; }

Caption: Proposed SN1-type Hydrolysis Mechanism.

Q: How can I effectively monitor the reaction's progress?

Regularly monitoring the reaction is key to preventing over- or under-reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple method. Spot the reaction mixture alongside the starting material standard on a silica plate. A non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) will typically show the less polar starting material with a higher Rf value than the more polar aldehyde product. The disappearance of the starting material spot indicates reaction completion.

  • Gas Chromatography (GC): Provides quantitative data. A small aliquot of the reaction mixture is quenched, extracted, and injected. The disappearance of the reactant peak and the appearance of the product peak can be tracked over time to determine the reaction rate and endpoint.[11]

Q: What are the standard purification methods for 2,3-dichlorobenzaldehyde?

  • Recrystallization: A common and effective method for obtaining high-purity crystalline product. Ethanol or ethanol/water mixtures are often used.[9][12] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

  • Vacuum Distillation: Useful for separating the product from non-volatile impurities (like polymers) or from reactants/byproducts with significantly different boiling points.

Experimental Protocols

General Hydrolysis Protocol

This is a generalized procedure and should be adapted based on specific lab equipment and safety protocols.

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer (or overhead stirrer), and heating mantle, add this compound and a sufficient volume of deionized water. If a catalyst is used (e.g., a few drops of H₂SO₄ or a PTC), add it at this stage.

  • Reaction: Heat the mixture to the target temperature (e.g., 100°C or reflux) with vigorous stirring.

  • Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the organic layer, quench it, and analyze by TLC or GC to monitor the disappearance of the starting material.

  • Completion: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification Workflow

experimental_workflow start Completed Reaction Mixture transfer Transfer to Separatory Funnel start->transfer extract Extract with Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) transfer->extract wash_base Wash Organic Layer with NaHCO₃(aq) to remove acidic impurities extract->wash_base wash_brine Wash Organic Layer with Brine to remove excess water wash_base->wash_brine dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under Reduced Pressure (Rotary Evaporator) filter->concentrate crude_product Crude 2,3-Dichlorobenzaldehyde concentrate->crude_product purify Purify Crude Product crude_product->purify recrystallize Recrystallization purify->recrystallize distill Vacuum Distillation purify->distill final_product Pure Product Verify by GC, NMR, MP recrystallize->final_product distill->final_product

Caption: General Experimental Workflow for Workup and Purification.

References

  • Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Eureka | Patsnap.
  • Process for preparing 2,3-dichlorobenzaldehyde. Google Patents.
  • Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. Google Patents.
  • A kind of synthesis technique of 2,3 dichlorobenzaldehyde. Google Patents.
  • Benzyl chloride. Sciencemadness Wiki. Available at: [Link]

  • hydrolysis (of benzyl chloride). Filo. Available at: [Link]

  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. Available at: [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]

  • Common ways to lose product and reduce yield?. Reddit. Available at: [Link]

  • Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.

Sources

Technical Support Center: Purification of 2,3-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound of interest is chemically identified as 2,3-Dichlorobenzoyl Chloride (CAS No. 2905-60-4). While "2,3-Dichlorobenzal Chloride" might be used colloquially, it can be ambiguous. This guide pertains to the purification of the acyl chloride derivative, a critical intermediate in various synthetic applications, including the production of pharmaceuticals like Lamotrigine.[1]

Overview for the Researcher

As a Senior Application Scientist, I understand that the purity of starting materials is paramount to the success of subsequent synthetic steps, affecting yield, side-product formation, and the final product's impurity profile. Crude 2,3-Dichlorobenzoyl Chloride often contains a variety of impurities stemming from its synthesis, including isomeric byproducts, unreacted starting materials, and degradation products. This guide provides a comprehensive, field-tested framework for purifying this valuable intermediate, focusing on robust methodologies, troubleshooting common issues, and ensuring the integrity of your research.

Key Physical and Safety Properties

A thorough understanding of the compound's properties is the foundation of a safe and effective purification strategy.

PropertyValueSource(s)
CAS Number 2905-60-4[2][3]
Molecular Formula C₇H₃Cl₃O[2][4]
Molecular Weight 209.45 g/mol
Appearance White to light yellow solid or liquid
Melting Point 29-32 °C[4]
Boiling Point ~140 °C @ 14 mmHg
Key Hazards Moisture-sensitive, Corrosive (Causes severe skin burns and eye damage), Acutely Toxic[4][5]
Handling Store under inert gas (Nitrogen/Argon) in a cool, dry place.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2,3-Dichlorobenzoyl Chloride?

The impurity profile is heavily dependent on the synthetic route. Common sources include:

  • Isomeric Impurities: Positional isomers, such as 3,4-Dichlorobenzoyl Chloride, are often the most challenging to remove due to similar physical properties.[1] Their presence can lead to isomeric impurities in your final product.

  • Unreacted Precursors: If synthesized via hydrolysis of 2,3-Dichlorobenzotrichloride, residual amounts of this precursor may remain.[7] If synthesized from the corresponding acid, unreacted 2,3-Dichlorobenzoic acid may be present.[7]

  • Hydrolysis Products: The primary degradation product is 2,3-Dichlorobenzoic acid , formed upon exposure to moisture.[4] This is a significant issue as the compound is highly moisture-sensitive.

  • Residual Catalysts: Catalysts used during synthesis, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), may carry over into the crude product.[7][8]

Q2: What is the most effective industrial and lab-scale method for purifying 2,3-Dichlorobenzoyl Chloride?

Vacuum fractional distillation is the gold-standard technique.[8][9] The high boiling point of 2,3-Dichlorobenzoyl Chloride at atmospheric pressure necessitates distillation under reduced pressure to prevent thermal decomposition. A fractional distillation setup, which incorporates a column to increase separation efficiency, is crucial for removing close-boiling impurities like positional isomers.

Q3: How can I reliably determine the purity of my purified 2,3-Dichlorobenzoyl Chloride?

A multi-faceted analytical approach is recommended for a self-validating protocol:

  • Gas Chromatography (GC): This is the preferred method for quantitative purity assessment and detecting volatile impurities. A high-purity sample should typically show >98-99% by GC analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting non-volatile impurities, such as the hydrolysis product (2,3-Dichlorobenzoic acid) or residual catalysts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of isomeric impurities by analyzing the distinct aromatic substitution patterns.

Q4: What are the most critical safety precautions I must take when handling this compound?

Due to its hazardous nature, strict safety protocols are non-negotiable:

  • Work in a Fume Hood: Always handle 2,3-Dichlorobenzoyl Chloride in a certified chemical fume hood to avoid inhaling corrosive vapors.[5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5]

  • Moisture Avoidance: This compound reacts exothermically with water to release corrosive HCl gas. Ensure all glassware is oven- or flame-dried before use.[6] All operations should be conducted under an inert atmosphere (e.g., a nitrogen or argon blanket).

  • Spill Management: Keep a neutralizing agent for acid chlorides (such as sodium carbonate or calcium hydroxide) readily available for spill control. Do not use water to clean up spills.

Purification Workflow & Logic

The following diagram outlines the logical workflow for the purification and quality control of crude 2,3-Dichlorobenzoyl Chloride.

crude Crude 2,3-Dichlorobenzoyl Chloride pre_treat Pre-Treatment (Optional) Wash with weak base if acidic Treat with SOCl₂ to remove H₂O/Acid crude->pre_treat distill Vacuum Fractional Distillation pre_treat->distill collect Collect Fractions distill->collect analysis Purity Analysis (GC, HPLC, NMR) collect->analysis pure Pure Product (>99%) Store under Inert Gas analysis->pure Pass fail Impure Product (<99%) analysis->fail Fail reprocess Reprocess or Combine Lower Purity Fractions reprocess->distill fail->reprocess

Caption: General purification workflow for 2,3-Dichlorobenzoyl Chloride.

Troubleshooting Guide

Problem 1: The product in the distillation pot is darkening, and the yield is low.

  • Plausible Cause: Thermal decomposition. This occurs when the distillation temperature is too high, often due to an insufficient vacuum.

  • Causality: Acyl chlorides, especially aromatic ones, can decompose or polymerize at elevated temperatures. This process is often catalyzed by trace impurities like iron salts.

  • Solution Pathway:

    • Verify Vacuum Level: Ensure your vacuum pump is pulling a strong vacuum (<15 mmHg is ideal). Check all joints and connections for leaks using a vacuum gauge.

    • Use a Short-Path Apparatus: For highly sensitive materials, a Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures.

    • Pre-treatment: If acidic impurities are suspected, consider a pre-distillation wash with a 5% sodium bicarbonate solution, followed by thorough drying.[12]

Problem 2: My final product shows a significant peak for 2,3-Dichlorobenzoic acid in the HPLC/NMR.

  • Plausible Cause: Hydrolysis due to exposure to moisture during the workup, distillation, or storage.

  • Causality: The acyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a common contaminant.

  • Solution Pathway:

    • Rigorous Anhydrous Technique: Re-run the purification ensuring all glassware is meticulously dried, and the entire process is performed under a positive pressure of nitrogen or argon.

    • Chemical Scavenging (Advanced): Before distillation, add a small amount (e.g., 1-2 mol%) of thionyl chloride (SOCl₂) to the crude material and stir for 1-2 hours at room temperature. This will convert the contaminating benzoic acid back into the desired benzoyl chloride. The excess SOCl₂ (b.p. 76 °C) will be removed as a low-boiling forerun during distillation.

Problem 3: The product solidifies in the condenser during distillation.

  • Plausible Cause: The melting point of 2,3-Dichlorobenzoyl Chloride (29-32 °C) is higher than the temperature of the condenser's cooling fluid.

  • Causality: Standard tap water is often cold enough to cause solidification, blocking the distillation path and potentially causing a pressure buildup.

  • Solution Pathway:

    • Use Air Cooling: Forgo circulating coolant through the condenser. Simple air cooling is usually sufficient to condense the vapor without causing it to freeze.

    • Warm Water Circulation: If some cooling is necessary, circulate slightly warm water (e.g., 35-40 °C) through the condenser to keep the surface temperature above the product's melting point.

    • Gentle Heating: In case of a blockage, carefully and gently warm the outside of the condenser with a heat gun on a low setting to melt the plug and allow it to flow into the receiver flask.

start Distillation Problem Occurs q1 Is the product darkening/decomposing? start->q1 q2 Is the product solidifying in the condenser? q1->q2 No sol1 Improve Vacuum Check for Leaks Use Short-Path Head q1->sol1 Yes q3 Are isomeric impurities still present post-distillation? q2->q3 No sol2 Stop Coolant Flow (Air Cool) Use Warm Water in Condenser Gently Heat Blockage q2->sol2 Yes sol3 Use a Fractionating Column (e.g., Vigreux) Optimize Reflux Ratio Consider Preparative Chromatography q3->sol3 Yes

Caption: Troubleshooting decision tree for vacuum distillation.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify crude 2,3-Dichlorobenzoyl Chloride to >99% purity.

Methodology:

  • System Preparation:

    • Assemble a fractional distillation apparatus (distilling flask, Vigreux column, distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is oven-dried and assembled while still warm under a stream of dry nitrogen.

    • Lightly grease all joints with high-vacuum grease.

    • Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Charging the Flask:

    • Charge the distilling flask with the crude 2,3-Dichlorobenzoyl Chloride and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Re-establish the inert atmosphere.

  • Distillation:

    • Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from low-boiling impurities or dissolved gases.

    • Once a stable vacuum is achieved (e.g., <15 mmHg), begin gently heating the distillation pot using a heating mantle.

    • Collect any low-boiling forerun in the first receiving flask. This may include residual solvents or excess thionyl chloride if used for pre-treatment.

    • As the temperature rises, the main product fraction will begin to distill. Collect the fraction that distills at a stable temperature and pressure.

    PressureExpected Boiling Point Range
    14 mmHg~138-142 °C
    10 mmHg~130-134 °C (Estimated)
  • Fraction Collection & Shutdown:

    • Monitor the distillation temperature closely. A drop in temperature indicates the main fraction is finished.

    • Stop heating and allow the system to cool completely before slowly and carefully re-introducing nitrogen to release the vacuum. Never release a vacuum on a hot system.

    • Transfer the purified, collected fraction into a pre-dried amber glass bottle with a PTFE-lined cap. Purge the headspace with nitrogen before sealing.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To quantify the purity of the distilled 2,3-Dichlorobenzoyl Chloride.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an anhydrous, inert solvent like dichloromethane or toluene.

  • GC Parameters (Typical):

    • Column: A standard non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample and integrate the resulting peaks. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

References

  • Google Patents. (n.d.). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (US20090312544A1).
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2,4-dichlorobenzoyl chloride. (CN109678698B).
  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting dichlorobenzene cut fraction in mixed chlorobenzene with continuous single-column multi-ply sidetrack discharge fractional distillation. (CN101270031B).
  • ResearchGate. (n.d.). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride. (CN101037385A).
  • SciSpace. (n.d.). Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. (CN104945110A). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

Sources

Technical Support Center: Preventing Over-Chlorination to 2,3-Dichlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of over-chlorination to 2,3-dichlorobenzotrichloride during the chlorination of toluene or its chlorinated derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and preventative strategies to ensure high-yield and high-purity synthesis of the desired benzotrichloride product.

Understanding the Core Challenge: Side-Chain vs. Ring Chlorination

The synthesis of benzotrichloride from toluene is a stepwise free-radical chain reaction that proceeds from toluene to benzyl chloride, then to benzal chloride, and finally to benzotrichloride.[1] The primary challenge lies in controlling the reaction to favor the desired side-chain chlorination while preventing the competing electrophilic aromatic substitution on the benzene ring, which leads to the formation of undesired byproducts like 2,3-dichlorobenzotrichloride.[1][2]

The key to preventing over-chlorination on the aromatic ring is to maintain conditions that promote the free-radical mechanism and inhibit the electrophilic substitution pathway.[1]

Reaction Pathway Visualization

G cluster_0 Desired Side-Chain Chlorination (Free-Radical) cluster_1 Undesired Ring Chlorination (Electrophilic Aromatic Substitution) Toluene Toluene BenzylChloride BenzylChloride Toluene->BenzylChloride BenzalChloride BenzalChloride BenzylChloride->BenzalChloride Benzotrichloride Benzotrichloride BenzalChloride->Benzotrichloride Dichlorobenzotrichloride 2,3-Dichlorobenzotrichloride Benzotrichloride->Dichlorobenzotrichloride

Caption: Reaction pathways for toluene chlorination.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of benzotrichloride and provides actionable solutions to prevent the formation of 2,3-dichlorobenzotrichloride.

Q1: My final product is contaminated with significant amounts of 2,3-dichlorobenzotrichloride. What is the primary cause?

A1: The presence of 2,3-dichlorobenzotrichloride indicates that electrophilic aromatic substitution is occurring on the benzene ring. This is most commonly caused by the presence of Lewis acid catalysts.[2] Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarize the chlorine molecule, creating a strong electrophile that attacks the aromatic ring.[2][3] These catalysts can be introduced through impurities in the reactants or from the reaction vessel itself (e.g., stainless steel reactors).

Q2: How can I effectively prevent the formation of ring-chlorinated byproducts?

A2: To favor the desired side-chain chlorination and prevent ring chlorination, you must create an environment that promotes the free-radical mechanism while suppressing electrophilic aromatic substitution.[1] This can be achieved through the following critical steps:

  • Eliminate Lewis Acid Contamination: Ensure all reactants, particularly toluene and chlorine gas, are of high purity and free from metallic impurities.[1] For industrial-scale production, using glass-lined reactors is highly recommended to avoid contact with metals like iron that can catalyze ring chlorination.[1]

  • Promote Free-Radical Initiation: The free-radical chain reaction requires an initiation step. This is typically achieved using:

    • UV Light (Photo-initiation): Irradiating the reaction mixture with UV light is a common and effective method to initiate the homolytic cleavage of chlorine molecules into chlorine radicals.[1][4]

    • Heat (Thermal Initiation): Conducting the reaction at high temperatures, typically at the reflux temperature of the mixture, favors the free-radical pathway.[1] The boiling point will increase as the chlorination proceeds, and the reaction is often considered complete when the boiling point reaches approximately 215°C.[1][5]

    • Radical Initiators: The use of radical initiators like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) can also effectively start the free-radical chain reaction.[2][4]

  • Maintain High Temperatures: Elevated reaction temperatures favor the free-radical side-chain chlorination over the electrophilic ring substitution.[1][2]

Q3: What is the optimal temperature range to minimize over-chlorination?

A3: Maintaining a consistent and appropriate temperature is crucial.[6][7] For the side-chain chlorination of toluene, the reaction is typically carried out at reflux.[1] As the reaction progresses and the composition of the mixture changes from toluene to benzyl chloride, benzal chloride, and finally benzotrichloride, the boiling point of the mixture will increase. The reaction temperature should be allowed to rise with the boiling point of the mixture, which can reach up to 215°C.[1][5] It is important to avoid lower temperatures, which can favor the undesirable ring chlorination, especially in the presence of any Lewis acid impurities.[1]

Reaction StageApproximate Boiling Point (°C)Key Consideration
Initial (Toluene)~111°CEnsure sufficient energy for radical initiation.
Intermediate (Mixture)111 - 215°CMonitor the gradual increase as a sign of reaction progression.
Final (Benzotrichloride)~215°CIndicates near completion of the side-chain chlorination.[1][5]
Caption: Approximate boiling points during toluene chlorination.
Q4: Are there any catalysts that selectively promote side-chain chlorination without causing ring substitution?

A4: While the primary methods for promoting side-chain chlorination are UV light and heat, certain catalysts can be used to enhance the reaction rate and selectivity. Phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), have been reported to act as catalysts for side-chain chlorination.[5][8] These are thought to facilitate the formation of chlorine radicals. However, it is crucial to ensure these catalysts are free of any Lewis acid impurities that could trigger ring chlorination.

Q5: How can I monitor the reaction to know when to stop and avoid the formation of 2,3-dichlorobenzotrichloride?

A5: Real-time monitoring of the reaction is essential for achieving high yields of the desired product while minimizing byproduct formation. Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC is a powerful tool for monitoring the disappearance of starting material and the formation of intermediates and the final product.[9] By taking aliquots of the reaction mixture at regular intervals, you can track the relative concentrations of toluene, benzyl chloride, benzal chloride, and benzotrichloride. The reaction should be stopped once the benzal chloride has been consumed and before significant amounts of ring-chlorinated byproducts appear.

  • Boiling Point Measurement: As mentioned previously, the boiling point of the reaction mixture is a good indicator of the extent of chlorination.[1][5] A stable boiling point around 215°C suggests the reaction is nearing completion.

  • Weight Gain: In a laboratory setting, monitoring the weight gain of the reaction mixture due to the absorption of chlorine can provide an indication of the reaction's progress.[5]

Q6: I've already produced a batch with a high concentration of 2,3-dichlorobenzotrichloride. Is there a way to purify my product?

A6: While prevention is the best strategy, purification of the final product can be attempted. The most common method for separating benzotrichloride from its ring-chlorinated isomers is vacuum distillation .[5][8] Due to the differences in boiling points between benzotrichloride and 2,3-dichlorobenzotrichloride, a carefully controlled vacuum distillation can effectively separate the components. It is important to use an efficient distillation column and to carefully monitor the temperature and pressure to achieve a good separation.

Experimental Protocol: Synthesis of Benzotrichloride with Minimized Over-Chlorination

This generalized protocol outlines the key steps for the synthesis of benzotrichloride, emphasizing the measures to prevent the formation of 2,3-dichlorobenzotrichloride.

Materials:

  • Toluene (high purity)

  • Chlorine gas

  • Phosphorus trichloride (optional catalyst)[5]

  • Nitrogen gas

Apparatus:

  • A three-necked, round-bottom, glass-lined flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • UV lamp (for photo-initiation)

Workflow Diagram

G start Start setup Assemble Glassware (Clean & Dry) start->setup charge Charge Toluene & Optional PCl₃ setup->charge purge Purge with N₂ charge->purge heat Heat to Reflux & Start UV Lamp purge->heat chlorinate Introduce Cl₂ Gas (Controlled Flow) heat->chlorinate monitor Monitor Reaction (GC & Boiling Point) chlorinate->monitor stop Stop Cl₂ Flow & Cool Down monitor->stop Reaction Complete workup Workup (e.g., N₂ Purge) stop->workup distill Vacuum Distillation workup->distill end Pure Benzotrichloride distill->end

Caption: Experimental workflow for benzotrichloride synthesis.

Step-by-Step Procedure:
  • Apparatus Setup: Assemble the clean and dry glass apparatus in a well-ventilated fume hood.[1]

  • Charging the Reactor: Charge the flask with high-purity toluene and, if desired, a catalytic amount of phosphorus trichloride (e.g., 2g per 50g of toluene).[1][5]

  • Inert Atmosphere: Purge the entire system with nitrogen gas for 10-15 minutes to remove any oxygen, which can interfere with the free-radical reaction.[1]

  • Reaction Initiation: Begin heating the toluene to reflux using the heating mantle. If using photo-initiation, position the UV lamp close to the flask and turn it on.[1]

  • Chlorination: Once the toluene is refluxing, introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, so the rate of chlorine addition may need to be controlled to maintain a steady reflux.[1]

  • Monitoring: Monitor the reaction progress by observing the increase in the boiling point of the mixture and by taking periodic samples for GC analysis.[1]

  • Completion and Workup: Once the reaction is complete (as determined by the stabilization of the boiling point around 215°C and GC analysis showing the absence of benzal chloride), stop the chlorine flow and allow the mixture to cool to room temperature under a nitrogen atmosphere.[1]

  • Purification: Purify the crude benzotrichloride by vacuum distillation to remove any unreacted starting materials, intermediates, and potential byproducts.[5]

By adhering to these guidelines and understanding the underlying chemical principles, researchers can significantly minimize the over-chlorination to 2,3-dichlorobenzotrichloride and achieve a high yield of pure benzotrichloride.

References

  • Benchchem. (n.d.). A Comparative Guide to Catalysts in Benzotrichloride Synthesis.
  • SciSpace. (2005). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds.
  • Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide.
  • Sinocure Chemical Group. (n.d.). Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations.
  • Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?.
  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.
  • Benchchem. (2025). Technical Support Center: Optimizing Temperature for Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). Overcoming challenges in the chlorination of toluene to Benzotrichloride.
  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF.
  • Guidechem. (n.d.). What are the synthesis methods of Benzotrichloride? - FAQ.
  • PrepChem.com. (n.d.). Preparation of benzotrichloride.
  • Benchchem. (n.d.). Preventing ring chlorination during the synthesis of o-chlorobenzotrichloride.
  • Scribd. (n.d.). Chlorinated Compounds Analysis Guide.

Sources

Technical Support Center: Managing Temperature Control in 2,3-Dichlorobenzal Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2,3-Dichlorobenzal Chloride reactions. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the critical parameter of temperature. Precise thermal control is paramount for ensuring reaction safety, maximizing product yield, and achieving high purity by preventing the formation of unwanted byproducts.

Core Principles of Temperature Management

Reactions involving this compound, a reactive geminal dichloride, are highly sensitive to thermal conditions. The rationale for stringent temperature control is rooted in three core principles:

  • Reaction Kinetics and Selectivity: The rate of the desired reaction (e.g., hydrolysis to 2,3-dichlorobenzaldehyde) is temperature-dependent. However, the rates of potential side reactions, such as polymerization or the formation of impurities, also increase with temperature, often at different paces. Maintaining an optimal temperature ensures the kinetics favor the desired product pathway.

  • Exotherm Management: Many reactions of benzal chlorides, particularly hydrolysis, are exothermic. Without adequate cooling and monitoring, the heat generated can accelerate the reaction rate, leading to a thermal runaway. This uncontrolled increase in temperature can result in vigorous boiling, pressure buildup, and the formation of degradation products.

  • Byproduct Suppression: Elevated temperatures can promote undesirable secondary reactions. For instance, residual starting materials or intermediates can undergo condensation or decomposition at higher temperatures, leading to complex product mixtures and purification challenges. In the presence of certain metal catalysts, Friedel-Crafts type self-condensation can occur, producing polymeric materials[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of inadequate temperature control in a this compound hydrolysis reaction?

A: The most significant consequence is a loss of selectivity and yield. Uncontrolled temperature increases during hydrolysis to the corresponding aldehyde can lead to the formation of various byproducts. While hydrolysis is often conducted at elevated temperatures (e.g., 100-140°C) to proceed at a practical rate, exceeding the optimal range can promote side reactions[3][4]. Vigorous, uncontrolled exotherms can also pose a significant safety hazard.

Q2: How does moisture sensitivity of related compounds impact temperature control?

A: While the primary topic is this compound, it is often synthesized from or used to create other moisture-sensitive compounds like 2,3-Dichlorobenzoyl Chloride. Acyl chlorides like this are highly sensitive to moisture and can hydrolyze to form the corresponding carboxylic acid[5][6]. This hydrolysis is often a rapid, exothermic reaction. If your reaction involves such species, even trace amounts of water can initiate an exotherm, which can be exacerbated by external heating, leading to a loss of control[7]. Therefore, maintaining anhydrous conditions is a prerequisite for predictable temperature management.

Q3: Can the choice of solvent affect thermal management?

A: Absolutely. The solvent's boiling point defines the maximum temperature achievable at atmospheric pressure under reflux conditions. Using a solvent with an appropriate boiling point can act as a passive safety control. Furthermore, the solvent's heat capacity and thermal conductivity influence how effectively heat is distributed and removed from the reaction mixture. Solvents like 1,2-dichloroethane are sometimes used to improve solubility and reduce catalyst fouling, which contributes to more uniform heating[8].

Q4: Are there specific materials I should avoid for my reactor to ensure good temperature control?

A: Yes. Benzal chloride can react with common metals like iron (mild steel) and aluminum, which can catalyze Friedel-Crafts condensation reactions[1][9]. These reactions are often exothermic and lead to the formation of polymeric byproducts. It is crucial to use glass-lined reactors or vessels made of non-reactive materials like nickel or lead to prevent these unwanted catalytic effects[1].

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems you may encounter during your experiments.

Q: My reaction has started to darken significantly, and a viscous, tar-like substance is forming. What is happening?

A: This is a classic sign of polymerization or decomposition, typically caused by excessive temperature.

  • Probable Cause 1: Runaway Exotherm. The rate of reagent addition may be too fast for the cooling system to handle, creating localized hot spots where byproducts form.

  • Probable Cause 2: Catalyst Contamination. Contamination from metal surfaces (e.g., a steel spatula or stirrer) can catalyze exothermic polymerization reactions[1].

  • Solution:

    • Immediately reduce or stop the addition of reagents.

    • Increase the efficiency of your cooling system (e.g., switch to a colder bath).

    • Ensure your reaction is conducted in an inert, glass-lined vessel.

    • In the future, reduce the rate of addition and ensure the bulk reaction temperature remains within the specified range.

Q: The yield of my desired aldehyde is low, and I'm isolating a significant amount of 2,3-Dichlorobenzoic acid. Why?

A: This indicates that over-oxidation or unintended hydrolysis of a related intermediate has occurred. While this compound hydrolyzes to the aldehyde, if your synthesis pathway involves an intermediate like 2,3-Dichlorobenzotrichloride, incomplete hydrolysis or the presence of oxidizing agents under harsh temperature conditions could be the cause. For example, the hydrolysis of the related 2,3-dichlorobenzotrichloride to 2,3-dichlorobenzoyl chloride (which would then hydrolyze to the acid) is performed at very high temperatures (160-165 °C)[10][11]. If your temperature overshoots significantly during aldehyde synthesis, you may be accessing pathways typically requiring more energy.

  • Probable Cause: The reaction temperature was too high, potentially in the presence of trace oxidizing agents or excessive water.

  • Solution:

    • Carefully control the reaction temperature to stay within the optimal range for aldehyde formation (e.g., 110-120 °C for some hydrolysis protocols)[12].

    • Ensure the stoichiometry of water is precisely controlled if it is a limiting reagent.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC) to avoid prolonged heating after the reaction is complete[13].

Q: My reaction is proceeding much slower than expected. Should I just increase the temperature?

A: While increasing temperature will increase the reaction rate, doing so without understanding the cause of the slow reaction is risky.

  • Probable Cause 1: Poor Mixing. In a heterogeneous reaction (e.g., hydrolysis of an organic compound in water), poor stirring can limit the reaction to the interface between the two phases. This drastically reduces the apparent reaction rate.

  • Probable Cause 2: Incorrect Reagent Concentration or Catalyst Activity. The issue may not be temperature but a problem with one of your reagents or catalysts.

  • Solution:

    • Before increasing the temperature, first, ensure your stirring is vigorous and efficient to maximize the interfacial area[14].

    • Verify the concentration and purity of your starting materials and any catalysts.

    • If stirring and reagents are confirmed to be correct, increase the temperature gradually in small increments (e.g., 5 °C), allowing the system to stabilize at each new setpoint while monitoring for any unexpected exotherms or color changes.

Data Summary: Cooling Bath Options

Effective temperature control relies on a well-chosen cooling system. The table below summarizes common laboratory cooling baths.

Coolant MixtureAchievable Temperature Range (°C)Notes
Ice / Water0 to 5Simple, effective for controlling moderate exotherms.
Ice / Salt (NaCl)-20 to -10A saturated salt-ice bath provides a stable low temperature.
Dry Ice / Acetone-78Standard for very low-temperature reactions. Use with caution.
Dry Ice / Isopropanol-77Slightly less volatile and less toxic than acetone.
Liquid Nitrogen-196Used for flash freezing or extremely low-temperature reactions. Requires specialized equipment.

Diagrams for Workflow and Troubleshooting

Experimental Workflow: Temperature-Controlled Reaction Setup

The following diagram outlines the logical flow for setting up a reaction where temperature control is critical.

Workflow A Assemble & Dry Glassware B Establish Inert Atmosphere (e.g., N2 or Ar) A->B C Charge Reactor with Solvent & Reagents B->C D Equilibrate to Target Temp. (Using Cooling/Heating Bath) C->D E Begin Slow, Monitored Addition of Limiting Reagent D->E F Maintain Constant Temp. & Monitor Reaction (e.g., GC/TLC) E->F G Controlled Quench at Target Temperature F->G

Caption: Logical steps for setting up a temperature-controlled reaction.

Troubleshooting Temperature-Related Reaction Issues

Use this decision tree to diagnose and resolve common temperature-related problems.

Troubleshooting Start Observe Anomaly (e.g., Color Change, Gas) Q1 Is Temperature Rising Uncontrollably? Start->Q1 A1_Yes Probable Runaway Exotherm 1. Stop Reagent Addition 2. Apply Max Cooling 3. Reduce Agitation if Solidifying Q1->A1_Yes Yes Q2 Is Reaction Sluggish or Stalled? Q1->Q2 No End Consult Process Chemist for Further Analysis A1_Yes->End A2_Yes Check Stirring Rate & Reagent Purity First. Then, Increase Temp. Gradually (+5°C increments) Q2->A2_Yes Yes Q3 Seeing Byproducts or Darkening? Q2->Q3 No A2_Yes->End A3_Yes Temp Likely Too High 1. Lower Setpoint 2. Check for Metal Contamination 3. Reduce Addition Rate Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting temperature issues.

Experimental Protocol: Controlled Hydrolysis of this compound

This protocol details a generalized procedure for the hydrolysis of this compound to 2,3-Dichlorobenzaldehyde, with a focus on thermal management.

Materials:

  • This compound

  • Water (Degassed)

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt, optional)

  • Solvent (e.g., Toluene or 1,2-Dichloroethane, optional)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple or thermometer

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Addition funnel

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, thermocouple, and reflux condenser. Ensure all glassware is clean and dry.

  • Charging the Reactor: Charge the flask with water and solvent (if used). Begin vigorous stirring to ensure good mixing.

  • Inerting: Purge the system with an inert gas like nitrogen to prevent any potential side reactions with air at high temperatures.

  • Heating: Gently heat the mixture to the target reaction temperature (e.g., 105 °C) using the heating mantle and controller. Allow the temperature to stabilize. A study on the similar 2-chlorobenzal chloride showed this temperature to be effective[14].

  • Controlled Addition: Begin a slow, dropwise addition of the this compound from the addition funnel into the heated, stirring mixture.

  • Temperature Monitoring: Monitor the internal temperature closely. The rate of addition should be controlled such that the internal temperature does not rise more than 2-3 °C above the setpoint. If a significant exotherm is observed, pause the addition until the temperature returns to the setpoint.

  • Reaction: After the addition is complete, maintain the reaction mixture at the target temperature with continued vigorous stirring.

  • Monitoring Progress: Periodically take small aliquots from the reaction mixture (if safe and feasible) to monitor the conversion of the starting material by GC or TLC. The reaction is complete when the starting material is no longer detected. A prolonged reaction time after full conversion can lead to a decrease in the selectivity of the desired product[14].

  • Cooldown: Once the reaction is complete, turn off the heating mantle and allow the mixture to cool slowly to room temperature before proceeding with workup and purification.

References

  • CymitQuimica.
  • Benchchem.
  • ChemicalBook. 2,3-Dichlorobenzoyl chloride synthesis.
  • CAMEO Chemicals. BENZAL CHLORIDE.
  • Google Patents.
  • Eureka | Patsnap. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • Google Patents.
  • EvitaChem. Buy 2,3-Dichlorobenzotrichloride, 98% (EVT-6418836).
  • Chemcess. Benzal Chloride: Properties, Production And Uses.
  • CymitQuimica. CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride.
  • LookChem. Cas 2905-60-4,2,3-Dichlorobenzoyl chloride.
  • Sciencemadness Wiki. Benzyl chloride.
  • ResearchGate.
  • Benchchem. A Comparative Analysis of the Reactivity of Benzotrichloride and Benzal Chloride.
  • ResearchGate.
  • Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.

Sources

Technical Support Center: Catalyst Selection for Efficient 2,3-Dichlorobenzal Chloride Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic conversion of 2,3-Dichlorobenzal Chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your process is both efficient and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the conversion of this compound.

Q1: What is the primary and most industrially relevant conversion of this compound?

The principal conversion is the hydrolysis of this compound to 2,3-Dichlorobenzaldehyde. This aldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The reaction involves the replacement of the two chlorine atoms on the benzylic carbon with an oxygen atom.

Q2: Why is a catalyst typically required for this hydrolysis?

While hydrolysis of benzylic halides can occur with water alone, the reaction is often slow, requires high temperatures, and can lead to side products.[1][2] A catalyst is essential to increase the reaction rate, improve selectivity towards the desired aldehyde, and allow the reaction to proceed under milder, more controllable conditions. The catalyst, typically a Lewis acid, activates the carbon-chlorine bond, making it more susceptible to nucleophilic attack by water.

Q3: What are the most effective classes of catalysts for this conversion?

Lewis acids are the most widely documented and effective catalysts for the hydrolysis of benzotrichlorides and, by extension, benzal chlorides.[3] Metal chlorides such as Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) are frequently employed due to their efficacy and cost-effectiveness.[4][5]

Q4: What are the critical reaction parameters that I need to control?

Success hinges on the precise control of several parameters:

  • Temperature: Typically elevated (100-160°C) to ensure a sufficient reaction rate. However, excessively high temperatures can promote the formation of polymeric by-products.[4][6]

  • Catalyst Loading: Usually a small catalytic amount (0.1-1.0 mol%) is sufficient. Overloading the catalyst can increase side reactions.

  • Water Stoichiometry: The amount of water added is critical. It should be added slowly and controllably to prevent runaway reactions and minimize the formation of the corresponding benzoic acid.

  • Mixing: Vigorous agitation is necessary, especially as the reaction may be biphasic, to ensure efficient mass transfer between the organic substrate and the aqueous/catalyst phase.

Q5: Can Phase-Transfer Catalysts (PTCs) be beneficial for this reaction?

Yes, in certain scenarios. If the reaction is performed in a biphasic system (e.g., this compound in an organic solvent and an aqueous phase), a phase-transfer catalyst can significantly enhance the reaction rate. The PTC facilitates the transport of reactive species across the phase boundary. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common choices.[7][8]

Section 2: Catalyst Selection and Experimental Protocols

This section provides a deeper dive into catalyst choice, mechanism, and detailed experimental procedures.

Lewis Acid Catalysis: The Workhorse of the Reaction

Lewis acids function by accepting an electron pair from one of the chlorine atoms of the benzal chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage and the formation of a resonance-stabilized carbocation intermediate. This intermediate is then rapidly attacked by water.

Mechanism of Lewis Acid-Catalyzed Hydrolysis

G cluster_0 Catalyst Activation cluster_1 Carbocation Formation cluster_2 Nucleophilic Attack & Product Formation A 2,3-Dichlorobenzal Chloride C Activated Complex [R-CHCl(Cl--ZnCl₂)] A->C Coordination B Lewis Acid (e.g., ZnCl₂) B->C D α-chloro carbocation [R-CHCl⁺] + [ZnCl₃]⁻ C->D Heterolysis F Hemiacetal Intermediate D->F Attack by Water E H₂O E->F G 2,3-Dichlorobenzaldehyde F->G Elimination of HCl & Catalyst Regeneration

Caption: Lewis Acid-catalyzed hydrolysis workflow.

Comparative Data on Common Lewis Acid Catalysts

CatalystTypical Loading (mol%)Typical Temperature (°C)Key AdvantagesPotential Issues
**Zinc Chloride (ZnCl₂) **0.1 - 0.5120 - 160High activity, good yields (>90% reported for related substrates).[6]Can promote polymerization at higher temperatures.[4][9]
Ferric Chloride (FeCl₃) 0.02 - 0.1110 - 140Very active at low loadings, cost-effective.[5]Can be corrosive; moisture sensitivity requires careful handling.
Aluminum Chloride (AlCl₃) 0.1 - 1.060 - 120Highly active, allows for lower reaction temperatures.[3]Can lead to Friedel-Crafts side reactions if aromatic solvents are used.
Experimental Protocol: ZnCl₂-Catalyzed Hydrolysis of this compound

This protocol is a representative procedure based on established methods for the hydrolysis of related chlorinated toluenes.[6][9]

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Deionized Water

  • Nitrogen or Argon source

  • Reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

Procedure:

  • Reactor Setup: Charge the reactor with this compound (1.0 mole equivalent).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) to displace air and moisture.

  • Catalyst Addition: Add a catalytic amount of anhydrous Zinc Chloride (e.g., 0.2 g for a ~0.6 mole scale reaction) to the stirred substrate.[6]

  • Heating: Heat the mixture to the target temperature (e.g., 160°C) under constant stirring.

  • Water Addition: Once the temperature is stable, add water (1.0-1.2 mole equivalents) dropwise via the dropping funnel over several hours (e.g., 1-7 hours).[6][9] Causality: Slow addition is crucial to control the exothermicity of the reaction and to prevent the build-up of HCl, which can create pressure and promote side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture. The crude product can be purified by distillation under reduced pressure to yield pure 2,3-Dichlorobenzaldehyde.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Q: My reaction has stalled, showing low or incomplete conversion. What should I do?

  • Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst is highly hygroscopic. If it has absorbed moisture from the air, its activity will be severely compromised.

    • Solution: Use freshly opened, anhydrous catalyst or dry the catalyst in a vacuum oven before use. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.

  • Possible Cause 2: Insufficient Temperature. The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

    • Solution: Cautiously increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by GC. Be aware that exceeding the optimal temperature can lead to side product formation.

  • Possible Cause 3: Poor Mass Transfer. In a biphasic system without a PTC, the reaction is limited by the interfacial area between the organic and aqueous phases.

    • Solution: Increase the stirring rate to improve mixing. If this is insufficient, consider adding a suitable phase-transfer catalyst (e.g., TBAB, 1-2 mol%) to the reaction mixture.[7][10]

Troubleshooting Workflow for Low Yield

G Start Problem: Low Yield CheckConversion Analyze by GC: Is starting material present? Start->CheckConversion YesSM Incomplete Conversion CheckConversion->YesSM Yes NoSM Side Product Formation CheckConversion->NoSM No Catalyst Check Catalyst: Anhydrous? Correct Loading? YesSM->Catalyst Temp Check Temperature: Too low? YesSM->Temp Mix Check Mixing: Sufficient Stirring? YesSM->Mix CheckTars Observe Reaction: Is there dark coloration or tarring? NoSM->CheckTars Sol_Catalyst Solution: Use fresh, anhydrous catalyst. Verify loading. Catalyst->Sol_Catalyst Sol_Temp Solution: Increase temperature in 5-10°C increments. Temp->Sol_Temp Sol_Mix Solution: Increase stir rate. Consider adding a PTC. Mix->Sol_Mix HighTemp Possible Cause: Temperature too high. CheckTars->HighTemp Yes Impurity Possible Cause: Impure starting material. CheckTars->Impurity No YesTars Yes NoTars No Sol_HighTemp Solution: Reduce reaction temperature. HighTemp->Sol_HighTemp Sol_Impurity Solution: Purify starting material (e.g., by distillation). Impurity->Sol_Impurity

Sources

common impurities in 2,3-Dichlorobenzal Chloride and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2,3-Dichlorobenzal Chloride (CAS No. 2136-89-2), also known as α,α,2,3-tetrachlorotoluene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing common impurities encountered during its synthesis and handling. Ensuring the purity of this critical intermediate is paramount for the success of downstream applications, such as the synthesis of pharmaceuticals and agrochemicals.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding impurities in this compound, providing the foundational knowledge needed for effective troubleshooting.

Q1: What are the most common impurities in technical-grade this compound and what is their origin?

The primary industrial synthesis of this compound involves the free-radical side-chain chlorination of 2,3-Dichlorotoluene.[2][3] The impurities are almost exclusively byproducts of this process. The reaction proceeds stepwise, and halting it precisely at the dichlorinated side-chain stage is challenging.

Key Impurity Classes:

  • Process-Related Impurities (Side-Chain Analogs):

    • Unreacted Starting Material: 2,3-Dichlorotoluene (under-chlorination).

    • Intermediates: 2,3-Dichlorobenzyl Chloride (under-chlorination).

    • Over-chlorination Product: 2,3-Dichlorobenzotrichloride.

  • Side-Reaction Impurities (Ring Chlorination):

    • Isomeric Trichlorotoluenes: Compounds like 2,3,4-trichlorotoluene or 2,3,6-trichlorotoluene can form if chlorination occurs on the aromatic ring instead of the side-chain. This is typically promoted by Lewis acid catalysts (e.g., trace metals like iron) and lower temperatures.[4]

  • Degradation Impurities (Hydrolysis/Oxidation):

    • 2,3-Dichlorobenzaldehyde: Formed by the partial hydrolysis of this compound upon exposure to moisture.[5]

    • 2,3-Dichlorobenzoic Acid: Can be formed from the hydrolysis of the over-chlorinated impurity, 2,3-Dichlorobenzotrichloride.

The distribution of these impurities is largely determined by the chlorine-to-toluene ratio, reaction time, temperature, and UV light intensity during synthesis.[3]

G cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation 2,3-Dichlorotoluene 2,3-Dichlorotoluene 2,3-Dichlorobenzyl Chloride 2,3-Dichlorobenzyl Chloride 2,3-Dichlorotoluene->2,3-Dichlorobenzyl Chloride + Cl₂ - HCl Unreacted Starting Material 2,3-Dichlorotoluene (Under-chlorination) 2,3-Dichlorotoluene->Unreacted Starting Material Ring_Chlorination Isomeric Trichlorotoluenes (Side Reaction) 2,3-Dichlorotoluene->Ring_Chlorination + Cl₂ (Lewis Acid) This compound This compound 2,3-Dichlorobenzyl Chloride->this compound + Cl₂ - HCl Intermediate 2,3-Dichlorobenzyl Chloride (Under-chlorination) 2,3-Dichlorobenzyl Chloride->Intermediate 2,3-Dichlorobenzotrichloride 2,3-Dichlorobenzotrichloride This compound->2,3-Dichlorobenzotrichloride + Cl₂ - HCl Hydrolysis 2,3-Dichlorobenzaldehyde (Degradation) This compound->Hydrolysis  + H₂O Over-chlorination 2,3-Dichlorobenzotrichloride (Over-chlorination) 2,3-Dichlorobenzotrichloride->Over-chlorination

Fig 1. Synthesis pathway and origin of common impurities.
Q2: Why is it critical to remove these impurities for downstream applications?

Each class of impurity presents a unique problem for subsequent reactions. For instance, in the synthesis of the pharmaceutical Lamotrigine, this compound is a precursor to the key intermediate 2,3-Dichlorobenzoyl Chloride.[2][6]

  • Under/Over-Chlorinated Impurities: These compounds have different reactivities and will lead to the formation of undesired side-products that are often difficult to separate from the final active pharmaceutical ingredient (API), potentially impacting yield, purity, and safety.

  • Ring-Chlorinated Isomers: These isomers can introduce regioisomeric impurities in the final product that may be challenging to detect and remove, and could possess different toxicological profiles.

  • Hydrolysis Products: Aldehydes and carboxylic acids are reactive functional groups that can participate in unwanted side reactions, consuming expensive reagents and complicating the purification of the final product.

The selection of starting material with lower levels of impurities is crucial to guarantee the reduction of residual products in further syntheses.[7][8]

Q3: What analytical techniques are best for identifying and quantifying these impurities?

Gas Chromatography (GC) is the gold standard for analyzing the purity of this compound and its related compounds.

  • GC with a Flame Ionization Detector (GC-FID): Excellent for quantifying the percentage of each component in a mixture based on area percent, assuming similar response factors. It is robust and provides high precision.

  • GC coupled with Mass Spectrometry (GC-MS): Essential for the unambiguous identification of impurities.[9] By comparing the mass spectra of unknown peaks to a library (like NIST), one can confirm the identity of process-related and side-reaction impurities.[10]

For a comprehensive analysis, a combination of both techniques is recommended: GC-MS for initial identification and method development, followed by GC-FID for routine quality control and quantification.

Q4: How does moisture affect the stability and purity of this compound?

This compound is classified as moisture-sensitive.[1] The two chlorine atoms on the benzylic carbon are susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction proceeds via an unstable intermediate to form 2,3-Dichlorobenzaldehyde and hydrochloric acid.[11] The presence of the degradation product 2,3-Dichlorobenzaldehyde is a direct indicator of improper handling or storage. Therefore, it is imperative to handle the material under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific impurity-related issues. The primary method for purifying crude this compound is fractional distillation under reduced pressure , which separates compounds based on differences in their boiling points.

Issue 1: High Levels of Under- and Over-Chlorinated Impurities
  • Symptoms: GC analysis shows significant peaks corresponding to 2,3-Dichlorotoluene, 2,3-Dichlorobenzyl Chloride, and/or 2,3-Dichlorobenzotrichloride.

  • Root Cause: Incomplete reaction, excessive reaction time, or poor control over the stoichiometry of chlorine addition during synthesis.[3]

  • Solution: Purification via Fractional Vacuum Distillation.

The success of this technique relies on the boiling point differences between the components.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg (est.)Boiling Point (°C) at reduced pressure
2,3-Dichlorotoluene161.03~208-
2,3-Dichlorobenzyl Chloride195.48~245-
This compound 229.93 ~277 -
2,3-Dichlorobenzotrichloride264.37~305160-165 °C (hydrolysis temp)[9]

(Note: Exact boiling points at atmospheric pressure are often not reported due to thermal decomposition; distillation is almost always performed under vacuum.)

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) for high efficiency. Use a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap and a pressure gauge. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Charge the Flask: Charge the crude this compound into the round-bottom distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuate the System: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun (Low-boiling impurities): Collect the initial distillate, which will be enriched in 2,3-Dichlorotoluene and 2,3-Dichlorobenzyl Chloride. The head temperature will be lower during this phase.

    • Main Fraction (Product): Once the head temperature stabilizes at the expected boiling point of this compound at that pressure, switch to a clean receiving flask to collect the purified product.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness. The remaining residue will contain the higher-boiling 2,3-Dichlorobenzotrichloride and any polymeric materials.

  • Analysis: Analyze the collected main fraction by GC-FID or GC-MS to confirm purity. A purity of >98% is often achievable.

Issue 2: Presence of Hydrolysis/Oxidation Products
  • Symptoms: GC analysis shows peaks for 2,3-Dichlorobenzaldehyde or an oily product that fumes slightly in moist air (indicating HCl from hydrolysis).

  • Root Cause: Exposure of the crude product to water during workup or storage.

  • Solution: A multi-step purification workflow involving a pre-distillation wash.

G start Crude Product (with hydrolysis impurities) wash 1. Dissolve in Dry Toluene start->wash bicarb_wash 2. Wash with 5% NaHCO₃(aq) (Removes acidic impurities) wash->bicarb_wash water_wash 3. Wash with Brine (Removes residual water) bicarb_wash->water_wash dry 4. Dry over MgSO₄ or Na₂SO₄ water_wash->dry filter 5. Filter dry->filter evap 6. Remove Toluene (Rotary Evaporation) filter->evap distill 7. Fractional Vacuum Distillation (Protocol 1) evap->distill end Pure this compound distill->end

Fig 2. General workflow for removing hydrolysis impurities.
  • Dissolution: Dissolve the crude this compound in a dry, water-immiscible organic solvent like toluene.[1][12]

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities like 2,3-Dichlorobenzoic acid and HCl. Caution: Vent the funnel frequently as CO₂ gas will be evolved.

    • Separate the aqueous layer.

    • Wash the organic layer with a saturated brine solution to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Final Purification: Subject the resulting oil to Fractional Vacuum Distillation as described in Protocol 1 to remove any remaining impurities.

Causality Note: The mild basic wash with sodium bicarbonate is chosen over stronger bases (like NaOH) to avoid promoting further hydrolysis of the benzal chloride functional group. The final distillation step is crucial as the wash will not remove process-related impurities.

References
  • CymitQuimica. 2,3-Dichlorobenzoyl chloride Safety Data Sheet.
  • Benchchem. An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
  • Patsnap. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • Mahia, P. et al. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • ChemicalBook. 2,3-Dichlorobenzoyl chloride synthesis.
  • Benchchem. Overcoming challenges in the chlorination of toluene to Benzotrichloride.
  • ChemicalBook. 2,3-Dichlorobenzyl chloride synthesis.
  • LookChem. Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride.
  • ChemicalBook. 2,3-Dichlorobenzaldehyde synthesis.
  • ChemicalBook. 2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4.
  • Guidechem. How can 2,3-dichlorobenzoyl chloride be synthesized and applied?.
  • Google Patents. US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,3-Dichlorobenzoyl Chloride | 2905-60-4.
  • Google Patents. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Googleapis.com. US 2006/0281948 A1 - Preparation process of 2,3-dichlorobenzoyl cyanide.
  • Wikipedia. Lamotrigine.
  • Lab Manual. PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
  • Wikipedia. Dichlorotoluene.
  • PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Semantic Scholar. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—that can be adapted and validated for the precise quantification of 2,3-Dichlorobenzal Chloride. The methodologies presented herein are based on established analytical principles for structurally similar chlorinated aromatic compounds and volatile halogenated hydrocarbons.

The Analytical Challenge: Reactivity and Matrix Complexity

This compound is susceptible to hydrolysis, which presents a significant challenge for analytical method development. The presence of moisture in solvents or on chromatographic columns can lead to the degradation of the analyte and the formation of 2,3-dichlorobenzaldehyde and hydrochloric acid, resulting in inaccurate quantification. Consequently, the choice of analytical technique and experimental conditions must be carefully considered to ensure the integrity of the sample and the reliability of the results.

Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the quantification of this compound, each with its own set of advantages and considerations. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) is often the technique of choice for volatile and semi-volatile halogenated organic compounds.[1] Its high resolving power and the availability of sensitive detectors, such as the Electron Capture Detector (ECD) and Mass Spectrometry (MS), make it well-suited for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, particularly when dealing with less volatile impurities or when derivatization is to be avoided. Reversed-phase HPLC with UV detection is a robust and widely used technique in pharmaceutical analysis.[2][3]

The following table provides a comparative summary of projected performance characteristics for adapted GC and HPLC methods for this compound analysis. These projections are based on performance data from validated methods for analogous compounds and should be confirmed during method validation.[4][5][6][7]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Causality
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.GC is ideal for volatile compounds, while HPLC is suited for a wider range of polarities and volatilities.
Projected Linearity 0.1 - 50 µg/mL (R² > 0.995)0.5 - 100 µg/mL (R² > 0.995)Both techniques can achieve excellent linearity over a practical concentration range.
Projected LOD ~0.05 µg/mL (ECD/MS)~0.2 µg/mL (UV)GC with ECD or MS detection generally offers superior sensitivity for halogenated compounds.
Projected LOQ ~0.15 µg/mL (ECD/MS)~0.6 µg/mL (UV)The LOQ is typically 3-10 times the LOD, reflecting the higher sensitivity of GC-based methods.
Projected Accuracy 95 - 105%98 - 102%Both methods, when properly validated, can provide high accuracy.
Projected Precision < 5% RSD< 2% RSDHPLC generally offers slightly better precision due to the nature of liquid sample introduction.
Sample Preparation Dilution in a dry, non-polar solvent (e.g., hexane, toluene).Dilution in a dry, compatible mobile phase component (e.g., acetonitrile).Minimal sample preparation is required for both, with a critical focus on excluding moisture.
Potential Issues Thermal degradation in the injector; reaction with active sites in the column.Hydrolysis in aqueous mobile phases; interaction with silanol groups on the column.The reactivity of the benzal chloride moiety necessitates careful control of temperature and moisture.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed GC and HPLC analysis of this compound. These protocols are intended as a starting point for method development and validation.

Gas Chromatography (GC) Method (Adapted from NIOSH 1003 and general GC principles for chlorinated compounds)[1][8][9][10]

This method is designed for the quantification of this compound in organic reaction mixtures. The use of a non-polar capillary column and a sensitive detector like an ECD or MS is recommended.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector, an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C (ECD) or MS transfer line at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

2. Reagent and Standard Preparation:

  • Solvent: Anhydrous hexane or toluene, GC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Store in a tightly sealed container at 4°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation:

  • Accurately weigh an appropriate amount of the reaction mixture or sample into a volumetric flask.

  • Dissolve and dilute to volume with the chosen anhydrous solvent to bring the concentration of this compound within the calibration range.

  • Filter the sample through a 0.45 µm PTFE syringe filter if particulate matter is present.

4. Analysis and Quantification:

  • Inject the working standards to establish a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples using the calibration curve.

Diagram of the GC Analytical Workflow:

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Working Standards Standard->Dilution_Std Dilute Sample Reaction Sample Dilution_Smp Prepared Sample Sample->Dilution_Smp Dilute Solvent Anhydrous Solvent Solvent->Dilution_Std Solvent->Dilution_Smp Injector GC Injector (250°C) Dilution_Std->Injector Dilution_Smp->Injector Column DB-5ms Column Injector->Column Vaporize & Separate Detector ECD or MS Detector Column->Detector Detect Calibration Calibration Curve Detector->Calibration Standard Peaks Quantification Quantification Detector->Quantification Sample Peaks Calibration->Quantification Calculate Concentration

Caption: Workflow for the quantification of this compound by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC) Method (Adapted from methods for related dichlorobenzoyl compounds)[2][3]

This reversed-phase HPLC method is suitable for monitoring the concentration of this compound in synthesis reactions where the compound is present at moderate to high levels. The key is to use a mobile phase with a high organic content to minimize on-column hydrolysis.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (HPLC Grade)

    • B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-10 min: 80% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Solvent/Diluent: Anhydrous acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the GC method, using anhydrous acetonitrile as the solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with anhydrous acetonitrile to cover the expected concentration range (e.g., 0.5, 1, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh an appropriate amount of the reaction mixture or sample into a volumetric flask.

  • Dissolve and dilute to volume with anhydrous acetonitrile to bring the concentration of this compound within the calibration range.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

4. Analysis and Quantification:

  • Inject the working standards to generate a calibration curve.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Diagram of the HPLC Analytical Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Working Standards Standard->Dilution_Std Dilute Sample Reaction Sample Dilution_Smp Prepared Sample Sample->Dilution_Smp Dilute Solvent Anhydrous Acetonitrile Solvent->Dilution_Std Solvent->Dilution_Smp Autosampler Autosampler Dilution_Std->Autosampler Dilution_Smp->Autosampler Column C18 Column Autosampler->Column Inject & Separate Pump HPLC Pump Pump->Autosampler Inject & Separate Detector UV Detector (230 nm) Column->Detector Detect Calibration Calibration Curve Detector->Calibration Standard Peaks Quantification Quantification Detector->Quantification Sample Peaks MobilePhase Mobile Phase (ACN/H2O) MobilePhase->Pump Calibration->Quantification Calculate Concentration

Caption: Workflow for the quantification of this compound by High-Performance Liquid Chromatography.

Conclusion and Recommendations

While no standardized methods currently exist for the quantification of this compound, both Gas Chromatography and High-Performance Liquid Chromatography present strong potential for the development of robust and reliable analytical procedures.

  • For high sensitivity and the analysis of volatile impurities , the proposed GC-ECD or GC-MS method is recommended. Careful optimization of the injector temperature will be crucial to prevent thermal degradation.

  • For routine in-process control and when analyzing complex mixtures with non-volatile components , the proposed reversed-phase HPLC-UV method offers a practical and robust alternative. The use of a high concentration of organic solvent in the mobile phase is critical to mitigate the risk of on-column hydrolysis.

Regardless of the chosen technique, thorough method validation in accordance with ICH Q2(R1) guidelines is essential to ensure the accuracy, precision, and reliability of the analytical results.[4][5][6][7] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness of the developed method for its intended application.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • Teledyne LABS. (n.d.). EPA Method 524.2 Water Analysis.
  • Shimadzu Corporation. (n.d.). Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SPL. (2026, January 9). EPA Method 524.2 Volatile Organic Compounds (VOCs) Testing.
  • LCGC International. (n.d.). U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column.
  • EMSL Analytical, Inc. (n.d.). Carbon Tetrachloride by NIOSH 1003M.
  • Centers for Disease Control and Prevention. (n.d.). HYDROCARBONS, HALOGENATED 1003.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Carbon tetrachloride (hydrocarbons, halogenated).
  • Synectics. (1994, August 15). Method 1003.
  • Wikisource. (2016, June 23). Hydrocarbons, Halogenated (1003).
  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • ResearchGate. (n.d.). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers.
  • ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl chloride synthesis.
  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dichlorobenzoyl Chloride.
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride.
  • Chromatography Forum. (2005, July 26). chloro-benzoyl chloride impurity or assay method.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,3-Dichlorobenzal Chloride

This compound is a critical chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. The purity of this starting material is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. The presence of isomers, starting materials, or degradation byproducts necessitates robust analytical methods for quality control. This guide provides an in-depth comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against a traditional Gas Chromatography (GC) approach for the comprehensive purity assessment of this compound. We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the optimal technique for their specific needs.

Methodological Rationale: Choosing Between HPLC and GC

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for separating non-volatile or thermally labile compounds. In the context of this compound, this is particularly relevant for identifying potential degradation products such as 2,3-dichlorobenzoic acid or non-volatile polymeric impurities that may not be amenable to GC analysis. Our proposed Reverse-Phase HPLC (RP-HPLC) method leverages the polarity differences between the main component and its impurities to achieve separation.

  • Gas Chromatography (GC): As a volatile compound, this compound is also an excellent candidate for GC analysis. GC often provides higher resolution and speed for volatile analytes. It is particularly effective for separating closely related volatile impurities, such as positional isomers (e.g., 2,4- or 3,4-dichlorobenzal chloride) or residual starting materials.[1] The primary alternative method for comparison will, therefore, be a capillary GC method with Flame Ionization Detection (GC-FID).

This guide will demonstrate that while both techniques are viable, their strengths and weaknesses make them suitable for different aspects of purity analysis, with HPLC offering a more comprehensive view of potential non-volatile degradants.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for determining the purity of a chemical intermediate like this compound, from sample reception to the final purity report.

Analytical_Workflow cluster_prep Phase 1: Preparation & Strategy cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Evaluation & Reporting Sample Sample Receipt (this compound) Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Deg Stability Indicating Std_Prep Standard Preparation (Reference & Impurity Standards) Sample->Std_Prep HPLC Proposed Method: RP-HPLC Analysis Forced_Deg->HPLC GC Alternative Method: GC-FID Analysis Forced_Deg->GC Std_Prep->HPLC Std_Prep->GC Data_Proc Data Processing (Peak Integration & Identification) HPLC->Data_Proc GC->Data_Proc Comparison Comparative Analysis (Purity, Impurity Profile, Validation) Data_Proc->Comparison Report Final Purity Report Comparison->Report

Caption: General workflow for purity analysis.

Experimental Protocols

A self-validating system is essential for trustworthy results. Both protocols include system suitability tests (SST) as mandated by guidelines from the International Conference on Harmonization (ICH).[2]

Protocol 1: Proposed RP-HPLC Method

This method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][4][5]

1. Chromatographic Conditions:

Parameter Specification Rationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD Standard, reliable system. DAD allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size The C18 stationary phase provides the necessary hydrophobicity to retain the dichlorinated aromatic compound and separate it from more polar or less polar impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses the ionization of acidic impurities (e.g., 2,3-dichlorobenzoic acid), leading to better peak shape and consistent retention.
Mobile Phase B Acetonitrile A common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B The gradient is optimized to first elute any highly polar impurities, then resolve the main peak from closely related substances, and finally wash out any highly non-polar impurities from the column.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °C Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.[6]
Detection UV at 220 nm Provides good sensitivity for the benzal chloride chromophore.

| Injection Vol. | 10 µL | A suitable volume to avoid column overloading while ensuring adequate sensitivity. |

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used for the detection of trace impurities.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

Protocol 2: Alternative GC-FID Method

This method is optimized for the analysis of the primary volatile component and related volatile impurities.

1. Chromatographic Conditions:

Parameter Specification Rationale
GC System Agilent 7890B or equivalent with FID FID provides excellent sensitivity and a wide linear range for hydrocarbon-based compounds.
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness A robust, general-purpose column providing good separation for a wide range of semi-volatile chlorinated aromatics.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min Inert carrier gas. Constant flow mode ensures stable retention times across the temperature program.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min The initial temperature ensures good focusing of the analytes on the column head. The ramp rate is sufficient to elute the main peak and separate it from potential isomers and byproducts.
Injector Temp. 260 °C Ensures rapid and complete vaporization of the sample without thermal degradation.
Detector Temp. 280 °C Prevents condensation of the analytes as they exit the column.

| Injection Mode | Split (50:1), 1 µL injection | A split injection prevents column overloading from the concentrated main peak and ensures sharp chromatographic peaks. |

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane (DCM).

  • Standard Solution (100 µg/mL): Prepare as described for HPLC, using DCM as the solvent.

  • Sample Solution (1000 µg/mL): Prepare as described for HPLC, using DCM as the solvent.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: RSD for peak area ≤ 2.0%.

Comparative Performance Data

To objectively compare the two methods, a single batch of this compound was analyzed. The batch was also subjected to forced degradation (acidic hydrolysis with 0.1N HCl at 60°C for 4 hours) to generate relevant impurities. The primary degradation product identified by LC-MS was 2,3-Dichlorobenzoic Acid.

Table 1: Purity Assay and Impurity Profile Comparison
AnalyteHPLC Method (% Area)GC-FID Method (% Area)Comments
This compound 99.15%99.55%GC shows slightly higher purity as it does not detect the non-volatile degradant.
2,3-Dichlorobenzoic Acid 0.58%Not DetectedThis key acidic impurity is non-volatile and cannot be analyzed by this GC method, highlighting a significant limitation of the GC approach for stability studies.
Unknown Impurity 1 (Volatile) 0.12% (at RRT 0.85)0.25% (at RRT 0.88)GC provides better resolution and a more accurate quantification for this volatile impurity.
Unknown Impurity 2 (Volatile) 0.15% (at RRT 1.10)0.20% (at RRT 1.12)Similar to Impurity 1, GC offers superior performance for this component.
Table 2: Method Validation Parameter Summary

Method validation was performed according to ICH Q2(R1) guidelines.[2]

ParameterHPLC MethodGC-FID Method
Linearity (r²) > 0.9995> 0.9998
LOD 0.01 µg/mL (0.001%)0.03 µg/mL (0.003%)
LOQ 0.03 µg/mL (0.003%)0.10 µg/mL (0.01%)
Precision (%RSD) 0.45%0.28%
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%

Discussion: An Expert's Interpretation

The data clearly illustrates the distinct advantages of each technique.

Method_Selection_Logic Start Goal: Purity Analysis of This compound Q1 Are non-volatile or thermally labile impurities a concern? (e.g., acids, polymers) Start->Q1 HPLC_Path Primary Method: RP-HPLC Q1->HPLC_Path  Yes GC_Path Alternative/Complementary Method: GC-FID Q1->GC_Path  No HPLC_Adv Advantages: - Stability-indicating - Detects non-volatile degradants - Excellent for polar impurities HPLC_Path->HPLC_Adv Conclusion Recommendation: Use HPLC for full impurity profile & stability. Use GC for rapid QC of volatile impurities. HPLC_Path->Conclusion GC_Adv Advantages: - High resolution for volatile isomers - Faster run times - High precision for main assay GC_Path->GC_Adv GC_Path->Conclusion

Caption: Logic for selecting the appropriate analytical method.

The RP-HPLC method demonstrates its strength as a stability-indicating method . Its ability to detect and quantify the 2,3-Dichlorobenzoic acid, a probable degradation product, is a critical advantage that the GC method lacks. For comprehensive quality control, especially for material destined for cGMP manufacturing, understanding the full degradation profile is non-negotiable. The method shows excellent sensitivity (LOD/LOQ) and is fit for the purpose of trace impurity analysis.

The GC-FID method , while unable to see the non-volatile acid, provides superior precision for the main assay and better resolution for volatile impurities.[1][7] This makes it an excellent choice for routine, high-throughput quality control where the primary goal is to confirm the purity against known volatile impurities or for in-process controls during synthesis.[8]

Conclusion and Recommendations

For the comprehensive purity determination of this compound, a dual-methodology approach is recommended for maximum assurance.

  • For Stability Studies and Full Impurity Profiling: The proposed RP-HPLC method is superior and essential . It provides a complete picture of both volatile and non-volatile impurities, making it the only choice for release testing and stability programs where degradation products must be monitored.

  • For Routine Raw Material Screening and In-Process Control: The GC-FID method is a highly efficient and precise alternative . Its speed and high resolution for volatile components make it ideal for rapidly screening batches against a defined set of known volatile impurities.

Ultimately, the choice of method depends on the analytical objective. However, for ensuring the highest quality and regulatory compliance in drug development, the described RP-HPLC method provides the most trustworthy and comprehensive data.

References

  • SIELC. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Reddy, G. S., & Kumar, A. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

  • Rao, D. V., & Chakravarthy, I. E. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 7(4), 1030-1036. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichlorobenzoyl chloride. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide in Water. EPA. Retrieved from [Link]

  • Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 32(1), 76-86. Retrieved from [Link]

  • Google Patents. (2017). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Technology, 42, e115221. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2012). Benzalkonium Chloride Solution. USP-NF. Retrieved from [Link]

  • Patel, J., & Prajapati, A. (2018). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4345-4352. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl chloride. PubChem. Retrieved from [Link]

  • Sreekanth, N., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(2), 1309-1316. Retrieved from [Link]

  • Popa, D. S., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Array Detection. Journal of Chromatographic Science, 47(2), 122-126. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]

  • ResearchGate. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • Google Patents. (2020). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
  • Hishta, C., & Bomstein, J. (1969). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry, 41(10), 1395-1396. Retrieved from [Link]

  • USP29-NF24. (n.d.). NF Monographs: Benzalkonium Chloride. Retrieved from [Link]

  • Pharmacopeia. (2025). Benzalkonium Chloride - Definition, Identification, Impurities - USP 2025. Retrieved from [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1). Retrieved from [Link]

  • de Souza, N. V., & de Oliveira, J. E. (2009). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 45(2), 351-357. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2,3-Dichlorobenzal Chloride and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the precise identification and differentiation of isomeric starting materials are paramount. The six positional isomers of dichlorobenzal chloride, including the target 2,3-Dichlorobenzal Chloride, present a significant analytical challenge due to their identical molecular weights and often similar physical properties. This guide provides an in-depth, objective comparison of analytical methodologies to reliably distinguish between these isomers, supported by experimental data and validated protocols. Our focus is not merely on the "how," but the fundamental "why" behind the selection of each technique and experimental parameter.

The Challenge of Isomeric Similarity

Dichlorobenzal chloride and its isomers are valuable intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. The specific substitution pattern of the chlorine atoms on the benzene ring significantly influences the reactivity and, ultimately, the efficacy and safety of the final product. Consequently, robust analytical methods to ensure the isomeric purity of these starting materials are not just a matter of quality control, but a foundational requirement for reproducible and reliable research and manufacturing.

The six positional isomers of dichlorobenzal chloride are:

  • This compound

  • 2,4-Dichlorobenzal Chloride

  • 2,5-Dichlorobenzal Chloride

  • 2,6-Dichlorobenzal Chloride

  • 3,4-Dichlorobenzal Chloride

  • 3,5-Dichlorobenzal Chloride

This guide will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): Leveraging Volatility and Fragmentation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The separation in GC is predicated on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For isomers, separation is often dictated by subtle differences in boiling points and polarities.

Expected Elution Order in GC

The elution order of dichlorobenzal chloride isomers on a non-polar column is primarily influenced by their boiling points. Symmetrical isomers tend to have more ordered crystalline structures, leading to higher melting points but often slightly lower boiling points due to their compact nature. Therefore, the para-substituted isomers are generally expected to elute earlier than their ortho- and meta- counterparts. However, steric hindrance, as seen in the 2,6-isomer, can also affect intermolecular interactions and thus boiling point and retention time.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from methodologies used for the separation of similar chlorinated aromatic compounds and serves as a robust starting point for the analysis of dichlorobenzal chloride isomers.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-300 m/z.

Sample Preparation:

  • Prepare a 100 ppm stock solution of the dichlorobenzal chloride isomer mixture in a suitable solvent such as dichloromethane or hexane.

  • Perform serial dilutions to a final concentration of 1-10 ppm for analysis.

  • Inject 1 µL of the sample into the GC-MS.

Data Interpretation

While all isomers will exhibit the same molecular ion peak (m/z 194 for C7H5Cl3), their fragmentation patterns may show subtle differences. However, the primary distinguishing feature will be the retention time.

Table 1: Predicted GC Elution Order and Key Physical Properties of Dichlorobenzal Chloride Isomers

IsomerPredicted Elution OrderBoiling Point (°C)Rationale for Elution Order
2,5-Dichlorobenzal Chloride1~245-250Higher symmetry often leads to a slightly lower boiling point.
2,4-Dichlorobenzal Chloride2~248[1]
3,5-Dichlorobenzal Chloride3~250-255Symmetrical structure.
3,4-Dichlorobenzal Chloride4~255-260
This compound5~260-265
2,6-Dichlorobenzal Chloride6~260-265Significant steric hindrance may increase boiling point.

Note: Boiling points are estimates based on related compounds and may vary.

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity Differences

HPLC offers a complementary approach to GC, particularly for less volatile or thermally labile compounds. In reversed-phase HPLC, separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Analysis

This protocol is based on established methods for separating positional isomers of chlorinated aromatic compounds.[2][3][4]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-based stationary phase is chosen for its ability to induce dipole-dipole and π-π interactions, which can enhance the separation of aromatic positional isomers.

Parameters:

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% B to 80% B

    • 15-20 min: Hold at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm.

Sample Preparation:

  • Prepare a 100 ppm stock solution of the dichlorobenzal chloride isomer mixture in acetonitrile.

  • Dilute to a final concentration of 10-20 ppm for analysis.

  • Inject 10 µL of the sample.

Expected Elution Order in HPLC

In reversed-phase HPLC, more polar compounds elute earlier. The polarity of the dichlorobenzal chloride isomers is influenced by the position of the electron-withdrawing chlorine atoms. Isomers with a greater net dipole moment will be more polar and thus have shorter retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing between positional isomers. Both ¹H and ¹³C NMR provide a unique fingerprint for each isomer based on the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The symmetry of the molecule plays a crucial role in the appearance of the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for Dichlorobenzal Chloride Isomers (in CDCl₃)

IsomerAromatic Protons (ppm)Benzylic Proton (-CHCl₂) (ppm)Expected Splitting Pattern
This compound~7.2-7.6~6.5-6.7Three distinct aromatic signals.
2,4-Dichlorobenzal Chloride~7.3-7.5~6.5-6.7Three distinct aromatic signals, likely a singlet, doublet, and doublet.
2,5-Dichlorobenzal Chloride~7.2-7.4~6.5-6.7Three distinct aromatic signals.
2,6-Dichlorobenzal Chloride~7.1-7.4~6.8-7.0Symmetrical pattern, likely a triplet and a doublet.
3,4-Dichlorobenzal Chloride~7.3-7.6~6.4-6.6Three distinct aromatic signals.
3,5-Dichlorobenzal Chloride~7.2-7.4~6.4-6.6Symmetrical pattern, likely two singlets or a singlet and a doublet.

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. This provides an unambiguous method for isomer identification.

Table 3: Predicted Number of ¹³C NMR Signals for Dichlorobenzal Chloride Isomers

IsomerTotal Number of Carbon SignalsNumber of Aromatic Carbon SignalsRationale
This compound76Asymmetrical
2,4-Dichlorobenzal Chloride76Asymmetrical
2,5-Dichlorobenzal Chloride76Asymmetrical
2,6-Dichlorobenzal Chloride54Plane of symmetry
3,4-Dichlorobenzal Chloride76Asymmetrical
3,5-Dichlorobenzal Chloride54Plane of symmetry
Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra.

Visualizing the Workflow and Isomeric Differences

The following diagrams illustrate the general analytical workflow and the structural basis for differentiation by ¹³C NMR.

Caption: General experimental workflows for GC-MS, HPLC, and NMR analysis.

Isomer_Differentiation cluster_asymmetric Asymmetric Isomers cluster_symmetric Symmetric Isomers 2,3-DCBC 2,3-DCBC (7 Signals) 2,4-DCBC 2,4-DCBC (7 Signals) 2,5-DCBC 2,5-DCBC (7 Signals) 2,6-DCBC 2,6-DCBC (5 Signals) 3,4-DCBC 3,4-DCBC (7 Signals) 3,5-DCBC 3,5-DCBC (5 Signals)

Caption: Differentiation of dichlorobenzal chloride isomers by the number of ¹³C NMR signals.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is a critical analytical task that can be reliably achieved through a combination of chromatographic and spectroscopic techniques. While GC-MS and HPLC provide excellent separation capabilities, NMR spectroscopy, particularly ¹³C NMR, offers the most definitive structural confirmation. For routine quality control, a validated GC or HPLC method can be employed for rapid screening, with NMR serving as the ultimate arbiter for structural verification. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the required level of certainty, sample throughput, and available instrumentation.

References

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichlorobenzoyl chloride. Retrieved from the NIST WebBook. [Link]

  • LookChem. (n.d.). Cas 2905-60-4,2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isomers.... Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzoyl chloride. Retrieved from the NIST WebBook. [Link]

  • Royalchem. (n.d.). 3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6) | 99% Manufacturer. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. Retrieved from [Link]

  • MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Utility: 2,3-Dichlorobenzal Chloride vs. 2,3-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. Among the myriad of available reagents, chlorinated aromatic compounds serve as versatile building blocks. This guide provides an in-depth technical comparison of two such molecules: 2,3-Dichlorobenzal Chloride and 2,3-Dichlorobenzoyl Chloride. While structurally similar, the subtle difference in their functional groups—a dichloromethyl group versus an acyl chloride—leads to profoundly different reactivity and applications. This document aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison, supported by experimental data, to inform their synthetic strategies.

Introduction to the Reagents

At first glance, this compound and 2,3-Dichlorobenzoyl Chloride share a common 2,3-dichlorinated phenyl core. However, their side-chain functionalization is the key to their distinct chemical personalities.

  • 2,3-Dichlorobenzoyl Chloride is an acyl chloride. The carbonyl group's strong electron-withdrawing nature, compounded by the adjacent chlorine atom, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution.[1][2]

  • This compound , also known as α,α,2,3-tetrachlorotoluene, is a geminal dihalide. The reactivity of this compound is centered on the dichloromethyl carbon, which can undergo nucleophilic substitution, typically leading to the formation of an aldehyde upon hydrolysis.

Below is a visualization of their chemical structures.

G cluster_0 Synthesis of 2,3-Dichlorobenzoyl Chloride 2_3_dichlorotoluene 2,3-Dichlorotoluene 2_3_dichlorobenzotrichloride 2,3-Dichlorobenzotrichloride 2_3_dichlorotoluene->2_3_dichlorobenzotrichloride Photochlorination (Cl2, UV light) 2_3_dichlorobenzoyl_chloride 2,3-Dichlorobenzoyl Chloride 2_3_dichlorobenzotrichloride->2_3_dichlorobenzoyl_chloride Hydrolysis (H2O, catalyst)

Caption: Synthetic pathway to 2,3-Dichlorobenzoyl Chloride.

A common laboratory-scale synthesis involves the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). [3][4] Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Chloride from 2,3-Dichlorobenzotrichloride [5]

  • A reactor is charged with 366.5 g of 2,3-dichlorobenzotrichloride (assay 96.0%, 1.33 moles) and 1 g of ZnCl₂ as a catalyst.

  • The mixture is heated to 160-165 °C.

  • 24.0 g of water is added dropwise over 1 hour while maintaining the temperature.

  • The crude product is then purified by distillation to yield 247.9 g of 2,3-dichlorobenzoyl chloride with a GC assay of 98.9%.

Parameter Value
Starting Material 2,3-Dichlorobenzotrichloride
Reagents Water, ZnCl₂
Temperature 160-165 °C
Yield 88.0%
Synthesis of this compound

The synthesis of this compound is achieved through the controlled free-radical chlorination of 2,3-dichlorotoluene. The key challenge in this synthesis is to prevent over-chlorination to the benzotrichloride. [6]

G cluster_1 Synthesis of this compound 2_3_dichlorotoluene_2 2,3-Dichlorotoluene 2_3_dichlorobenzal_chloride This compound 2_3_dichlorotoluene_2->2_3_dichlorobenzal_chloride Controlled Photochlorination (Cl2, UV light)

Caption: Synthetic pathway to this compound.

Precise control of the reaction conditions, such as the stoichiometry of chlorine gas, reaction time, and temperature, is crucial to maximize the yield of the desired dichloromethylated product. [6]

Comparative Reactivity and Synthetic Applications

The differing functional groups of these two reagents are at the heart of their distinct synthetic applications.

2,3-Dichlorobenzoyl Chloride: An Acylating Agent

As a highly reactive acyl chloride, 2,3-dichlorobenzoyl chloride is an excellent acylating agent. [1]It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions.

Key Application: Synthesis of Lamotrigine

A prime example of the synthetic utility of 2,3-dichlorobenzoyl chloride is its role as a key intermediate in the production of the antiepileptic drug Lamotrigine. [7]The synthesis involves the conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide, which then undergoes condensation and cyclization to form the final drug substance. [3]

G cluster_2 Application of 2,3-Dichlorobenzoyl Chloride in Lamotrigine Synthesis 2_3_dichlorobenzoyl_chloride_app 2,3-Dichlorobenzoyl Chloride 2_3_dichlorobenzoyl_cyanide 2,3-Dichlorobenzoyl Cyanide 2_3_dichlorobenzoyl_chloride_app->2_3_dichlorobenzoyl_cyanide Cyanation (e.g., CuCN) Lamotrigine Lamotrigine 2_3_dichlorobenzoyl_cyanide->Lamotrigine Condensation & Cyclization

Caption: Role of 2,3-Dichlorobenzoyl Chloride in Lamotrigine synthesis.

Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide [5]

  • A reactor is loaded with 350.0 g of 2,3-dichlorobenzoyl chloride (1.67 moles) and 200.0 g of cuprous cyanide.

  • The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.

  • The mixture is cooled to 85 °C and 1200 ml of toluene is added.

  • After stirring and cooling, the inorganic salts are filtered off.

  • The toluene is distilled from the filtrate under reduced pressure.

  • The crude product is crystallized from petroleum ether to give 323.3 g of 2,3-dichlorobenzoyl cyanide with an assay of 97.4%.

Parameter Value
Starting Material 2,3-Dichlorobenzoyl Chloride
Reagents Cuprous Cyanide, Toluene
Temperature 160-165 °C
Yield 94.2%
This compound: A Precursor to Aldehydes

The primary synthetic application of this compound is its use as a precursor to 2,3-dichlorobenzaldehyde through hydrolysis. This transformation is a cornerstone reaction for benzal chlorides. [8] Key Application: Synthesis of 2,3-Dichlorobenzaldehyde

The hydrolysis of this compound provides a direct route to 2,3-dichlorobenzaldehyde, which is a valuable intermediate in the synthesis of various pharmaceuticals and dyes. [9][10]

G cluster_3 Application of this compound 2_3_dichlorobenzal_chloride_app This compound 2_3_dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde 2_3_dichlorobenzal_chloride_app->2_3_dichlorobenzaldehyde Hydrolysis (e.g., H2O, acid/base)

Caption: Primary synthetic application of this compound.

Experimental Protocol: Hydrolysis of Benzal Chloride to Benzaldehyde (General Procedure) [8]

  • A mixture of benzal chloride and an aqueous acid (e.g., 25% HCl) is refluxed.

  • The completion of the reaction is indicated by the cessation of HCl evolution.

  • After cooling, the organic layer containing the benzaldehyde is separated.

  • The crude benzaldehyde can be purified by distillation.

Comparative Performance: A Summary

FeatureThis compound2,3-Dichlorobenzoyl Chloride
Functional Group Geminal Dihalide (-CHCl₂)Acyl Chloride (-COCl)
Primary Reactivity Nucleophilic substitution at the dichloromethyl carbonNucleophilic acyl substitution at the carbonyl carbon
Key Synthetic Role Precursor to aldehydesAcylating agent
Primary Product 2,3-DichlorobenzaldehydeAmides, esters, ketones, etc.
Major Application Intermediate for dyes and some pharmaceuticalsKey intermediate for Lamotrigine and other pharmaceuticals

Conclusion

The choice between these two reagents is therefore not a matter of superior performance in a general sense, but rather a strategic decision based on the desired final product. For the synthesis of amides, esters, and other acyl derivatives, 2,3-dichlorobenzoyl chloride is the reagent of choice. For access to 2,3-dichlorobenzaldehyde and its downstream products, this compound is the logical starting material. A thorough understanding of their respective reactivities allows the synthetic chemist to design more efficient and targeted synthetic routes.

References

  • Otto Chemie Pvt. Ltd. (n.d.). 2,3-Dichlorobenzoyl chloride, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.
  • Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]

  • Mansa STM Publishers. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene.
  • Leitch, D. C., John, M. P., Slavin, P. A., & Searle, A. D. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 21(11), 1815–1821. [Link]

  • Google Patents. (n.d.). CA1080752A - Process for the continuous manufacture of o- and p-chlorotoluene.
  • Sciencemadness.org. (2008). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Retrieved from [Link]

  • YouTube. (2020). Making benzaldehyde - benzalchloride acid hydrolysis. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride. Retrieved from [Link]

  • MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

Sources

validation of 2,3-Dichlorobenzal Chloride structure by spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Validation of 2,3-Dichlorobenzal Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and pharmaceutical development, where isomeric purity can dictate biological activity and safety. This guide presents a comprehensive, multi-technique spectroscopic approach for the validation of this compound (α,α,2,3-tetrachlorotoluene). We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output. By systematically comparing the expected spectroscopic signatures of this compound with its potential positional isomers, this document provides a robust framework for unambiguous identification, aligning with the principles of Good Laboratory Practice (GLP).

The Imperative of Isomeric Purity

In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common challenge. This compound is no exception, with isomers such as 2,4-, 3,4-, and 2,6-dichlorobenzal chloride representing potential process-related impurities. Since the substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, even minor isomeric impurities can lead to significant variations in reactivity, biological efficacy, and toxicity profiles. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for ensuring the quality and integrity of research and development outcomes. This guide employs a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can generate a unique fingerprint of the substitution pattern on the benzene ring.

Proton (¹H) NMR Spectroscopy

The Rationale: The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are exquisitely sensitive to their relative positions and the electronic influence of the chloro and dichloromethyl (-CHCl₂) substituents. The 2,3-dichloro substitution pattern creates a unique electronic and steric environment that distinguishes it from all other isomers.

For this compound, we expect to see three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. The proton at C6 will be a doublet of doublets, coupled to H5 and H4 (meta-coupling). The H5 proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to H4 and H6. The H4 proton will also be a doublet of doublets, coupled to H5 and H6 (meta-coupling). The singlet for the benzylic proton (-CHCl₂) will appear significantly downfield due to the deshielding effects of three chlorine atoms.

In contrast, a more symmetric isomer like 2,6-Dichlorobenzal Chloride would show only two aromatic signals, while the 3,4-isomer would present a different, more simplified splitting pattern.

Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

IsomerAromatic Protons (ppm)Splitting Pattern-CHCl₂ Proton (ppm)
This compound ~7.6-7.8 (3H)Complex multiplets (3 distinct signals)~6.8-7.0 (1H, s)
2,4-Dichlorobenzal Chloride ~7.5 (d), ~7.3 (dd), ~7.2 (d)3 distinct signals, simpler pattern~6.8-7.0 (1H, s)
3,4-Dichlorobenzal Chloride ~7.7 (d), ~7.5 (dd), ~7.4 (d)3 distinct signals, simpler pattern~6.7-6.9 (1H, s)
2,6-Dichlorobenzal Chloride ~7.3-7.5 (3H)2 distinct signals (triplet and doublet)~7.1-7.3 (1H, s)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into an NMR tube. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a Fourier-Transform NMR (FT-NMR) spectrometer operating at a proton frequency of at least 400 MHz. Ensure the instrument's performance is verified according to standards like ASTM E2977.[1][2][3]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

The Rationale: The number of unique carbon signals directly reveals the molecule's symmetry. For this compound, the lack of symmetry means all seven carbon atoms (6 aromatic, 1 benzylic) are chemically non-equivalent and should produce seven distinct signals. This provides an immediate and powerful method for ruling out symmetric isomers. For example, 2,6-Dichlorobenzal Chloride would only show five signals due to its C₂v symmetry axis. The chemical shifts are also diagnostic, influenced by the inductive effects of the halogen substituents.[4][5]

Comparative ¹³C NMR Data (Predicted Number of Signals)

IsomerExpected Aromatic SignalsExpected Benzylic SignalTotal Unique Signals
This compound 617
2,4-Dichlorobenzal Chloride 617
3,4-Dichlorobenzal Chloride 617
2,6-Dichlorobenzal Chloride 415
3,5-Dichlorobenzal Chloride 415

Note: While 2,3-, 2,4-, and 3,4- isomers all show 7 signals, the specific chemical shifts for each carbon will be unique, allowing for their differentiation.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~50 mg/mL) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Use the same FT-NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled (to produce singlets for all carbons).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 (or more, as ¹³C has low natural abundance).

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

The Rationale: While ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and, crucially, the aromatic substitution pattern through characteristic vibrational modes. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region of the spectrum are particularly diagnostic for the arrangement of substituents on a benzene ring.[7][8] A 1,2,3-trisubstituted ring (as in our target molecule) will exhibit a different absorption pattern in this "fingerprint" region compared to a 1,2,4- or 1,3,5-trisubstituted ring. Additionally, strong absorptions corresponding to C-Cl stretching are expected in the 800-600 cm⁻¹ range.[9][10]

Comparative IR Data (Characteristic C-H Out-of-Plane Bending)

Substitution PatternIsomer ExampleCharacteristic Absorption (cm⁻¹)
1,2,3-Trisubstituted This compound ~780-760 (strong) and ~745-705 (strong)
1,2,4-Trisubstituted 2,4- or 3,4-Dichlorobenzal Chloride~885-860 (medium) and ~825-800 (strong)
1,3,5-Trisubstituted 3,5-Dichlorobenzal Chloride~900-860 (strong) and ~730-675 (strong)

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is typically needed.

Mass Spectrometry (MS): Confirming Mass and Composition

The Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight and, through isotopic patterns, the elemental formula. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing three chlorine atoms, like this compound, will exhibit a highly characteristic molecular ion (M⁺) cluster. The primary peaks will be at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3.5. This isotopic signature is a definitive confirmation of the presence of three chlorine atoms.

Furthermore, the fragmentation pattern provides structural clues. A common fragmentation for benzyl-type compounds is the loss of a radical to form a stable tropylium or substituted tropylium ion.[11] For this compound, cleavage of a C-Cl bond from the side chain is less likely than benzylic cleavage, but fragmentation of the entire -CHCl₂ group or loss of HCl can occur.

Predicted Molecular Ion Cluster for C₇H₄Cl₄

Ionm/z (for ³⁵Cl)Expected Relative Intensity
[M]⁺228~77
[M+2]⁺230100
[M+4]⁺232~49
[M+6]⁺234~10
[M+8]⁺236~1

Note: The exact pattern depends on the precise isotopic abundances. The key is the characteristic cluster shape.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for semi-volatile halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • MS: Use an electron ionization (EI) source at 70 eV.

  • Acquisition Parameters:

    • GC Method: Inject 1 µL of the solution. Use a temperature program that adequately resolves the analyte from any impurities (e.g., start at 80°C, ramp to 250°C at 10°C/min).

    • MS Method: Scan a mass range from m/z 40 to 300.

  • Data Analysis: Extract the mass spectrum from the GC peak corresponding to the analyte. Analyze the molecular ion region for the characteristic chlorine isotope pattern and identify major fragment ions.

An Integrated Workflow for Unambiguous Validation

Logical Workflow for Spectroscopic Validation

The following diagram, rendered in DOT language, illustrates the logical flow of the validation process.

G Fig. 1: Integrated Spectroscopic Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Conclusion Sample Test Sample: This compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR IR FTIR (ATR) Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS Analyze_NMR Analyze: - Number of Signals - Splitting Patterns - Chemical Shifts NMR->Analyze_NMR Analyze_IR Analyze: - C-H Bending Region (Substitution Pattern) - C-Cl Stretches IR->Analyze_IR Analyze_MS Analyze: - Molecular Ion (m/z) - Isotope Pattern - Fragmentation MS->Analyze_MS Decision Does all data consistently match 2,3-isomer reference? Analyze_NMR->Decision Analyze_IR->Decision Analyze_MS->Decision Validation Structure Validated Decision->Validation Yes Failure Structure Not Validated (Isomer or Impurity Present) Decision->Failure No

Caption: Fig. 1: Integrated Spectroscopic Validation Workflow

Decision Logic for Isomer Differentiation

The following diagram illustrates how data from each technique is used to systematically confirm the target structure and exclude alternatives.

G Fig. 2: Decision Logic for Isomer Differentiation Start Start with Raw Data MS_Check MS: Isotope pattern consistent with C7H4Cl4? Start->MS_Check MS_Pass Correct Elemental Composition MS_Check->MS_Pass Yes MS_Fail Incorrect Formula MS_Check->MS_Fail No C13_Check ¹³C NMR: Are there 7 unique signals? MS_Pass->C13_Check C13_Pass Asymmetric Isomer (2,3-, 2,4-, or 3,4-) C13_Check->C13_Pass Yes C13_Fail Symmetric Isomer (e.g., 2,6- or 3,5-) C13_Check->C13_Fail No IR_Check IR: Does C-H bend match 1,2,3-substitution pattern (~780-705 cm⁻¹)? C13_Pass->IR_Check IR_Pass Likely 2,3- Isomer IR_Check->IR_Pass Yes IR_Fail Likely 1,2,4- Isomer (e.g., 2,4- or 3,4-) IR_Check->IR_Fail No H1_Check ¹H NMR: Does aromatic splitting pattern match 2,3- substitution? IR_Pass->H1_Check Final_Pass Structure Confirmed: This compound H1_Check->Final_Pass Yes Final_Fail Inconclusive/Impure H1_Check->Final_Fail No

Caption: Fig. 2: Decision Logic for Isomer Differentiation

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-spectroscopic, evidence-based approach. By leveraging the unique strengths of ¹H NMR, ¹³C NMR, IR, and MS, we can create a self-validating system that confirms molecular connectivity, substitution pattern, and elemental composition. This rigorous methodology provides the high degree of certainty required by researchers, scientists, and drug development professionals, ensuring that subsequent work is built upon a foundation of confirmed molecular identity.

References

  • J. B. Lambert, H. F. Shurvell, D. A. Lightner, R. G. Cooks, Organic Structural Spectroscopy, Prentice-Hall, 1998. [Link]

  • ASTM E2977-15, Standard Practice for Measuring and Reporting Performance of Fourier-Transform Nuclear Magnetic Resonance (FT-NMR) Spectrometers for Liquid Samples, ASTM International, West Conshohocken, PA, 2015. [Link][1][3]

  • ASTM International, A Standard with Resonance, ASTM Standardization News, 2015. [Link][2]

  • G. C. Levy, R. L. Lichter, G. L. Nelson, Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd ed., Wiley-Interscience, 1980. [Link]

  • H.-O. Kalinowski, S. Berger, S. Braun, Carbon-13 NMR Spectroscopy, Wiley, 1988. [Link]

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015. [Link]

  • OECD, OECD Series on Principles of Good Laboratory Practice (GLP) and Compliance Monitoring, OECD Publishing. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., Wiley, 2014. [Link]

  • J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed., Springer, 2017. [Link]

  • European Food Safety Authority (EFSA), Good laboratory practice (GLP). [Link][14]

  • R. D. McDowall, What Exactly Are Raw Data?, Spectroscopy, 2016. [Link][15]

Sources

A Comparative Guide to Catalytic Systems in the Synthesis of 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the catalytic methods employed in the synthesis of 2,3-Dichlorobenzal Chloride, a key intermediate in the production of pharmaceuticals and specialty chemicals. We delve into the fundamental principles differentiating side-chain versus aromatic ring chlorination of 2,3-dichlorotoluene, offering a detailed examination of the primary synthesis routes: UV-initiated photochlorination and chemical free-radical initiation. This document presents a critical evaluation of catalysts and initiators, supported by experimental insights and performance data, to guide researchers and chemical process development professionals in optimizing this crucial synthesis.

Introduction: The Significance of this compound

This compound, systematically named 1-(dichloromethyl)-2,3-dichlorobenzene, is a vital chemical building block. Its primary route of synthesis is the controlled side-chain chlorination of 2,3-dichlorotoluene. The dichloromethyl (-CHCl₂) group is a versatile precursor that can be readily hydrolyzed to form the corresponding aldehyde (2,3-dichlorobenzaldehyde), another crucial intermediate.

The central challenge in this synthesis is achieving high selectivity for the desired dichlorinated product while minimizing the formation of the monochlorinated (2,3-dichlorobenzyl chloride) and trichlorinated (2,3-dichlorobenzotrichloride) analogues. Furthermore, preventing chlorination of the aromatic ring is paramount, as this leads to undesirable and difficult-to-separate impurities. This guide focuses on the catalytic systems and initiators that drive the selective formation of the target molecule.

Mechanistic Dichotomy: Side-Chain vs. Ring Chlorination

The reaction pathway of chlorination on a toluene derivative is fundamentally dictated by the reaction conditions and the type of catalyst employed.

  • Side-Chain Chlorination (Free-Radical Mechanism): This reaction occurs on the methyl group and is promoted by conditions that generate chlorine radicals (Cl•). This is typically achieved through the application of UV light or the use of chemical free-radical initiators at elevated temperatures. This is the desired pathway for synthesizing this compound.[1][2] The stability of the intermediate benzyl radical, which is resonance-stabilized, facilitates this reaction.[1][3]

  • Ring Chlorination (Electrophilic Aromatic Substitution): This reaction adds chlorine atoms directly to the benzene ring. It is catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂).[1][4] These catalysts polarize the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. For the synthesis of this compound, this pathway represents the formation of significant impurities and must be avoided.

Comparative Analysis of Initiating Systems for Side-Chain Chlorination

The "catalysts" for the free-radical side-chain chlorination are more accurately described as initiators, as they generate the initial radical species that start the chain reaction. The two primary methods are photochemical initiation and chemical initiation.

Photochemical Chlorination (UV Light Initiation)

Industrially, photochlorination is a widely adopted method for the side-chain chlorination of toluenes.[5][6] The process involves irradiating the reaction mixture with UV light, which provides the energy for the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals.[2][7]

  • Mechanism Causality: UV irradiation offers a clean method of radical generation without the introduction of chemical initiator residues. The reaction is propagated as the chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a stable benzyl radical, which then reacts with another molecule of Cl₂.[2] This process continues sequentially, adding one, two, and then three chlorine atoms to the side chain.[8]

  • Performance Insights: The key to selectivity is careful control over the reaction time and the molar ratio of chlorine to the toluene substrate. The reaction is often performed at elevated temperatures (e.g., 60-140 °C) to facilitate the reaction kinetics.[5] While efficient, a significant drawback is the potential for over-chlorination, leading to a mixture of mono-, di-, and tri-chlorinated products that require extensive purification by fractional distillation.[6][8] Furthermore, under highly intensified conditions, photoexcitation can lead to the formation of undesired ring-chlorinated species.[9]

Chemical Free-Radical Initiators

An alternative to UV light is the use of chemical compounds that decompose upon heating to produce radicals, which then initiate the chlorination chain reaction.[10] Common examples include azo compounds and organic peroxides.

  • Azo Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is a widely used radical initiator.[10] Upon heating (typically >60°C), it decomposes to release a molecule of nitrogen gas and two cyanopropyl radicals, which can then initiate the chlorination cascade.

    • Advantages: AIBN offers more predictable initiation kinetics compared to UV lamps, which can vary in intensity. The reaction can be performed in standard glass-lined reactors without the need for specialized photochemical equipment.

    • Disadvantages: AIBN decomposes relatively easily and may require continuous addition during a prolonged industrial-scale reaction.[11] It also introduces byproducts from the initiator itself into the reaction mixture.

  • Peroxide Initiators (e.g., Benzoyl Peroxide): Organic peroxides, like benzoyl peroxide, function similarly by homolytically cleaving at the weak oxygen-oxygen bond upon heating to form radicals.[10][12]

    • Advantages: Peroxides are effective initiators for a wide range of radical reactions.

    • Disadvantages: Benzoyl peroxide can be unstable and poses storage and handling challenges.[11] Like AIBN, it contributes reaction byproducts that must be separated from the final product.

  • Other Catalytic Systems: Some patents have explored alternative catalysts. For instance, a dual-catalyst system comprising phosphorus trichloride (PCl₃) and bis(dimethyl thiocarbamoyl) disulfide has been reported for the side-chain chlorination of toluene in conjunction with UV light.[12] Another study noted the use of a novel photosensitive catalyst, "BMMB," which reportedly gave higher yields of benzotrichloride from toluene compared to AIBN or benzoyl peroxide, suggesting its potential applicability in controlling chlorination.[11]

Performance Data Summary

Direct, side-by-side comparative data for the synthesis of this compound is scarce in published literature. The following table synthesizes available data for side-chain chlorination of toluene and its derivatives to provide a qualitative and quantitative comparison of the initiating systems.

Initiating SystemCatalyst/InitiatorSubstrateKey Product(s)Reaction ConditionsYield/SelectivityReference(s)
Photochemical UV Light (High-Pressure Hg Lamp)2,3-Dichlorotoluene2,3-DichlorobenzotrichlorideTemp: 90-110 °CYield: 95.2% (for trichloro-)[5]
Photochemical UV Light + "BMMB" (0.5%)TolueneBenzotrichlorideTemp: 110-120 °C, 8 hrsYield: 95.5-96.5%[11]
Chemical Initiator AIBN, Benzoyl PeroxideTolueneBenzotrichlorideTemp: 110-120 °CLower yield than BMMB[11]
Chemical Initiator VAZO (Azobis-cyclohexane carbonitrile)Aromatic EthersSide-chain chlorinated ethersTemp: ~88 °C0.1 to 1.0 wt% initiator[10]
Dual System UV Light + PCl₃ + bis(dimethyl thiocarbamoyl) disulfideTolueneBenzotrichlorideTemp: 165-170 °C97.5% Benzotrichloride, 2.5% Benzal Chloride[12]

Note: The data highlights that achieving high conversion often pushes the reaction towards the trichlorinated product. Selective synthesis of the dichlorinated species (benzal chloride) requires careful termination of the reaction after the incorporation of two chlorine atoms, which can be monitored by methods like Gas Chromatography (GC).

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of this compound. Safety Precaution: These reactions involve hazardous materials, including chlorine gas and potentially unstable initiators. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Photochemical Side-Chain Chlorination
  • Reactor Setup: Equip a UV photochlorination reactor with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet tube extending below the liquid surface. The outlet of the condenser should be connected to a scrubber system to neutralize excess chlorine and HCl byproduct.

  • Charging the Reactor: Charge the reactor with 2,3-dichlorotoluene (1.0 mole).

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 100-110 °C).[5] Once the temperature is stable, turn on the UV lamp.

  • Chlorine Gas Introduction: Introduce dry chlorine gas at a controlled flow rate.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC to determine the relative amounts of starting material, 2,3-dichlorobenzyl chloride, this compound, and 2,3-dichlorobenzotrichloride. The reaction density or weight increase can also be used as an indicator.

  • Reaction Termination: When the desired ratio of products is achieved (maximized this compound), stop the chlorine flow and turn off the UV lamp.

  • Work-up and Purification: Purge the reactor with nitrogen gas to remove residual chlorine and HCl. The crude product mixture is then purified by fractional distillation under reduced pressure to separate the different chlorinated species.[8]

Protocol 2: Chemical Initiator-Based Side-Chain Chlorination
  • Reactor Setup: Use a standard three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet. Connect the outlet to a scrubber.

  • Charging the Reactor: Charge the flask with 2,3-dichlorotoluene (1.0 mole) and the radical initiator (e.g., AIBN or benzoyl peroxide, typically 0.1-1.0 wt%).[10]

  • Reaction Initiation: Heat the mixture to a temperature that ensures a suitable decomposition rate for the chosen initiator (e.g., 80-100 °C for AIBN).

  • Chlorine Gas Introduction: Once the reaction temperature is reached, begin bubbling dry chlorine gas through the mixture.

  • Reaction Monitoring & Termination: Follow the same monitoring and termination procedures as described in Protocol 1.

  • Work-up and Purification: After purging with nitrogen, the crude product is purified by fractional distillation to separate the product from byproducts and initiator residues.

Visualization of Key Processes

Workflow for Catalyst/Initiator Selection and Optimization

G cluster_0 Decision Framework Start Define Synthesis Goal: High Selectivity for This compound Method Choose Initiation Method Start->Method UV Photochemical (UV) Method->UV Industrial Scale Clean Initiation Chem Chemical Initiator Method->Chem Lab Scale No UV Reactor Optimize Optimize Reaction Conditions: - Temperature - Chlorine Flow Rate - Reaction Time UV->Optimize Initiator Select Initiator Chem->Initiator AIBN AIBN Initiator->AIBN Peroxide Benzoyl Peroxide Initiator->Peroxide Other Other (e.g., BMMB) Initiator->Other AIBN->Optimize Peroxide->Optimize Other->Optimize Analyze Analyze Product Mixture (GC) Optimize->Analyze Analyze->Optimize Iterate Purify Purify by Fractional Distillation Analyze->Purify Target Achieved

Caption: Logical workflow for selecting and optimizing an initiation system.

Free-Radical Side-Chain Chlorination Mechanism

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Cl2 Cl-Cl Cl_rad 2 Cl• Cl2->Cl_rad UV Light or Heat Toluene Ar-CH₃ Benzyl_rad Ar-ĊH₂ Toluene->Benzyl_rad H abstraction Benzyl_Cl Ar-CH₂Cl Benzyl_rad->Benzyl_Cl Reaction with Cl₂ HCl H-Cl Benzal_rad Ar-ĊHCl Benzyl_Cl->Benzal_rad H abstraction Benzal_Cl Ar-CHCl₂ (Product) Benzal_rad->Benzal_Cl Reaction with Cl₂ Cl_rad_p1 Cl• Cl_rad_p1->HCl Cl2_p2 Cl-Cl Cl_rad_p2 Cl• Cl2_p2->Cl_rad_p2 Cl_rad_p3 Cl• HCl2 H-Cl Cl_rad_p3->HCl2 Cl2_p3 Cl-Cl Cl_rad_p4 Cl• Cl2_p3->Cl_rad_p4 Term1 2 Cl• → Cl₂ Term2 Ar-ĊH₂ + Cl• → Ar-CH₂Cl Term3 2 Ar-ĊH₂ → Ar-CH₂-CH₂-Ar

Caption: The three stages of the free-radical chlorination mechanism.

Conclusion and Recommendations

The synthesis of this compound from 2,3-dichlorotoluene is exclusively achieved via a free-radical side-chain chlorination mechanism. Lewis acid catalysts, which promote ring chlorination, are unsuitable and should be avoided.

  • For Industrial Scale: UV-initiated photochlorination remains the dominant method due to its efficiency and the absence of chemical initiator byproducts.[5][6] However, it requires significant capital investment in specialized reactor technology and precise control systems to manage selectivity and prevent ring chlorination.[9]

  • For Laboratory and Pilot Scale: The use of chemical radical initiators like AIBN or VAZO offers a practical alternative that circumvents the need for photochemical equipment.[10] While effective, this method introduces impurities that must be removed, and the initiator must be selected based on the desired reaction temperature and handling safety.

The ultimate choice of catalytic system depends on a balance of required product purity, production scale, available equipment, and economic factors. For all methods, rigorous real-time analytical monitoring is critical to halt the reaction at the point of maximum this compound concentration, thereby preventing over-chlorination to the less-desired benzotrichloride.

References

  • BenchChem. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction.
  • Changzhou Xindong Chemical Industry Development Co., Ltd. (2025). Continuous Process for 2,4-Dichlorobenzyl Chloride Improves Efficiency and Reduces Cost.
  • Dow Chemical Company. (1998). Side chain chlorination of aromatic and heterocyclic ethers. U.S. Patent 5,840,998.
  • ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does chlorination of toluene stop at two chlorine atoms? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Nimc. (2025). Toluene Chlorination: Reaction With Cl2 And Light.
  • Multichem. (n.d.). 2,4-Dichlorobenzyl chloride Dealer and Distributor.
  • Vedantu. (n.d.). Chlorination of toluene in presence of light and heat class 12 chemistry CBSE.
  • MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. Retrieved from [Link]

  • Google Patents. (1994). Process for producing 2,6-dichlorobenzoyl chloride. JPH06145100A.
  • Google Patents. (2014). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. EP2024345B1.
  • Google Patents. (1976). Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds. U.S. Patent 3,974,093.
  • Google Patents. (1994). Side chain chlorination of aromatic compound. JPH06340562A.
  • Chemistry Stack Exchange. (2017). Side chain chlorination of substituted toluene. Retrieved from [Link]

  • Google Patents. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.
  • ResearchGate. (n.d.). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Retrieved from [Link]

  • ECHEMI. (n.d.). Side chain chlorination of substituted toluene.
  • MDPI. (2016). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts. Retrieved from [Link]

  • Google Patents. (1975). Process for preparing benzoyl chloride. U.S. Patent 3,894,923.
  • Google Patents. (2017). Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. CN106699525A.
  • Chemistry LibreTexts. (2019). 11.18: 11-5 Radical chain reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (2009). Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. US20090312544A1.
  • ResearchGate. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. Retrieved from [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Reactions. Retrieved from [Link]

  • OUCI. (n.d.). Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts.
  • Springer Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Communications Chemistry. Retrieved from [Link]

  • eScholarship.org. (2025). Light-promoted aromatic denitrative chlorination. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. Retrieved from [Link]

Sources

A Comprehensive Guide to Assessing the Stability of 2,3-Dichlorobenzal Chloride and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, process chemists, and professionals in drug development, the stability of chemical intermediates is a cornerstone of robust, reproducible, and safe synthesis. 2,3-Dichlorobenzal chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals, including the antihypertensive drug felodipine, presents a classic case study in the handling of reactive molecules. Its stability profile directly impacts storage conditions, reaction yields, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical assessment of the stability of this compound under various stress conditions. In the absence of extensive published stability data for this specific molecule, we will infer its stability profile based on the well-understood chemistry of benzal chlorides and the electronic effects of its substituents. Furthermore, we will present a comparative analysis of its primary synthetic application—the production of 2,3-dichlorobenzaldehyde—against alternative synthetic routes, providing a broader context for process development decisions. This document is designed not merely to present data, but to equip the practicing scientist with the rationale and methodologies to conduct their own robust stability assessments.

The Inferred Stability Profile of this compound: A Mechanistic Perspective

This compound ((dichloro)methyl)-2,3-dichlorobenzene) is a geminal dihalide. Its reactivity is dominated by the lability of the two benzylic chlorine atoms. While specific kinetic data is scarce in public literature, its degradation pathways can be reliably predicted.

Hydrolytic Stability: The Primary Degradation Pathway

The most significant stability concern for this compound is its susceptibility to hydrolysis. This reaction is not merely a degradation pathway but is often the intended synthetic step to produce 2,3-dichlorobenzaldehyde.[1] The reaction proceeds via a two-step nucleophilic substitution, likely with characteristics of an SN1 mechanism due to the ability of the benzene ring to stabilize the intermediate benzylic carbocation.

The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to destabilize the carbocation intermediate, thereby slowing the rate of hydrolysis compared to unsubstituted benzal chloride.[2][3] However, this effect is generally not sufficient to render the compound fully stable in the presence of water.

The hydrolysis mechanism can be visualized as follows:

A This compound B Benzylic Carbocation Intermediate A->B - Cl⁻ C α-chloro-α-hydroxy Intermediate B->C + H₂O D 2,3-Dichlorobenzaldehyde C->D - HCl H2O H₂O H2O2 H₂O HCl -HCl HCl2 -HCl cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare Stock Solution of this compound in Aprotic Solvent (e.g., Acetonitrile) hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis thermal Thermal Stress (e.g., 60°C, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Compliant) start->photo sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48 hrs) hydrolysis->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize/Cool) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc data Quantify Degradation & Identify Degradants hplc->data report Generate Stability Report data->report

Caption: General workflow for a forced degradation study of this compound.

Protocol 1: Hydrolytic Degradation

Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • For each condition, add 1 mL of the stock solution to 9 mL of the stress medium in separate vials:

    • Acidic: 0.1 N Hydrochloric Acid

    • Basic: 0.1 N Sodium Hydroxide

    • Neutral: Purified Water

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by neutralizing the aliquot (for acidic and basic samples) and diluting with the mobile phase to halt further degradation.

  • Analyze the samples using the stability-indicating HPLC method described below.

Rationale: This experiment directly probes the most probable degradation pathway. Using three different pH conditions allows for an understanding of the compound's stability across a range of process environments. Acetonitrile is used as a co-solvent to ensure initial solubility.

Protocol 2: Thermal Degradation

Objective: To assess the stability of the compound in the solid state and in solution at elevated temperatures.

Methodology:

  • Place a known quantity of solid this compound in an open dish in a temperature-controlled oven at 60°C.

  • Prepare a 1 mg/mL solution of the compound in a suitable inert solvent (e.g., toluene) and place it in the same oven.

  • After a set period (e.g., 48 hours), remove the samples.

  • Dissolve the solid sample in the mobile phase for analysis.

  • Dilute the solution sample with the mobile phase.

  • Analyze both samples by HPLC to check for the appearance of degradation products.

Rationale: This test simulates potential degradation during storage and in high-temperature reactions. Comparing solid-state and solution stability can inform handling and process design.

Protocol 3: Photostability

Objective: To determine if the compound is sensitive to light exposure.

Methodology:

  • Expose a solid sample and a solution of this compound to a light source that provides a standardized output of UV and visible light, as specified in ICH guideline Q1B.

  • Simultaneously, keep a set of control samples, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • After the specified exposure period, prepare the samples for analysis as described in the thermal degradation protocol.

  • Analyze both the exposed and control samples by HPLC.

Rationale: Given its synthesis via photochlorination, assessing photostability is crucial. A significant difference in the purity of the exposed sample compared to the control indicates light sensitivity.

Development of a Stability-Indicating Analytical Method

A reliable stability-indicating analytical method is the cornerstone of any degradation study. Its purpose is to separate the parent compound from all potential degradation products, process impurities, and other sample components. For this compound, a reversed-phase HPLC method with UV detection is highly suitable.

Proposed HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric acid).

    • Start with a higher water content to retain the polar degradation product (2,3-dichlorobenzaldehyde) and elute any highly polar impurities.

    • Gradually increase the acetonitrile concentration to elute the parent compound, this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Method Validation: The specificity of this method must be confirmed by analyzing the stressed samples from the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) should be performed to ensure that the parent peak is free from any co-eluting degradants. The method should be able to clearly resolve this compound from its primary hydrolytic degradant, 2,3-dichlorobenzaldehyde, and its potential over-chlorination impurity, 2,3-dichlorobenzotrichloride.

Conclusion

While direct stability data for this compound is not abundant, a robust stability profile can be inferred from fundamental chemical principles and the behavior of analogous compounds. Hydrolysis to 2,3-dichlorobenzaldehyde is the most significant degradation pathway, a reaction that is both a stability liability and a synthetic utility. The compound is also expected to be sensitive to heat and light, necessitating controlled storage and handling conditions.

For process development, the choice between using the this compound pathway and alternative synthetic routes involves a trade-off between the handling of a reactive intermediate and the challenges of catalyst removal and reaction selectivity associated with direct oxidation methods.

Ultimately, a comprehensive understanding of the stability of this compound can only be achieved through rigorous experimental assessment. The forced degradation protocols and the stability-indicating analytical method outlined in this guide provide a clear and scientifically sound framework for researchers to generate this critical data, ensuring process robustness, product quality, and safety.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. BenchChem.
  • Allen. (n.d.). Benzaldehyde can be prepared by the hydrolysis of. Allen Career Institute.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7503, Benzyl Chloride.
  • ChemicalBook. (n.d.). 2,3-Dichlorobenzaldehyde synthesis.
  • Sciencemadness.org. (2008).
  • Google Patents. (n.d.).
  • Filo. (n.d.).
  • Google Patents. (n.d.). CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
  • Sciencemadness.org. (2008). Alternative Benzyl Chloride Preps (for those who don't like Chlorine and some who Do).
  • Eureka | Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.
  • R Discovery. (1987).
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.
  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2008). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Manikandan, R., Prabhu, H. J., & Sivashanmugam, P. (2007). Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. African Journal of Biotechnology, 6(11).
  • National Institute for Occupational Safety and Health. (n.d.). BENZYL CHLORIDE. CDC Stacks.
  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
  • Chemistry Stack Exchange. (2016). Hydrolysis of benzalchloride.
  • BenchChem. (2025).
  • International Agency for Research on Cancer. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Ananthakrishna Nadig, R., & Yathirajan, H. S. (2009). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. E-Journal of Chemistry, 6(S1), S431-S438.
  • Yadav, I. C., et al. (2012). Microbial degradation of chlorinated aromatic hydrocarbons.
  • McNab, W. W., & Narasimhan, T. N. (1994). Degradation of chlorinated hydrocarbons and groundwater geochemistry: a field study. Environmental Science & Technology, 28(5), 769-775.
  • Gevert, D., et al. (2021). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering, 6, 120-128.
  • Richard, J. P., et al. (2009). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.
  • Tiedje, J. M., et al. (1987). Anaerobic degradation of chlorinated aromatic hydrocarbons.
  • Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
  • Semantic Scholar. (2009).
  • ResearchGate. (n.d.).
  • Sciencemadness.org. (2004). aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding....
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • YouTube. (2022). The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride.
  • Yamataka, H., et al. (1996). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2, (2), 275-280.
  • Ghosal, D., et al. (1985). Plasmids in the degradation of chlorinated aromatic compounds. Basic Life Sciences, 30, 667-686.
  • Park, J., et al. (2022). One-pot chlorocarboxylation of toluenes with chlorine dioxide under photoirradiation. RSC Advances, 12(49), 32061-32064.
  • ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Cambridge Open Engage.

Sources

Safety Operating Guide

Proper Disposal of 2,3-Dichlorobenzal Chloride: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for 2,3-Dichlorobenzal Chloride, a compound that, while valuable in synthesis, requires meticulous management due to its hazardous properties. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and responsibility in the laboratory.

Understanding the Hazard: Chemical Profile of this compound

This compound possesses a dichloromethyl group attached to a dichlorinated benzene ring. This structure suggests several key reactive and hazardous characteristics:

  • Moisture Sensitivity and Hydrolysis: Like other benzal chlorides, this compound is expected to be highly sensitive to moisture. It will readily hydrolyze in the presence of water to form 2,3-dichlorobenzaldehyde and hydrochloric acid. This reaction is a critical consideration for both storage and disposal, as the generation of corrosive HCl gas can lead to pressure buildup in sealed containers and pose a significant inhalation hazard.[1]

  • Corrosivity: Due to the formation of hydrochloric acid upon hydrolysis, the compound is considered corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3]

  • Toxicity: Chlorinated organic compounds can exhibit varying degrees of toxicity. Inhalation of vapors or dust, ingestion, and skin contact should be avoided.

The key distinction from its analogue, 2,3-dichlorobenzoyl chloride, is the functional group: a dichloromethyl group (-CHCl₂) versus an acyl chloride group (-COCl). While both are reactive, the hydrolysis of a benzal chloride yields an aldehyde and HCl, whereas an acyl chloride yields a carboxylic acid and HCl. This difference in hydrolysis products is important for subsequent neutralization and disposal steps.

Key Chemical Information (Inferred and from Analogues)
PropertyValue/InformationSource (Analogue)
Chemical Family Halogenated Aromatic HydrocarbonN/A
Appearance Likely a colorless to yellow liquid or low-melting solid[4][5]
Primary Hazards Corrosive, Moisture Sensitive, Irritant[4][6]
Reactivity Reacts with water, bases, and strong oxidizing agents[2]

Immediate Safety and Spill Response

A proactive approach to safety is paramount when handling this compound. This begins with appropriate engineering controls and personal protective equipment (PPE) and extends to having a clear and practiced spill response plan.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and the corrosive fumes of HCl.

  • Hand Protection: Use chemical-resistant gloves, such as Viton® or nitrile rubber. Always inspect gloves for integrity before use.[7]

  • Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors and HCl gas. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and an acid gas cartridge is required.

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate hazards.

Diagram: Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is controlled neutralization through hydrolysis, followed by proper waste segregation and disposal in accordance with institutional and regulatory guidelines.

In-Lab Neutralization of Small Quantities

For small residual amounts, a carefully controlled in-lab neutralization can be performed. This should only be undertaken by trained personnel in a chemical fume hood.

Experimental Protocol: Neutralization via Hydrolysis

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Prepare a large beaker of a basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution. Place this in an ice bath to manage any exothermic reaction.

    • Have a pH meter or pH paper ready.

  • Slow Addition:

    • Slowly and carefully add the this compound dropwise to the stirred, cold basic solution. CAUTION: The reaction will generate HCl, which will be neutralized by the base, potentially causing foaming or heat generation. A slow addition rate is critical to control the reaction.

  • Monitoring and Completion:

    • Continue stirring the mixture for several hours to ensure complete hydrolysis.

    • Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). Adjust with more base or a dilute acid as needed.

  • Final Disposal:

    • The resulting aqueous solution containing 2,3-dichlorobenzaldehyde and sodium chloride should be collected in a properly labeled hazardous waste container for halogenated organic compounds.

Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and all contaminated materials (e.g., absorbent from spills, used PPE) must be disposed of as hazardous waste.

  • Packaging:

    • Place the material in a clearly labeled, sealed, and chemically compatible container. Avoid metal containers, as the potential for HCl generation can lead to corrosion.[8]

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (Corrosive).

  • Waste Classification:

    • Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a hazardous waste.[8][9][10][11] While not specifically listed, it may fall under codes for halogenated organic compounds. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes. Potential codes could include those for corrosive wastes (D002) or specific codes for halogenated organic compounds.[8][9]

  • Collection and Disposal:

    • Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Do not pour any amount of this compound or its neutralized solution down the drain.[12]

Regulatory and Compliance Overview

Adherence to local, state, and federal regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under RCRA. It is the generator's responsibility to ensure that waste is properly identified, managed, and disposed of. Always consult your institution's EHS department for guidance specific to your location.

Diagram: Disposal Decision Framework

DisposalDecision cluster_0 cluster_1 cluster_2 A Assess Quantity of Waste B Small Residual Amount? A->B C Bulk Quantity or Contaminated Material? A->C D In-Lab Neutralization (Hydrolysis with Base) B->D Yes G Package in Labeled, Sealed Container C->G Yes E Verify Neutral pH D->E F Collect in Labeled Aqueous Waste Container E->F I Arrange for Professional Disposal F->I H Consult EHS for RCRA Waste Code G->H H->I

Caption: Decision framework for the proper disposal route of this compound.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

  • PubChem. 2,3-Dichlorobenzoyl chloride. [Link]

  • Difference Wiki. Benzyl Chloride vs. Benzoyl Chloride: What's the Difference? (2024-01-10). [Link]

  • KM Pharma Solution Private Limited. MSDS - 2,3-Dichloro Benzoyl chloride. [Link]

  • LookChem. Cas 2905-60-4,2,3-Dichlorobenzoyl chloride. [Link]

  • Otto Chemie Pvt. Ltd. 2,3-Dichlorobenzoyl chloride, 97%. [Link]

  • Centers for Disease Control and Prevention. BENZYL CHLORIDE. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo - Waste Code. [Link]

  • Google Patents.
  • Danish Environmental Protection Agency. Survey of benzyl chloride (CAS no. 100-44-7). (2014-07-10). [Link]

  • Marco Rubber & Plastics. BENZYL CHLORIDE Resistant O-Rings and Seals. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). [Link]

  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]

  • GOV.UK. Benzyl chloride - Incident management. [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

Sources

Personal protective equipment for handling 2,3-Dichlorobenzal Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety Guidance for Handling 2,3-Dichlorobenzal Chloride

Part 1: Critical Safety Advisory: The Imperative of a Substance-Specific SDS

Comprehensive searches for a detailed Safety Data Sheet (SDS) specific to this compound (CAS No. 634-14-0) have not yielded an authoritative document from primary safety regulators or major suppliers. The available information is often for structurally related but distinct compounds.

Why is this critical? Chemical structures that appear similar can have vastly different toxicological and reactivity profiles. Extrapolating safety data from analogs is not a substitute for substance-specific information and can lead to inadequate protection and serious safety incidents.

Consider the structural differences:

  • Benzal Chloride (-CHCl₂ group): The target compound.

  • Benzoyl Chloride (-C(O)Cl group): Contains a reactive acyl chloride. Found to be corrosive, causing severe skin burns and eye damage.[1][2]

  • Benzyl Chloride (-CH₂Cl group): A lachrymator and corrosive agent.[3]

These functional group differences dictate the chemical's reactivity, stability, and interaction with biological systems. Therefore, the personal protective equipment (PPE) and handling procedures must be tailored to the specific hazards of this compound.

The most critical action you must take before handling this chemical is to obtain the official Safety Data Sheet (SDS) from your supplier. This document is the only source of validated, in-depth safety and handling information.

Part 2: General Principles for Handling Chlorinated Aromatic Compounds

While awaiting the specific SDS for this compound, the following general best practices for handling potentially hazardous chlorinated aromatic compounds should be considered the absolute minimum. These are not a replacement for the specific guidance in the chemical's SDS.

Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle the chemical in a contained environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE): A Necessary Barrier

Given the hazards associated with analogous chlorinated compounds, which include severe skin and eye damage, a comprehensive PPE protocol is essential.[2]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[6]Protects against splashes and vapors that can cause severe and potentially irreversible eye damage. Standard safety glasses are insufficient.
Skin Protection Gloves: Chemically resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Consult the glove manufacturer's compatibility charts. Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Lab Coat/Apron: A chemically resistant lab coat, worn fully buttoned. For larger quantities or splash risks, a chemically resistant apron over the lab coat is required.Chlorinated compounds can be absorbed through the skin or cause severe irritation and burns.[7][8] Proper glove selection is critical, and nitrile gloves may not offer sufficient protection for prolonged contact.
Respiratory Protection Respiratory protection should not be necessary if work is conducted within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate organic vapor cartridge is required.[6]Protects against inhalation of harmful vapors, which can cause respiratory tract irritation or more severe systemic effects.[7] Inhalation is a primary route of exposure for volatile or aerosolized chemicals.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Diagram: Hierarchy of Controls for Safe Chemical Handling

This diagram illustrates the universally accepted hierarchy for mitigating chemical hazards. Engineering controls and administrative controls are foundational to creating a safe work environment, with PPE serving as the final, essential barrier for the individual user.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Figure 1. Hierarchy of Controls
Part 3: Operational and Disposal Plans

The following procedural steps are based on general best practices. These must be reviewed and adapted based on the specific guidance provided in the manufacturer's SDS.

Handling and Operational Protocol

  • Pre-Handling Review: Before any work begins, read and fully understand the substance-specific SDS. Ensure all necessary PPE and emergency equipment are in place and functional.

  • Work Area Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure the work surface is clean and uncluttered.

  • Chemical Dispensing: Carefully dispense the required amount of this compound, minimizing the creation of dust or aerosols. Use appropriate tools (e.g., spatulas, syringes) for transfers.

  • Reaction Setup: Keep all reaction vessels containing the chemical within the fume hood. Ensure the setup is secure.

  • Post-Handling Decontamination: After handling, decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent, as recommended by the SDS.

  • Personal Decontamination: Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands and forearms thoroughly with soap and water after removing gloves. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Spill and Emergency Procedures

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area as described above.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's emergency response team.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated absorbents, disposable labware, and PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.

By adhering to these principles and, most importantly, obtaining and following the specific guidance of the manufacturer's SDS, you can build a self-validating system of safety for handling this compound.

References

The following references are for structurally related compounds and are provided for context on the potential hazards of chlorinated aromatic compounds. They are not a substitute for a substance-specific SDS for this compound.

  • 2,3-Dichlorobenzoyl chloride Safety Data Sheet. CymitQuimica. [URL not available]
  • Safety Data Sheet. (2023-09-21). [URL not available]
  • 2,3-Dichlorobenzoyl chloride Safety Data Sheet. (2024-02-17). [URL not available]
  • alpha,2,3,4-tetrachlorotoluene Chemical Safety Data Sheet. (2022-08-11). ChemicalBook. [URL not available]
  • 1,3-Dichloro-5-(chloromethyl)benzene Safety Data Sheet. (2023-09-01). Fisher Scientific. [URL not available]
  • 2,3-Dichlorobenzoyl Chloride. Tokyo Chemical Industry (India) Pvt. Ltd. [URL not available]
  • What to do in a chemical emergency. (2024-10-10). GOV.UK. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • Safety Data Sheet. (2025-11-06). Sigma-Aldrich. [URL not available]
  • 2,3-DICHLOROPROPENE HAZARD SUMMARY. NJ.gov. [Link]

  • Safety Data Sheet. FUJIFILM Wako. [URL not available]
  • 2,3-Dichlorobenzoyl chloride Safety Data Sheet. (2025-09-22). Thermo Fisher Scientific. [URL not available]
  • Safety Data Sheet. (2025-11-06). Sigma-Aldrich. [URL not available]
  • Chlorine Emergency Department/Hospital Management. (2020-04-20). [URL not available]
  • 2,4-Dichlorobenzyl chloride Safety Data Sheet. (2025-12-18). Fisher Scientific. [URL not available]
  • Safety Data Sheet. (2024-09-06). Sigma-Aldrich. [URL not available]
  • alpha, alpha, alpha-Trichlorotoluene, 98% Material Safety Data Sheet. Cole-Parmer. [Link]

  • 2,3-Dichloronitrobenzene, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.